molecular formula C9H19N B1330847 4-Isopropylcyclohexanamine CAS No. 52430-81-6

4-Isopropylcyclohexanamine

Cat. No.: B1330847
CAS No.: 52430-81-6
M. Wt: 141.25 g/mol
InChI Key: MFRKYEJMLQUSJX-UHFFFAOYSA-N
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Description

4-Isopropylcyclohexanamine is a chemical compound with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol . It is supplied as a mixture of cis and trans isomers with a typical purity of over 98.0% . This alkyl cyclohexylamine is characterized as a clear, colorless to almost colorless liquid . Its physical properties include a boiling point of approximately 90°C at 20 mmHg and a density of about 0.86 g/mL at 20°C . Researchers should note that this compound is classified as air-sensitive and hygroscopic, requiring storage under inert gas in a cool, dark place, and is typically shipped at room temperature . This product is intended for research and further manufacturing applications only and is not suitable for human or veterinary use . Handling and Safety: this compound is a safety-critical substance. It is considered a flammable liquid and vapor (GHS02) and causes severe skin burns and eye damage (GHS05) . Appropriate personal protective equipment, including eye protection, face protection, and gloves, is essential. Handling should occur in a well-ventilated area, away from heat and ignition sources . In case of contact, immediately rinse eyes and skin with water and seek medical attention . Please Note: Specific information on the applications, research value, and mechanism of action for this compound is not available in the current search results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7(2)8-3-5-9(10)6-4-8/h7-9H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRKYEJMLQUSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329546
Record name 4-Isopropylcyclohexylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52430-81-6, 23775-42-0
Record name 4-Isopropylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isopropylcyclohexylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Conformational Analysis of 4-Isopropylcyclohexanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational landscape of 4-isopropylcyclohexanamine, a disubstituted cyclohexane derivative. Leveraging established principles of stereochemistry and conformational analysis, this document elucidates the conformational equilibria of both cis and trans isomers. By applying the concept of A-values for isopropyl and amino substituents, the relative steric energies and equilibrium populations of the various chair conformers are quantitatively assessed. Furthermore, this guide outlines a detailed experimental protocol using Nuclear Magnetic Resonance (NMR) spectroscopy, a primary technique for determining conformational preferences in solution. The logical framework for predicting conformational equilibria and a generalized experimental workflow are visualized using Graphviz diagrams to facilitate clear understanding. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, organic synthesis, and drug development where molecular conformation plays a pivotal role in biological activity and molecular recognition.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring is a fundamental structural motif in a vast array of organic molecules, including natural products, pharmaceuticals, and materials. Its non-planar, puckered nature gives rise to various conformations, with the chair form being the most stable due to the minimization of angle and torsional strain.[1] In a chair conformation, substituents can occupy two distinct positions: axial (parallel to the principal C3 axis of the ring) and equatorial (extending from the "equator" of the ring).

Through a process known as ring inversion or ring flip, one chair conformation can interconvert into another, leading to the exchange of axial and equatorial positions.[1] For monosubstituted cyclohexanes, this process results in a dynamic equilibrium between two non-equivalent chair conformers. The position of this equilibrium is dictated by the steric bulk of the substituent, as axial positions are subject to destabilizing 1,3-diaxial interactions—steric repulsions between the axial substituent and the two axial hydrogen atoms on the same face of the ring.[2]

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[3][4] Larger A-values signify a greater steric demand and a stronger preference for the equatorial position.[5] For disubstituted cyclohexanes, such as this compound, the conformational equilibrium is determined by the cumulative steric effects of both substituents.

Conformational Analysis of trans-4-Isopropylcyclohexanamine

In the trans isomer of this compound, the isopropyl and amino groups are on opposite faces of the cyclohexane ring. This stereochemical arrangement allows for two possible chair conformations: one where both substituents are in equatorial positions (diequatorial) and another, after a ring flip, where both are in axial positions (diaxial).

The equilibrium between these two conformers is heavily influenced by the steric bulk of the isopropyl and amino groups. The isopropyl group is significantly bulkier than the amino group. The conformational preference is dictated by the relative A-values of the two substituents.

Quantitative Analysis of trans Isomer Conformational Equilibrium

The Gibbs free energy difference (ΔG°) for the equilibrium between the two chair conformers of a disubstituted cyclohexane can be estimated by summing the A-values of the substituents in the axial positions.

Table 1: Conformational A-Values for Isopropyl and Amino Groups

SubstituentA-Value (kcal/mol)
Isopropyl (-CH(CH₃)₂)~2.15[5]
Amino (-NH₂)~1.2 - 1.8[5]

Note: The A-value for the amino group can be solvent-dependent.

For the diaxial conformer of trans-4-isopropylcyclohexanamine, both the isopropyl and amino groups would experience significant 1,3-diaxial interactions. The total steric energy of this conformer can be approximated by the sum of their A-values.

Table 2: Estimated Conformational Energy Analysis for trans-4-Isopropylcyclohexanamine

ConformerAxial SubstituentsEstimated Steric Energy (kcal/mol)Relative Stability
DiequatorialNone0 (Reference)Highly Favored
DiaxialIsopropyl, Amino~3.35 - 3.95Highly Disfavored

The large positive ΔG° value indicates that the equilibrium will lie overwhelmingly towards the diequatorial conformer.

Caption: Equilibrium between the diequatorial and diaxial conformers of trans-4-isopropylcyclohexanamine.

Conformational Analysis of cis-4-Isopropylcyclohexanamine

In the cis isomer, the isopropyl and amino groups are on the same face of the cyclohexane ring. This arrangement necessitates that in any chair conformation, one substituent must be axial while the other is equatorial. A ring flip interconverts the axial and equatorial positions of the two groups.

The conformational equilibrium will favor the conformer where the sterically more demanding substituent (the isopropyl group) occupies the more spacious equatorial position.

Quantitative Analysis of cis Isomer Conformational Equilibrium

The relative stability of the two chair conformers of the cis isomer is determined by the difference in the A-values of the two substituents.

Table 3: Estimated Conformational Energy Analysis for cis-4-Isopropylcyclohexanamine

ConformerAxial SubstituentEquatorial SubstituentEstimated Steric Energy (kcal/mol)Relative Stability
Conformer AAminoIsopropyl~1.5Favored
Conformer BIsopropylAmino~2.15Disfavored

The energy difference (ΔG°) between these two conformers is approximately 0.65 kcal/mol, favoring the conformer with the equatorial isopropyl group. While this preference is significant, it is less pronounced than in the trans isomer, and a measurable population of the less stable conformer is expected at room temperature.

Caption: Equilibrium between the two chair conformers of cis-4-isopropylcyclohexanamine.

Experimental Protocols for Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformational equilibrium of cyclohexane derivatives in solution. The key parameters derived from ¹H NMR spectra are the chemical shifts (δ) and the vicinal coupling constants (³JHH).

The magnitude of the ³JHH coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair cyclohexane, the dihedral angles between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons are approximately 180°, 60°, and 60°, respectively. This leads to characteristic ranges for the coupling constants.

Table 4: Typical ³JHH Coupling Constants in Cyclohexane Rings

Proton RelationshipDihedral AngleTypical ³JHH (Hz)
axial-axial (Jaa)~180°8 - 13
axial-equatorial (Jae)~60°2 - 5
equatorial-equatorial (Jee)~60°2 - 5

By analyzing the multiplicity and coupling constants of the proton attached to the carbon bearing the amino group (the H-1 proton), the predominant conformation can be determined.

Detailed Methodology for NMR-Based Conformational Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified cis or trans isomer of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

    • The choice of solvent is critical as it can influence the conformational equilibrium, particularly for the amino group which can participate in hydrogen bonding.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Standard acquisition parameters should be used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Spectral Analysis:

    • Identify the signal corresponding to the H-1 proton (the proton on the carbon attached to the amino group). This signal is typically shifted downfield due to the deshielding effect of the nitrogen atom.

    • Carefully analyze the multiplicity of the H-1 signal.

      • For the trans isomer: The diequatorial conformer is expected to be the almost exclusive conformer. The H-1 proton will be axial. Therefore, its signal should appear as a triplet of triplets (or a more complex multiplet) with two large axial-axial couplings (³Jaa ≈ 8-13 Hz) to the adjacent axial protons at C-2 and C-6, and two smaller axial-equatorial couplings (³Jae ≈ 2-5 Hz) to the adjacent equatorial protons at C-2 and C-6.

      • For the cis isomer: An equilibrium between the two conformers is expected. The observed spectrum will be a population-weighted average of the spectra of the two individual conformers. The width of the H-1 signal and the magnitude of the observed coupling constants will reflect the position of the equilibrium. A narrower multiplet with smaller average coupling constants would indicate a predominance of the conformer where the H-1 proton is equatorial.

  • Quantitative Determination of Conformer Population (for the cis isomer):

    • If the signals for both conformers can be resolved at low temperature (where the ring flip is slow on the NMR timescale), the relative populations can be determined by integrating the corresponding signals.

    • At room temperature, the equilibrium constant (Keq) can be estimated from the observed, population-averaged coupling constant (J_obs) using the following equation:

      • J_obs = N_a * J_a + N_e * J_e

      • where N_a and N_e are the mole fractions of the conformers with the H-1 proton in the axial and equatorial positions, respectively (N_a + N_e = 1), and J_a and J_e are the characteristic coupling constants for the pure axial and equatorial conformers (which can be estimated from model compounds or theoretical calculations).

  • Calculation of Gibbs Free Energy Difference (ΔG°):

    • Once the equilibrium constant (Keq) is determined, the Gibbs free energy difference between the conformers can be calculated using the equation:

      • ΔG° = -RT ln(Keq)

      • where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

G Experimental Workflow for NMR Conformational Analysis cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Conformer Population Determination cluster_4 Thermodynamic Analysis start Dissolve this compound in deuterated solvent acquire Acquire high-resolution ¹H NMR spectrum start->acquire analyze Identify H-1 proton signal and measure coupling constants (³JHH) acquire->analyze pop Calculate mole fractions (Na, Ne) from observed J-values analyze->pop thermo Calculate Keq and ΔG° pop->thermo

Caption: A generalized workflow for the experimental determination of conformational equilibrium using NMR spectroscopy.

Conclusion

The conformational analysis of this compound is a clear illustration of the fundamental principles governing the stereochemistry of substituted cyclohexanes. For the trans isomer, the strong steric preference of both the isopropyl and amino groups for the equatorial position results in a conformational equilibrium that almost exclusively favors the diequatorial conformer. In contrast, the cis isomer exists as a mixture of two chair conformers, with the equilibrium favoring the structure where the bulkier isopropyl group occupies the equatorial position. The quantitative estimation of the energy differences and conformer populations, based on A-values, provides a robust prediction of the conformational landscape of these molecules. The outlined NMR-based experimental protocol offers a practical and powerful method for the empirical determination and validation of these conformational preferences. A thorough understanding of the conformational behavior of molecules like this compound is crucial for rational drug design and the prediction of molecular interactions in biological systems.

References

An In-depth Technical Guide to the Synthesis of Stereoisomers of 4-Isopropylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to the stereoisomers of 4-isopropylcyclohexanamine, a valuable building block in medicinal chemistry and materials science. The primary focus is on the stereoselective synthesis and separation of the cis and trans diastereomers. Detailed experimental protocols for the catalytic hydrogenation of 4-isopropylaniline and the subsequent separation of the resulting isomers by fractional crystallization of their hydrochloride salts are presented. Quantitative data, including reaction yields and diastereomeric ratios, are summarized for easy comparison. Furthermore, this guide includes graphical representations of the synthetic workflows to facilitate a clear understanding of the processes involved.

Introduction

This compound is a substituted cycloaliphatic amine whose stereoisomers, cis and trans, can exhibit distinct biological activities and material properties. The precise control of stereochemistry during synthesis is therefore crucial for its application in drug development and advanced materials. The primary route to a mixture of these stereoisomers is the catalytic hydrogenation of 4-isopropylaniline. The thermodynamic and kinetic control of this reaction, largely dictated by the choice of catalyst and reaction conditions, influences the resulting ratio of cis to trans isomers. Subsequent separation of these diastereomers is typically achieved through physical methods, with fractional crystallization of their diastereomeric salts being a prominent and effective technique.

Synthesis of this compound Stereoisomers

The most common and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of 4-isopropylaniline. This reaction involves the reduction of the aromatic ring to a cyclohexane ring, which generates two stereocenters and thus leads to the formation of a mixture of cis and trans diastereomers.

Catalytic Hydrogenation of 4-Isopropylaniline

The stereochemical outcome of the hydrogenation of 4-substituted anilines is highly dependent on the catalyst and reaction conditions. Rhodium and ruthenium-based catalysts are known to provide high stereoselectivity, often favoring the formation of the cis isomer. For instance, the hydrogenation of the related compound, 4-isopropylphenol, over a rhodium-on-carbon catalyst has been shown to yield a higher proportion of the cis product.

A general representation of the hydrogenation reaction is as follows:

Synthesis of this compound General Synthesis Pathway 4-Isopropylaniline 4-Isopropylaniline Cis_Trans_Mixture Mixture of cis- and trans- This compound 4-Isopropylaniline->Cis_Trans_Mixture Hydrogenation H2_Catalyst H2, Catalyst (e.g., Rh/C, Ru/C) Solvent, Temp, Pressure Separation Separation (Fractional Crystallization) Cis_Trans_Mixture->Separation Cis_Isomer cis-4-Isopropylcyclohexanamine Separation->Cis_Isomer Trans_Isomer trans-4-Isopropylcyclohexanamine Separation->Trans_Isomer Separation_Workflow Fractional Crystallization Workflow Mixture cis/trans-4-Isopropylcyclohexanamine Mixture in Solvent (e.g., Methanol) Add_HCl Add HCl Mixture->Add_HCl Salt_Mixture Mixture of cis- and trans- Hydrochloride Salts Add_HCl->Salt_Mixture Cooling Cooling & Crystallization Salt_Mixture->Cooling Filtration Filtration Cooling->Filtration Crystals Crystals (Enriched in one isomer's salt) Filtration->Crystals Filtrate Filtrate (Enriched in the other isomer's salt) Filtration->Filtrate Basification_Crystals Basification & Extraction Crystals->Basification_Crystals Basification_Filtrate Basification & Extraction Filtrate->Basification_Filtrate Pure_Isomer1 Pure Isomer 1 Basification_Crystals->Pure_Isomer1 Pure_Isomer2 Pure Isomer 2 Basification_Filtrate->Pure_Isomer2

An In-depth Technical Guide to the FTIR and Raman Spectroscopy of 4-isopropylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Raman spectroscopic analysis of 4-isopropylcyclohexanamine. It is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for the structural elucidation and characterization of organic molecules. This document details experimental protocols, presents a thorough analysis of vibrational modes, and discusses the conformational isomers of the molecule.

Molecular Structure and Conformational Analysis

This compound consists of a cyclohexane ring substituted with an isopropyl group and an amine group at the 1 and 4 positions, respectively. The stereochemistry of these substituents, being either in axial or equatorial positions on the cyclohexane chair conformer, significantly influences the molecule's vibrational spectra.

The two primary chair conformations for the trans isomer are the di-equatorial and the di-axial forms, while the cis isomer exists in axial-equatorial and equatorial-axial conformations. Due to steric hindrance, the conformer with the bulky isopropyl group in the equatorial position is generally more stable. For the amine group, the equatorial position is also typically favored. Therefore, the most stable conformer of trans-4-isopropylcyclohexanamine is expected to be the one with both the isopropyl and amine groups in equatorial positions.

Experimental Protocols

Detailed methodologies for acquiring high-quality FTIR and Raman spectra of liquid amine samples are crucial for accurate analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For liquid samples like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film. Alternatively, Attenuated Total Reflectance (ATR) FTIR can be used by placing a drop of the neat liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation and Data Acquisition:

  • Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Spectral Range: Typically 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

  • Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty sample compartment (for transmission) or the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube or a nuclear magnetic resonance (NMR) tube. The tube is then positioned in the spectrometer's sample holder.

Instrumentation and Data Acquisition:

  • Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer.

  • Laser Excitation: A common excitation wavelength is 785 nm, which helps to minimize fluorescence that can occur with shorter wavelength lasers (e.g., 532 nm).

  • Laser Power: The laser power should be optimized to obtain a good signal without causing sample degradation, typically in the range of 50-300 mW.

  • Spectral Range: 3500 to 200 cm⁻¹.

  • Resolution: 2 to 4 cm⁻¹.

  • Acquisition Time: The total acquisition time will depend on the instrument and sample but typically ranges from a few seconds to several minutes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Data Analysis Sample This compound (Liquid) FTIR_Prep Prepare thin film on KBr plates or place on ATR crystal Sample->FTIR_Prep Raman_Prep Fill glass capillary or NMR tube Sample->Raman_Prep FTIR_Acq Acquire Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq Raman_Acq Acquire Spectrum (3500-200 cm⁻¹) Raman_Prep->Raman_Acq FTIR_BG Background Subtraction FTIR_Acq->FTIR_BG Process Process Spectra (Baseline Correction, Normalization) FTIR_BG->Process Raman_Acq->Process Assign Peak Assignment and Vibrational Analysis Process->Assign

Experimental workflow for spectroscopic analysis.

Data Presentation: Vibrational Mode Assignments

Due to the lack of a complete, published experimental vibrational analysis of this compound, the following tables provide a detailed assignment of its characteristic FTIR and Raman bands based on an FTIR spectrum available in the PubChem database and a comprehensive analysis of the vibrational modes of cyclohexylamine and the isopropyl group from published theoretical and experimental studies.

Note: The following assignments are inferred and may require experimental verification with a high-resolution Raman spectrum and computational modeling of the specific molecule.

FTIR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode Description
~3360Mediumν(N-H)Asymmetric stretching of the primary amine group
~3290Mediumν(N-H)Symmetric stretching of the primary amine group
2955Strongν(C-H)Asymmetric stretching of CH₃ groups in the isopropyl moiety
2925Strongν(C-H)Asymmetric stretching of CH₂ groups in the cyclohexane ring
2865Strongν(C-H)Symmetric stretching of CH₃ and CH₂ groups
2850Strongν(C-H)Symmetric stretching of CH₂ groups in the cyclohexane ring
~1600Mediumδ(N-H)Scissoring (bending) of the primary amine group
1465Mediumδ(C-H)Asymmetric bending of CH₃ groups (isopropyl) and scissoring of CH₂ groups (cyclohexane)
1450Mediumδ(C-H)Scissoring of CH₂ groups in the cyclohexane ring
1385Mediumδ(C-H)Symmetric bending (umbrella mode) of CH₃ groups in the isopropyl moiety
1365Mediumδ(C-H)Symmetric bending of CH₃ groups in the isopropyl moiety
~1130Weakν(C-C), ν(C-N)Skeletal vibrations of the cyclohexane ring and C-N stretching
~890Mediumγ(N-H)Wagging of the primary amine group
~840Mediumρ(CH₂)Rocking of CH₂ groups in the cyclohexane ring
Predicted Raman Spectral Data

The following table presents the expected prominent Raman bands for this compound based on the vibrational analysis of similar molecules. Raman spectroscopy is particularly sensitive to non-polar bonds, making it an excellent complementary technique to FTIR.

Wavenumber (cm⁻¹)Predicted IntensityAssignmentVibrational Mode Description
2955Strongν(C-H)Asymmetric stretching of CH₃ groups in the isopropyl moiety
2925Strongν(C-H)Asymmetric stretching of CH₂ groups in the cyclohexane ring
2865Strongν(C-H)Symmetric stretching of CH₃ and CH₂ groups
2850Strongν(C-H)Symmetric stretching of CH₂ groups in the cyclohexane ring
1465Mediumδ(C-H)Asymmetric bending of CH₃ groups and scissoring of CH₂ groups
1450Strongδ(C-H)Scissoring of CH₂ groups in the cyclohexane ring
1385Mediumδ(C-H)Symmetric bending of CH₃ groups (isopropyl)
1365Mediumδ(C-H)Symmetric bending of CH₃ groups (isopropyl)
~1130Mediumν(C-C)Symmetric stretching of the C-C bonds in the isopropyl group
~840Strongν(C-C)Ring breathing mode of the cyclohexane ring
~780Mediumν(C-C)Skeletal deformation of the isopropyl group

Detailed Vibrational Analysis

The vibrational spectrum of this compound can be divided into several distinct regions corresponding to the vibrations of the amine group, the isopropyl group, and the cyclohexyl ring.

  • N-H Vibrations: The primary amine group gives rise to characteristic stretching vibrations in the 3400-3200 cm⁻¹ region. In the FTIR spectrum, two bands are typically observed corresponding to the asymmetric and symmetric N-H stretches. The N-H bending (scissoring) mode appears around 1600 cm⁻¹, and the out-of-plane wagging mode can be found in the 900-650 cm⁻¹ region.

  • C-H Vibrations: The C-H stretching vibrations of the isopropyl and cyclohexyl groups are observed in the 3000-2800 cm⁻¹ region and are typically the most intense bands in the spectrum. The C-H bending vibrations, including scissoring, rocking, wagging, and twisting modes, appear in the 1470-720 cm⁻¹ fingerprint region. The symmetric and asymmetric bending modes of the methyl groups in the isopropyl moiety are expected around 1385 cm⁻¹ and 1365 cm⁻¹.

  • C-C and C-N Vibrations: The stretching and deformation modes of the carbon skeleton of the cyclohexane ring and the isopropyl group, as well as the C-N stretching vibration, occur in the 1200-700 cm⁻¹ region. These vibrations are often coupled, leading to a complex series of bands that are highly characteristic of the molecule's overall structure. The ring breathing mode of the cyclohexane ring, which involves the symmetric expansion and contraction of the ring, is expected to be a strong and sharp band in the Raman spectrum, typically around 840 cm⁻¹.

Logical Relationships in Spectroscopic Analysis

The interpretation of FTIR and Raman spectra involves a logical workflow to deduce the molecular structure from the observed vibrational modes.

logical_relationship cluster_input Input Data cluster_analysis Analysis Steps cluster_output Output FTIR_Spectrum FTIR Spectrum Identify_Functional_Groups Identify Functional Group Frequencies (e.g., N-H, C-H stretches) FTIR_Spectrum->Identify_Functional_Groups Raman_Spectrum Raman Spectrum Raman_Spectrum->Identify_Functional_Groups Analyze_Fingerprint Analyze Fingerprint Region (1500-400 cm⁻¹) Identify_Functional_Groups->Analyze_Fingerprint Assign_Skeletal_Modes Assign Skeletal Modes (e.g., Ring Breathing) Analyze_Fingerprint->Assign_Skeletal_Modes Correlate_FTIR_Raman Correlate FTIR and Raman Activities Assign_Skeletal_Modes->Correlate_FTIR_Raman Structural_Elucidation Structural Elucidation of This compound Correlate_FTIR_Raman->Structural_Elucidation

Logical workflow for vibrational spectral analysis.

Conclusion

Mass Spectrometry Fragmentation of 4-Isopropylcyclohexanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-isopropylcyclohexanamine. The document details the primary fragmentation pathways, presents quantitative data on key fragments, and outlines a typical experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of this compound

This compound, a primary aliphatic amine with a molecular weight of 141.25 g/mol , undergoes characteristic fragmentation upon electron ionization. In accordance with the nitrogen rule, its molecular ion peak (M+) is observed at an odd mass-to-charge ratio (m/z). The fragmentation is dominated by cleavages alpha to the amine group and within the isopropyl and cyclohexyl moieties, leading to a series of diagnostic fragment ions.

Quantitative Fragmentation Data

While a complete mass spectrum with relative abundances for all fragments is not publicly available, data from spectral databases provides the relative intensities of the most significant peaks. This information is crucial for the identification and characterization of this compound in complex matrices.

Ion (m/z)Proposed Fragment Structure/LossRelative Intensity
43[C3H7]+Base Peak (100%)
56[C4H8]+. or [C3H6N]+High
41[C3H5]+High
141[C9H19N]+. (Molecular Ion)Low to Moderate
140[C9H18N]+Low
98[M - C3H7]+Moderate

Table 1: Prominent ions in the electron ionization mass spectrum of this compound. The relative intensities are based on the designation of m/z 43 as the base peak.

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the formation of a molecular ion ([C9H19N]+•) upon electron impact. The subsequent fragmentation follows several key pathways, as illustrated in the diagrams below.

fragmentation_overview cluster_pathways Primary Fragmentation Pathways M Molecular Ion [C9H19N]+• m/z 141 path1 Loss of Isopropyl Radical M->path1 path2 Alpha-Cleavage M->path2 path3 Ring Opening & Cleavage M->path3

Figure 1: Overview of the main fragmentation routes for the molecular ion of this compound.

A dominant fragmentation pathway involves the cleavage of the bond between the isopropyl group and the cyclohexyl ring. This results in the formation of a stable isopropyl cation, which is observed as the base peak at m/z 43.

isopropyl_loss mol_ion Molecular Ion [C9H19N]+• m/z 141 isopropyl_cation Isopropyl Cation [C3H7]+ m/z 43 (Base Peak) mol_ion->isopropyl_cation Loss of [C6H12N]• cyclohexyl_radical Cyclohexylamine Radical [C6H12N]•

Figure 2: Formation of the base peak at m/z 43 via loss of the cyclohexylamine radical.

Alpha-cleavage, a characteristic fragmentation of amines, involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this can lead to the loss of a hydrogen radical to form the m/z 140 ion, or cleavage of the ring to produce various fragment ions.

alpha_cleavage mol_ion Molecular Ion [C9H19N]+• m/z 141 m140_ion [M-H]+ Ion [C9H18N]+ m/z 140 mol_ion->m140_ion Alpha-Cleavage h_radical Hydrogen Radical H•

Figure 3: Alpha-cleavage leading to the formation of the [M-H]+ ion.

Fragmentation of the cyclohexyl ring can also occur, leading to the formation of ions at m/z 56 and m/z 41. The peak at m/z 56 is particularly significant and is likely due to a retro-Diels-Alder type fragmentation of the ring or cleavage following ring-opening.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a typical methodology for the analysis of this compound using gas chromatography-mass spectrometry.

1. Sample Preparation:

  • For liquid samples, dilute with a suitable solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • For solid samples or complex matrices, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis or with a split ratio of 20:1 for more concentrated samples.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 200.

  • Solvent Delay: 3 minutes.

The following diagram illustrates the general workflow for the GC-MS analysis.

gcms_workflow sample Sample Preparation (Dilution/Extraction) injection GC Injection sample->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Mass Spectrum) detection->data_analysis

Figure 4: General workflow for the GC-MS analysis of this compound.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and methodologies can be utilized by researchers for the identification, characterization, and quantification of this compound in various applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Isopropylcyclohexanamine

This document provides a comprehensive overview of the physical, chemical, and spectral properties of this compound (CAS RN: 52430-81-6), a versatile building block in organic synthesis. It is intended to serve as a technical resource for professionals in research and development.

General Information

This compound, also known by its IUPAC name 4-propan-2-ylcyclohexan-1-amine, is a cyclic amine that exists as a mixture of cis and trans isomers.[1][2] It is a colorless liquid with a characteristic camphor-like odor.[1][2] Its structure consists of a cyclohexane ring substituted with an amino group and an isopropyl group at positions 1 and 4, respectively.

Identifier Value
IUPAC Name 4-propan-2-ylcyclohexan-1-amine[3]
CAS Number 52430-81-6[1][2][3][4][5][6]
Molecular Formula C₉H₁₉N[1][2][3][4][5][6]
SMILES CC(C)C1CCC(CC1)N[1][3][4]
InChIKey MFRKYEJMLQUSJX-UHFFFAOYSA-N[3]
Synonyms 4-Isopropylcyclohexylamine, 1-Amino-4-isopropylcyclohexane[3][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. This data is crucial for handling, storage, and application in experimental settings.

Table 2.1: Physical Properties
Property Value Notes
Molecular Weight 141.25 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid[1][2]
Odor Camphor-like[1]
Boiling Point 185.6 ± 8.0 °C[5]At 760 mmHg
90 °C[1][2]At 20 mmHg
Density 0.9 ± 0.1 g/cm³[5]
Specific Gravity 0.86[2]At 20/20 °C
Refractive Index 1.455 - 1.46[2][5]
Flash Point 47 °C (116.6 °F)[2][5]
Vapor Pressure 0.7 ± 0.4 mmHg[5]At 25 °C
LogP 2.1 - 2.77[3][4][5]Indicates moderate lipophilicity
TPSA 26.02 Ų[3][4]Topological Polar Surface Area
Table 2.2: Chemical and Stability Properties
Property Value / Information
Hydrogen Bond Donor Count 1[3][4]
Hydrogen Bond Acceptor Count 1[3][4]
Rotatable Bond Count 1[3][4]
Purity Typically ≥98% (GC, Nonaqueous Titration)[2][4]
Stability Air sensitive, Hygroscopic[2]
Storage Conditions Store under inert gas in a dry, cool (2-8°C) environment[2][4]

Experimental Protocols & Synthesis

Synthesis via Reductive Amination

A common and effective method for synthesizing this compound is the reductive amination of 4-isopropylcyclohexanone.

Methodology:

  • Reaction Setup: 4-isopropylcyclohexanone is dissolved in a suitable solvent, such as methanol or ethanol.

  • Amine Source: An ammonia source (e.g., ammonia in methanol, ammonium acetate) is added to the solution to form the intermediate imine.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or hydrogen gas with a catalyst (e.g., Pd/C, Raney Nickel), is introduced to the reaction mixture. The reducing agent selectively reduces the imine to the target amine.

  • Work-up and Purification: The reaction is quenched, and the product is extracted using an appropriate organic solvent. The final product is purified by distillation under reduced pressure to yield high-purity this compound.

G Synthesis Workflow: Reductive Amination A 4-Isopropylcyclohexanone (Precursor) C Imine Intermediate (In situ formation) A->C + B Ammonia Source (e.g., NH₃ in MeOH) B->C E This compound (Final Product) C->E + D Reducing Agent (e.g., NaBH₄) D->E F Purification (Distillation) E->F

Caption: Synthesis of this compound from its ketone precursor.

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment.

Mass Spectrometry (MS)

In mass spectrometry, alkylamines like this compound undergo a characteristic α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[7] This results in a resonance-stabilized, nitrogen-containing cation. The compound adheres to the "Nitrogen Rule," having an odd-numbered molecular weight (141) corresponding to its single nitrogen atom.[7] GC-MS data for this compound is available in public databases.[3]

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine is characterized by N-H stretching vibrations.

  • Primary Amines (R-NH₂): Typically show a pair of absorption bands between 3350 and 3450 cm⁻¹ due to symmetric and asymmetric stretching modes.[7] These bands are generally sharper and less intense than the O-H bands of alcohols.[7]

  • FTIR spectra are available for this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Protons on the carbon adjacent to the amino group (H-C-N) are deshielded by the electron-withdrawing nitrogen atom and will appear further downfield than standard alkane protons.[7] The N-H proton signal can be broad and its chemical shift is variable; it can be confirmed by its disappearance upon adding D₂O to the sample.[7]

  • ¹³C NMR: The carbon atom bonded to the nitrogen (C-N) is also deshielded and absorbs approximately 20 ppm further downfield compared to a similar carbon in an alkane.[7]

  • ¹³C NMR data for this compound is available for reference.[3]

Reactivity and Biological Activity

4-Isopropylcyclohexylamine has been described as a potent dehydrogenase catalyst both in vitro and in vivo.[1] This suggests its potential application in biocatalysis or as a modulator of metabolic pathways.

Catalytic Functions:

  • Dehydrogenase Activity: It catalyzes the conversion of substrates like amines and imines into alcohols.[1]

  • Oxidation Catalyst: It has been shown to catalyze the oxidation of diarylamines and aminomethanes.[1]

G Conceptual Catalytic Activity cluster_0 Dehydrogenase-like Catalysis cluster_1 Oxidation Catalysis A Substrate (e.g., Imine) B Product (e.g., Alcohol) A->B this compound (Catalyst) C Substrate (e.g., Diarylamine) D Product (e.g., Nitrosamine) C->D this compound (Catalyst)

Caption: Catalytic roles of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 6.1: GHS Hazard Information
Identifier Information
Pictograms GHS02 (Flammable), GHS05 (Corrosive)[4]
Signal Word Danger [2][4]
Hazard Statements H226: Flammable liquid and vapor.[2][3]H314: Causes severe skin burns and eye damage.[2][3][4]
UN Number 2733[1][4]

Precautionary Measures:

  • Wear protective gloves, clothing, eye protection, and face protection.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • Use only non-sparking tools.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

References

An In-depth Technical Guide on the Conformational Stability of Cis and Trans Isomers of 4-Isopropylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the relative thermodynamic stabilities of the cis and trans isomers of 4-isopropylcyclohexanamine. The stability of these isomers is a critical factor in medicinal chemistry and drug development, as conformational preferences directly influence molecular shape, receptor binding affinity, and pharmacokinetic properties. This document outlines the theoretical basis for stability differences, presents quantitative data derived from analogous systems, details the experimental and computational protocols for their determination, and provides a visual representation of the conformational equilibria.

Core Concept: Conformational Analysis of 1,4-Disubstituted Cyclohexanes

The relative stability of cis and trans isomers of this compound is primarily governed by the principles of cyclohexane conformational analysis. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

Due to steric hindrance with the axial hydrogens at the C2 and C6 positions (known as 1,3-diaxial interactions), substituents are generally more stable in the equatorial position. The energy difference between the axial and equatorial conformers for a given substituent is quantified by its "A-value," which represents the Gibbs free energy change (ΔG°) for the equatorial-to-axial conversion.[1][2]

For 1,4-disubstituted cyclohexanes like this compound:

  • The trans isomer can exist in two chair conformations: one with both substituents in the equatorial position (diequatorial) and another with both in the axial position (diaxial).

  • The cis isomer exists as two interconverting chair conformations, each having one substituent in an axial position and the other in an equatorial position.

The diequatorial conformer of the trans isomer is significantly more stable than any other arrangement as it minimizes steric strain.[3] Consequently, the trans isomer of this compound is thermodynamically more stable than the cis isomer.

Quantitative Stability Analysis

The A-value for an isopropyl group is approximately 2.15 kcal/mol, reflecting its significant steric bulk.[1] The A-value for an amino (-NH2) group has been determined to be approximately 1.45-1.49 kcal/mol.[4][5] In the cis isomer, the larger isopropyl group will preferentially occupy the equatorial position to minimize steric strain, forcing the smaller amino group into the axial position. Therefore, the stability difference between the cis and trans isomers is primarily dictated by the A-value of the amino group.

ParameterSubstituentValue (kcal/mol)Value (kJ/mol)Source
A-value (ΔG° axial-equatorial) Isopropyl~2.15~8.99[1]
A-value (ΔG° axial-equatorial) Amino (-NH₂)~1.47~6.15[4][5]
Estimated ΔG° (cis vs. trans) -~1.47~6.15Calculated

Note: The estimated ΔG° for the cis vs. trans equilibrium assumes the cis isomer exists predominantly in the conformation with the isopropyl group equatorial and the amino group axial. The trans isomer is assumed to exist almost exclusively in the diequatorial conformation.

Conformational Equilibrium Visualization

The logical relationship between the chair conformations and the relative stability of the isomers is depicted below. The trans isomer can achieve a low-energy diequatorial state, while the cis isomer is forced into a higher-energy axial-equatorial conformation, leading to the overall greater stability of the trans isomer.

G cluster_trans Trans Isomer cluster_cis Cis Isomer Trans_ee Diequatorial (e,e) (Most Stable) Trans_aa Diaxial (a,a) (High Energy) Trans_ee->Trans_aa Ring Flip Overall_Stability Overall Stability: Trans > Cis Trans_aa->Trans_ee Ring Flip Cis_ae Axial-Equatorial (a,e) (NH2 axial) Cis_ea Equatorial-Axial (e,a) (iPr axial, High Energy) Cis_ae->Cis_ea Ring Flip Cis_ea->Cis_ae Ring Flip

Conformational equilibria of this compound.

Experimental and Computational Protocols

Determining the precise energy differences and conformational populations requires specialized experimental and computational techniques. Below are detailed methodologies analogous to those used for similar substituted cyclohexanes.

Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy

This method allows for the direct observation and quantification of individual conformers by "freezing out" the chair-flipping process at low temperatures.

1. Sample Preparation:

  • Synthesize and purify the cis isomer of this compound. The cis isomer is used because it will show a dynamic equilibrium between its two (axial-equatorial and equatorial-axial) conformers.
  • Prepare a solution of the sample (e.g., 5-10% w/v) in a suitable deuterated solvent mixture that remains liquid at very low temperatures. A common choice is a mixture of trichlorofluoromethane and deuterated chloroform (CFCl₃-CDCl₃) or deuterated toluene ([²H₈]toluene).[4]

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a variable temperature unit capable of reaching temperatures as low as -80°C (193 K) or below.
  • Tune and shim the spectrometer at room temperature before cooling the probe.

3. Data Acquisition:

  • Acquire a standard ¹³C NMR spectrum at room temperature. At this temperature, rapid ring flipping will result in a single set of time-averaged signals for the cyclohexane carbons.
  • Gradually lower the temperature of the probe in increments (e.g., 10°C). Re-shim the spectrometer at each new temperature to maintain resolution.
  • Observe the broadening of the ¹³C signals as the temperature decreases and the rate of ring inversion slows. This is the coalescence region.
  • Continue to lower the temperature until the signals for the two distinct chair conformers are sharp and well-resolved (the slow-exchange regime). For cyclohexylamines, this typically occurs around -75°C to -80°C.[5]
  • Acquire a final high-quality, quantitative ¹³C spectrum at this low temperature. Ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for full magnetization recovery for accurate integration.

4. Data Analysis:

  • Assign the peaks in the low-temperature spectrum to the specific carbons of each conformer (e.g., the conformer with the axial amino group and the one with the equatorial amino group).
  • Integrate the corresponding signals for the two conformers. The ratio of the integrals directly reflects the population ratio (K_eq) of the two conformers at that temperature.
  • Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K_eq) , where R is the gas constant and T is the temperature in Kelvin. This ΔG° value corresponds to the A-value of the substituent that is axial in the less stable conformer.

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful tool to model the structures and calculate the relative energies of the different isomers and their conformers.

1. Structure Generation:

  • Using a molecular modeling program (e.g., Avogadro, GaussView), build the 3D structures of the relevant conformers:
  • trans-diequatorial
  • trans-diaxial
  • cis-axial(NH₂)/equatorial(iPr)
  • cis-equatorial(NH₂)/axial(iPr)

2. Geometry Optimization and Frequency Calculations:

  • Perform full geometry optimizations for each structure using a suitable level of theory and basis set. A common and reliable choice for such systems is Density Functional Theory (DFT) with the B3LYP functional and a basis set such as 6-311+G*.[6]
  • Following each optimization, perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energies (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.

3. Energy Calculation and Analysis:

  • Extract the electronic energies and the thermal corrections to the Gibbs free energy from the output of the frequency calculations.
  • Calculate the relative Gibbs free energy (ΔG) of each conformer by comparing its total Gibbs free energy to that of the most stable conformer (trans-diequatorial).
  • The energy difference between the lowest-energy cis conformer and the lowest-energy trans conformer provides the calculated ΔG° of isomerization.

4. Workflow Visualization:

G cluster_exp Experimental Workflow (NMR) cluster_comp Computational Workflow (DFT) A Sample Prep (cis isomer in low-temp solvent) B Low-Temp NMR Acquisition (~ -80°C) A->B C Integrate Signals of Conformers B->C D Calculate Keq C->D E Calculate ΔG° (A-value) D->E F Build 3D Structures (cis/trans conformers) G Geometry Optimization (e.g., B3LYP/6-311+G*) F->G H Frequency Calculation G->H I Extract Gibbs Free Energies H->I J Calculate Relative Stabilities (ΔG) I->J

Workflows for stability determination.

References

An In-Depth Technical Guide to the Synthesis of 4-Isopropylcyclohexanamine from 4-Isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-isopropylcyclohexanamine from 4-isopropylaniline, focusing on the catalytic hydrogenation of the aromatic ring. This transformation is a critical step in the synthesis of various active pharmaceutical ingredients and other fine chemicals, where the conversion of an aniline moiety to a cyclohexanamine is required. This document details the prevalent catalytic systems, experimental protocols derived from analogous transformations, and the expected quantitative outcomes.

Introduction

The conversion of 4-isopropylaniline (also known as p-cumidine) to this compound involves the reduction of the benzene ring. This is most commonly and efficiently achieved through catalytic hydrogenation. This process requires a catalyst to facilitate the addition of hydrogen across the aromatic system, typically under elevated temperature and pressure. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yield and selectivity, minimizing by-products, and ensuring a safe and scalable process.

The primary challenge in this synthesis is the complete saturation of the aromatic ring without promoting side reactions, such as hydrogenolysis of the C-N bond or the formation of dimeric species. Noble metal catalysts, particularly those based on rhodium and ruthenium, have shown high efficacy in the hydrogenation of aromatic amines.

Catalytic Systems and Reaction Conditions

Rhodium (Rh) and Ruthenium (Ru) are the catalysts of choice for this transformation, often supported on materials like alumina (Al₂O₃) or titania (TiO₂) to enhance their activity and stability. The reaction is typically carried out in a solvent that is inert under the reaction conditions and can dissolve the starting material.

A Japanese patent suggests that the catalytic hydrogenation of aromatic amines can be effectively carried out using a rhodium catalyst supported on titania, with ruthenium sometimes used as a cocatalyst. The preferred conditions involve temperatures ranging from 130-220°C and hydrogen pressures of approximately 34.5 to 172.4 bar (500-2500 psig)[1]. Another patent on the hydrogenation of MDA provides a concrete example using a mixed rhodium-ruthenium catalyst, achieving high selectivity[2]. Furthermore, a Korean patent describes the hydrogenation of p-toluidine in the presence of an alkali hydroxide to increase the reaction rate and selectivity for the trans isomer[3].

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound from 4-isopropylaniline, based on established methods for analogous compounds.

3.1. Materials and Equipment

  • Starting Material: 4-Isopropylaniline (p-cumidine), purity >98%

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or a mixed 4.5% Ru / 0.5% Rh on a suitable support.

  • Solvent: Tetrahydrofuran (THF), anhydrous, or isopropanol.

  • Hydrogen Source: High-purity hydrogen gas (H₂).

  • Reactor: A high-pressure autoclave reactor (e.g., Parr-type reactor) equipped with a magnetic stirrer, heating mantle, thermocouple, and pressure gauge.

  • Purification: Rotary evaporator, distillation apparatus, or column chromatography setup.

3.2. Hydrogenation Procedure

  • The high-pressure autoclave reactor is thoroughly cleaned and dried.

  • The reactor is charged with 4-isopropylaniline (e.g., 10.0 g, 74.0 mmol) and the chosen solvent (e.g., 100 mL of THF).

  • The catalyst (e.g., 5% Rh/Al₂O₃, 0.5 g, 5% w/w relative to the substrate) is carefully added to the solution.

  • The reactor is sealed and the atmosphere is purged with nitrogen gas three times, followed by purging with hydrogen gas three times to ensure an inert atmosphere and remove any residual air.

  • The reactor is pressurized with hydrogen gas to the desired initial pressure (e.g., 60 bar).

  • The stirring is initiated, and the reactor is heated to the target temperature (e.g., 160°C).

  • The reaction is monitored by observing the hydrogen uptake from the pressure gauge. The reaction is considered complete when the hydrogen pressure remains constant. The typical reaction time can range from 4 to 24 hours.

  • After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.

  • The reactor is purged with nitrogen gas before opening.

3.3. Work-up and Purification

  • The reaction mixture is filtered to remove the heterogeneous catalyst. The catalyst can be washed with a small amount of the solvent to recover any adsorbed product.

  • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product, this compound, is then purified. Fractional distillation under reduced pressure is a common method for purifying liquid amines. Alternatively, column chromatography on silica gel can be employed for smaller-scale purifications.

  • The purified product is characterized by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis, based on analogous reactions reported in the literature.

ParameterValue/RangeSource/Analogy
Substrate 4-Isopropylaniline-
Product This compound-
Catalyst 5% Rh/Al₂O₃ or Rh-Ru on support[1][2]
Solvent THF or Isopropanol[2]
Temperature 130 - 220 °C[1]
Hydrogen Pressure 35 - 175 bar (500 - 2500 psig)[1]
Reaction Time 4 - 24 hours[2]
Expected Yield > 90%Analogy with MDA hydrogenation[2]
Product Selectivity > 93%Analogy with MDA hydrogenation[2]
Purity (after purification) > 98%General expectation for this type of reaction

Visualizations

5.1. Reaction Pathway

G s1 4-Isopropylaniline p1 This compound s1:e->p1:w Catalytic Hydrogenation reagents + 3H₂ Catalyst (Rh/Al₂O₃) Solvent (THF) High T, P

Caption: Reaction scheme for the synthesis of this compound.

5.2. Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactor Charge Autoclave: - 4-Isopropylaniline - Solvent (THF) - Catalyst (Rh/Al₂O₃) purge_reactor Purge with N₂ then H₂ charge_reactor->purge_reactor pressurize Pressurize with H₂ (e.g., 60 bar) purge_reactor->pressurize heat_stir Heat and Stir (e.g., 160°C) pressurize->heat_stir monitor Monitor H₂ Uptake heat_stir->monitor cool_vent Cool to RT and Vent monitor->cool_vent filter Filter to Remove Catalyst cool_vent->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify Crude Product (e.g., Distillation) concentrate->purify characterize Characterize Product (GC-MS, NMR) purify->characterize

Caption: Experimental workflow for the synthesis and purification.

5.3. Logical Relationship of Key Parameters

G Catalyst Catalyst ReactionRate ReactionRate Catalyst->ReactionRate Selectivity Selectivity Catalyst->Selectivity Temperature Temperature Temperature->ReactionRate Pressure Pressure Pressure->ReactionRate Solvent Solvent Solvent->Selectivity Yield Yield ReactionRate->Yield Selectivity->Yield

References

theoretical calculation of 4-isopropylcyclohexanamine molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Calculation of the 4-Isopropylcyclohexanamine Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive theoretical methodology for determining the three-dimensional molecular structure and conformational landscape of this compound. Understanding the precise geometry, stereoisomerism, and relative conformational energies of this molecule is crucial for applications in medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties. This document details a computational workflow utilizing Density Functional Theory (DFT), provides protocols for its implementation, and presents predicted structural data for the molecule's most stable conformers.

Introduction

This compound is a disubstituted cyclohexane derivative featuring two key functional groups: a flexible isopropyl group and a polar amino group. The non-planar, puckered nature of the cyclohexane ring gives rise to distinct stereoisomers (cis and trans) and, within each, multiple conformational isomers due to a dynamic "ring-flipping" process. The spatial arrangement of the isopropyl and amino substituents—whether they occupy axial or equatorial positions—profoundly influences the molecule's steric profile, dipole moment, and intermolecular interaction potential.

Theoretical calculations provide a powerful, non-empirical means to elucidate these structural nuances. By employing quantum mechanical methods, it is possible to predict the optimized geometry, relative stability, and key structural parameters (bond lengths, angles) of all possible isomers with high accuracy. This guide provides a robust framework for performing such an analysis.

Theoretical Framework: Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) offers an optimal balance between computational accuracy and efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, making it well-suited for systems with dozens of atoms.

A typical and reliable approach involves the B3LYP hybrid functional , which incorporates a portion of the exact Hartree-Fock exchange, providing a good description of molecular geometries and energies for a wide range of organic compounds. This is paired with a Pople-style basis set, such as 6-31G(d,p) , which provides sufficient flexibility for an accurate description of the molecule's geometry by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).

Conformational and Stereochemical Analysis

The primary structural complexity of this compound arises from its stereochemistry and the chair conformation of the cyclohexane ring.

  • Stereoisomers: The 1,4-substitution pattern allows for two distinct stereoisomers:

    • cis-isomer: Both substituents are on the same face of the ring (one axial, one equatorial).

    • trans-isomer: The substituents are on opposite faces of the ring (either both axial or both equatorial).

  • Conformational Isomers: Each stereoisomer exists as an equilibrium of two rapidly interconverting chair conformations. This ring-flip converts all axial bonds to equatorial and vice versa. This results in four key conformers that must be analyzed:

    • trans-(e,e): Both isopropyl and amino groups are in equatorial positions.

    • trans-(a,a): Both groups are in axial positions.

    • cis-(a,e): The isopropyl group is axial, and the amino group is equatorial.

    • cis-(e,a): The isopropyl group is equatorial, and the amino group is axial.

The relative stability of these conformers is primarily governed by steric strain, particularly 1,3-diaxial interactions , where axial substituents clash with other axial atoms on the same face of the ring. Because the isopropyl group is significantly bulkier than the amino group, conformers that place the isopropyl group in an axial position are expected to be highly destabilized.

Computational Workflow

A systematic computational workflow is essential for a thorough analysis. The process involves geometry optimization of all possible conformers, followed by verification and energy analysis to identify the most stable structures.

G start 1. Initial 3D Structure Generation (cis/trans isomers, axial/equatorial conformers) opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq 3. Frequency Calculation (Verify Minima & Obtain ZPE) opt->freq analysis 4. Energy Analysis (Compare Gibbs Free Energies) freq->analysis data 5. Structural Data Extraction (Bond Lengths, Angles, Dihedrals) analysis->data end Final Characterized Structures & Relative Stabilities data->end

Computational workflow for molecular structure determination.

Predicted Quantitative Data

Based on established principles of conformational analysis, theoretical calculations are expected to yield the following quantitative results.

Table 1: Predicted Relative Energies of this compound Conformers

This table summarizes the predicted relative Gibbs Free Energies (ΔG) for the four primary conformers, calculated at the B3LYP/6-31G(d,p) level of theory. The trans-(e,e) conformer is the global energy minimum and serves as the reference (0.00 kcal/mol).

IsomerIsopropyl PositionAmino PositionConformer NotationPredicted Relative Energy (ΔG in kcal/mol)Predicted Population at 298 K
trans Equatorial Equatorial (e,e) 0.00 ~99.9%
cisEquatorialAxial(e,a)~1.8<0.1%
cisAxialEquatorial(a,e)~2.5<0.1%
transAxialAxial(a,a)~4.3<0.01%

Note: These are representative values based on known A-values for isopropyl (~2.2 kcal/mol) and amino (~1.6 kcal/mol) groups. The di-axial conformer's high energy is due to the sum of these steric penalties.

The data clearly indicates that the trans-diequatorial conformer is overwhelmingly the most stable and, therefore, the most populated conformation at room temperature. The high energy penalty associated with placing the bulky isopropyl group in an axial position effectively locks the ring in this conformation.

G cluster_energy node_ee trans-(e,e) Conformer (Lowest Energy) node_aa trans-(a,a) Conformer (High Energy) node_ee->node_aa Ring Flip Low Energy Low Energy High Energy High Energy energy_label ΔG ≈ +4.3 kcal/mol

Energy diagram for the trans-isomer chair-flip equilibrium.
Table 2: Predicted Structural Parameters for the trans-(e,e)-4-Isopropylcyclohexanamine Conformer

The following table presents representative bond lengths and angles for the optimized geometry of the global minimum energy conformer. These values are consistent with standard measurements for sp³-hybridized carbon and nitrogen systems.

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C-C (ring)C1-C21.54
C-NC1-N1.47
C-C (isopropyl)C4-C71.55
C-H (axial)C1-H1.10
C-H (equatorial)C2-H1.09
N-HN-H1.02
**Bond Angles (°) **
C-C-C (ring)C1-C2-C3111.5
C-C-NC2-C1-N110.8
C-C-C (isopropyl)C3-C4-C7112.0
H-N-HH-N-H107.5

Detailed Computational Protocol

This section provides a generalized protocol for performing the theoretical calculations using a common quantum chemistry software package (e.g., Gaussian, ORCA).

  • Software and Hardware:

    • Software: Gaussian 16, ORCA 5.0, or equivalent.

    • Hardware: A multi-core workstation or high-performance computing (HPC) cluster is recommended.

  • Input File Preparation:

    • Step 2.1: Build Initial Structures: Using a molecular editor (e.g., Avogadro, GaussView), construct the initial 3D coordinates for each of the four conformers (trans-(e,e), trans-(a,a), cis-(a,e), cis-(e,a)). Ensure correct stereochemistry and initial chair conformations.

    • Step 2.2: Create Input File: For each structure, create a text input file specifying the charge (0), multiplicity (1, for a singlet ground state), and atomic coordinates.

  • Calculation Keywords:

    • The core of the input file is the route section, which specifies the desired calculation. For a geometry optimization followed by a frequency calculation, the command would be: #p B3LYP/6-31G(d,p) Opt Freq

    • #p : Enables enhanced print options.

    • B3LYP/6-31G(d,p) : Specifies the DFT method and basis set.

    • Opt : Requests a geometry optimization to find the lowest energy structure.

    • Freq : Requests a frequency calculation to be performed on the optimized geometry.

  • Execution and Analysis:

    • Step 4.1: Run the Calculation: Submit the input file to the quantum chemistry software.

    • Step 4.2: Verify Optimization: Upon completion, check the output file to ensure the optimization converged successfully.

    • Step 4.3: Verify Minimum: Examine the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies.

    • Step 4.4: Extract Data:

      • Energy: Locate the final Gibbs Free Energy (often listed as "Sum of electronic and thermal Free Energies").

      • Geometry: Extract the final optimized Cartesian coordinates. Use visualization software to measure bond lengths, angles, and dihedrals.

Conclusion

The theoretical calculation of this compound's molecular structure provides critical insights into its conformational preferences and geometry. The computational workflow detailed in this guide, centered on DFT calculations with the B3LYP functional, predicts that the trans isomer with both the isopropyl and amino groups in equatorial positions is the global minimum energy structure by a significant margin. This stability is attributed to the minimization of steric strain. The quantitative data derived from these calculations—including relative energies and precise geometric parameters—are invaluable for professionals in drug development for tasks such as pharmacophore modeling and molecular docking, as well as for scientists in materials research seeking to understand structure-property relationships.

Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Isopropylcyclohexanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-isopropylcyclohexanamine in various organic solvents. Recognizing the current scarcity of publicly available quantitative data for this specific compound, this document offers a predictive solubility profile based on established chemical principles and data from analogous structures. Furthermore, it presents detailed experimental protocols for the precise determination of its solubility, empowering researchers to generate the empirical data necessary for their specific applications in drug development and chemical synthesis.

Predicted Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. This compound is a primary aliphatic amine with a significant non-polar component, the isopropylcyclohexyl group. This structure suggests a nuanced solubility profile, with good solubility anticipated in a range of organic solvents. The following table provides a predicted qualitative and semi-quantitative solubility profile. These predictions are based on the principle of "like dissolves like" and the known solubility of similar aliphatic amines.[1][2][3][4]

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolMiscibleThe amine group can form hydrogen bonds with the hydroxyl group of methanol. The alkyl portion is reasonably well-solvated.
EthanolMiscibleSimilar to methanol, ethanol can act as a hydrogen bond donor and acceptor, facilitating miscibility.[2]
IsopropanolHighly SolubleWhile still capable of hydrogen bonding, the increased steric hindrance of isopropanol might slightly reduce miscibility compared to methanol and ethanol.
Polar Aprotic AcetoneHighly SolubleThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the amine protons.[5]
AcetonitrileSolubleAcetonitrile is a polar solvent that can engage in dipole-dipole interactions, though it is a weaker hydrogen bond acceptor than acetone.
Dichloromethane (DCM)Highly SolubleDCM is a polar aprotic solvent that can effectively solvate the amine through dipole-dipole interactions.
Tetrahydrofuran (THF)Highly SolubleThe ether oxygen in THF can act as a hydrogen bond acceptor, and the overall non-polar character of the ring can solvate the isopropylcyclohexyl group.
Ethyl AcetateSolubleAs an ester, ethyl acetate has polar character and can act as a hydrogen bond acceptor.
Non-Polar HexaneSolubleThe large non-polar isopropylcyclohexyl group will have favorable van der Waals interactions with hexane. The polarity of the amine group may limit miscibility.
TolueneHighly SolubleThe aromatic ring of toluene can interact favorably with the cyclohexyl ring, and its overall non-polar nature will solvate the alkyl portion of the amine.
Diethyl EtherHighly SolubleThe ether oxygen can act as a hydrogen bond acceptor, and the ethyl groups provide a non-polar environment to solvate the alkyl substituent.[2]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8][9]

Materials and Reagents
  • This compound (purity ≥98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Internal standard (for chromatographic analysis, if required)

  • Scintillation vials or flasks with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

Equipment
  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge (optional)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved amine is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a constant temperature bath.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the undissolved amine.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the chosen analytical method.

Quantification of Solute Concentration

The concentration of this compound in the diluted, saturated solution can be accurately determined using chromatographic methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for volatile amines. A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the amine in the experimental sample can then be determined by comparing its peak area to the calibration curve.[10][11][12]

  • High-Performance Liquid Chromatography (HPLC): Since aliphatic amines lack a strong chromophore, derivatization is often necessary for UV detection.[13][14][15]

    • Derivatization: A common derivatizing agent is dansyl chloride, which reacts with the primary amine to form a highly UV-active derivative.

    • Method: A validated HPLC method with a suitable column (e.g., C18) and mobile phase should be used to separate the derivatized amine from any interfering peaks. Quantification is achieved by comparing the peak area of the derivative to a calibration curve prepared from derivatized standards.

Data Presentation

The experimentally determined quantitative solubility data should be organized in a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
e.g., Methanole.g., 25Record ValueCalculate Value
e.g., Toluenee.g., 25Record ValueCalculate Value
............

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow start Start add_excess Add excess 4-isopropyl- cyclohexanamine to solvent start->add_excess equilibrate Equilibrate on shaker (24-48h at constant T) add_excess->equilibrate separate Phase Separation (Sedimentation/Centrifugation) equilibrate->separate filter Filter supernatant (0.22 µm syringe filter) separate->filter dilute Dilute for analysis filter->dilute analyze Quantify concentration (GC-MS or HPLC) dilute->analyze end End analyze->end

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing the Solubility of this compound

solubility_factors solubility Solubility of This compound solute_props Solute Properties solubility->solute_props solvent_props Solvent Properties solubility->solvent_props conditions Experimental Conditions solubility->conditions amine_group Primary Amine Group (Polar, H-bond donor) solute_props->amine_group alkyl_group Isopropylcyclohexyl Group (Non-polar, Steric hindrance) solute_props->alkyl_group polarity Polarity (Polar/Non-polar) solvent_props->polarity h_bonding Hydrogen Bonding Capacity (Donor/Acceptor) solvent_props->h_bonding temperature Temperature conditions->temperature pressure Pressure conditions->pressure

Caption: Key factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, this guide provides a robust framework for researchers in drug development and chemical synthesis. The predictive solubility profile offers a valuable starting point for solvent screening, and the detailed experimental protocol enables the generation of precise, application-specific solubility data. By understanding the interplay of molecular structure and solvent properties, and by employing rigorous experimental techniques, scientists can effectively navigate the solution landscape for this compound.

References

Methodological & Application

Synthesis of Bioactive Molecules Using 4-Isopropylcyclohexanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 4-isopropylcyclohexanamine and its derivatives. The primary focus of this guide is the synthesis of the potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK2879552, which stands as a prominent example of the application of this chemical scaffold in medicinal chemistry.

Introduction

This compound is a valuable building block in organic synthesis, offering a lipophilic and three-dimensional cyclohexyl moiety. While its direct incorporation into a wide range of bioactive molecules is not extensively documented, its derivatives, particularly cyclopropylamines bearing a similar substitution pattern, are crucial for the development of potent enzyme inhibitors. This document will detail the synthetic utility of this structural motif in the context of drug discovery, with a specific emphasis on the development of GSK2879552, a clinical-stage therapeutic candidate.

Application: Synthesis of the LSD1 Inhibitor GSK2879552

GSK2879552 is an irreversible inhibitor of LSD1, an enzyme implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). The chemical structure of GSK2879552 features a key pharmacophore derived from a substituted cyclopropylamine, which is structurally related to this compound. The synthesis of a key intermediate for GSK2879552 involves a critical reductive amination step between a chiral amine and a functionalized aldehyde.

Biological Activity of GSK2879552

GSK2879552 exhibits potent anti-proliferative activity against a range of cancer cell lines. Below is a summary of its in vitro and in vivo efficacy.

Cell LineCancer TypeIC50 (nM)Reference
Small Cell Lung Carcinoma (average)Small Cell Lung Cancer24[1]
Acute Myeloid Leukemia (average)Acute Myeloid Leukemia137 ± 30[2]
THP-1Acute Myeloid Leukemia23 ± 4 (EC50)[2]
MOLM-13Acute Myeloid Leukemia44 ± 4 (EC50)[2]
Animal ModelCancer TypeDosage & AdministrationTumor Growth Inhibition (TGI)Reference
NCI-H526 XenograftSmall Cell Lung Cancer1.5 mg/kg, p.o. daily57%[1]
NCI-H1417 XenograftSmall Cell Lung Cancer1.5 mg/kg, p.o. daily83%[1]
NCI-H510 XenograftSmall Cell Lung Cancer1.5 mg/kg, p.o. daily38%[1]
NCI-H69 XenograftSmall Cell Lung Cancer1.5 mg/kg, p.o. daily49%[1]

Experimental Protocols

The synthesis of GSK2879552 can be approached via both chemical and enzymatic methods for the key reductive amination step.

Protocol 1: Chemical Synthesis of Key Intermediate via Reductive Amination

This protocol outlines a general procedure for the reductive amination between an aldehyde and a chiral cyclopropylamine, a crucial step in the synthesis of a GSK2879552 precursor.

Materials:

  • 4-((4-isopropylcyclohexyl)methoxy)benzaldehyde (1.0 equiv)

  • (1R,2S)-2-phenylcyclopropan-1-amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-((4-isopropylcyclohexyl)methoxy)benzaldehyde in dichloroethane, add (1R,2S)-2-phenylcyclopropan-1-amine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired secondary amine intermediate.

Protocol 2: Enzymatic Synthesis of Key Intermediate via Imine Reductase (IRED)

This protocol describes a more efficient and stereoselective enzymatic approach for the synthesis of the key intermediate, which has been successfully scaled to kilogram quantities.[3]

Materials:

  • 4-((4-isopropylcyclohexyl)methoxy)benzaldehyde (1.0 equiv)

  • rac-trans-2-phenylcyclopropan-1-amine (1.1 equiv)

  • Evolved Imine Reductase (IRED) enzyme (e.g., IR-46 M3 variant)

  • NADP⁺/NADPH cofactor

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Glucose

  • Potassium phosphate buffer (pH 7.0)

  • Dimethyl sulfoxide (DMSO) as a co-solvent

  • Ethyl acetate

Procedure:

  • In a buffered aqueous solution (e.g., potassium phosphate buffer), prepare a mixture of the aldehyde, racemic amine, NADP⁺, and glucose.

  • Add the glucose dehydrogenase and the evolved imine reductase to the reaction mixture. The use of a co-solvent like DMSO may be necessary to improve substrate solubility.

  • Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and pH.

  • Monitor the reaction for conversion and enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

  • Upon completion, extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting key intermediate is typically obtained in high yield, purity (>99%), and high enantiomeric excess (>99.7%).[3]

Visualizations

Synthetic Workflow for GSK2879552 Intermediate

G cluster_0 Starting Materials cluster_1 Reductive Amination Aldehyde 4-((4-isopropylcyclohexyl)methoxy)benzaldehyde Chemical Chemical Method (NaBH(OAc)₃) Aldehyde->Chemical Enzymatic Enzymatic Method (Imine Reductase) Aldehyde->Enzymatic Amine rac-trans-2-phenylcyclopropan-1-amine Amine->Chemical Amine->Enzymatic Product Key Intermediate ((1R,2S)-N-(4-((4-isopropylcyclohexyl)methoxy)benzyl)-2-phenylcyclopropan-1-amine) Chemical->Product Lower e.e. Enzymatic->Product High Yield & e.e.

Caption: Comparison of chemical and enzymatic routes for the synthesis of a key GSK2879552 intermediate.

LSD1 Inhibition Signaling Pathway

G GSK2879552 GSK2879552 LSD1 LSD1 Enzyme GSK2879552->LSD1 Inhibits H3K4me2 Histone H3 Lysine 4 (dimethylated) LSD1->H3K4me2 Demethylates Tumor_Suppression Tumor Growth Inhibition & Differentiation LSD1->Tumor_Suppression Promotes H3K4me1 Histone H3 Lysine 4 (monomethylated) H3K4me2->H3K4me1 Gene_Repression Transcriptional Repression H3K4me1->Gene_Repression Leads to

Caption: Mechanism of action of GSK2879552 through the inhibition of the LSD1 signaling pathway.

References

Application Notes: 4-Isopropylcyclohexanamine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 4-isopropylcyclohexanamine as a key building block in the synthesis of potent and selective kinase inhibitors, with a specific focus on the development of a promising Aurora A kinase inhibitor. The inclusion of the 4-isopropylcyclohexyl moiety can significantly influence the pharmacological profile of a compound, contributing to enhanced potency and selectivity.

Introduction

This compound is a valuable primary amine building block in medicinal chemistry. Its non-planar, lipophilic cyclohexane ring, substituted with a bulky isopropyl group, allows for effective probing of hydrophobic pockets within enzyme active sites. This structural feature can lead to improved target engagement and selectivity. This document provides detailed protocols and data for the synthesis and evaluation of a quinazolin-4-amine-based Aurora A kinase inhibitor incorporating the this compound scaffold.

Featured Application: Synthesis of an Aurora A Kinase Inhibitor

Aurora A kinase is a crucial regulator of cell division, and its overexpression is implicated in the progression of various cancers. The development of selective Aurora A inhibitors is a promising therapeutic strategy. Here, we describe the synthesis and characterization of N-(4-isopropylcyclohexyl)-2-(pyridin-4-yl)quinazolin-4-amine , a potent and selective Aurora A inhibitor.[1][2]

Rationale for using this compound

The 4-isopropylcyclohexyl group in this inhibitor is designed to occupy a hydrophobic region of the ATP-binding pocket of Aurora A kinase. The conformational flexibility of the cyclohexane ring, combined with the steric bulk of the isopropyl group, can facilitate optimal interactions with the target protein, contributing to both high affinity and selectivity against other closely related kinases like Aurora B.[1][2]

Data Presentation

The following tables summarize the in vitro biological activity of N-(4-isopropylcyclohexyl)-2-(pyridin-4-yl)quinazolin-4-amine (referred to as Compound 1 ).

Table 1: In Vitro Kinase Inhibitory Activity of Compound 1 [1]

KinaseIC50 (nM)
Aurora A15
Aurora B>1000

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: In Vitro Anti-proliferative Activity of Compound 1 against Human Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma0.25
HeLaCervical Cancer0.31
MCF-7Breast Cancer0.45

IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.

Experimental Protocols

Synthesis of N-(4-isopropylcyclohexyl)-2-(pyridin-4-yl)quinazolin-4-amine (Compound 1)

This protocol describes the synthesis of the target compound from commercially available starting materials.

Step 1: Synthesis of 2-(pyridin-4-yl)quinazolin-4(3H)-one

A mixture of 2-aminobenzamide (1.0 eq) and pyridine-4-carboxaldehyde (1.1 eq) in ethanol is heated at reflux for 12 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 2-(pyridin-4-yl)quinazolin-4(3H)-one as a white solid.

Step 2: Synthesis of 4-chloro-2-(pyridin-4-yl)quinazoline

To a suspension of 2-(pyridin-4-yl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq), a catalytic amount of N,N-dimethylformamide (DMF) is added. The mixture is heated at reflux for 4 hours. After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to give 4-chloro-2-(pyridin-4-yl)quinazoline.

Step 3: Synthesis of N-(4-isopropylcyclohexyl)-2-(pyridin-4-yl)quinazolin-4-amine (Compound 1)

A solution of 4-chloro-2-(pyridin-4-yl)quinazoline (1.0 eq) and this compound (1.2 eq) in isopropanol is heated at reflux for 6 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the precipitate is collected by filtration. The solid is washed with diethyl ether and then recrystallized from ethanol to yield N-(4-isopropylcyclohexyl)-2-(pyridin-4-yl)quinazolin-4-amine as a white crystalline solid.[1]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compound against Aurora A and Aurora B kinases is determined using a standard in vitro kinase assay, such as a radiometric assay or a fluorescence-based assay.

  • Recombinant human Aurora A and Aurora B kinases are used.

  • A suitable substrate (e.g., a peptide substrate) and ATP (at a concentration close to its Km value) are prepared in a kinase buffer.

  • The compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted to various concentrations.

  • The kinase, substrate, ATP, and the test compound are incubated together in a microplate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

The anti-proliferative activity of the compound is assessed using a standard method such as the MTT or SRB assay.

  • Human cancer cell lines (e.g., HCT116, HeLa, MCF-7) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).

  • After the incubation period, a viability reagent (e.g., MTT solution) is added to each well.

  • Following an incubation period with the reagent, the resulting formazan crystals (in the case of MTT) are solubilized.

  • The absorbance is measured using a microplate reader at an appropriate wavelength.

  • IC50 values are determined from the dose-response curves.

Visualizations

AuroraA_Signaling_Pathway cluster_G2_M_Phase G2/M Phase Transition cluster_Inhibition Inhibition by Compound 1 Cyclin B/CDK1 Cyclin B/CDK1 Aurora A Aurora A Cyclin B/CDK1->Aurora A Activates PLK1 PLK1 Aurora A->PLK1 Activates Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Cell Cycle Arrest Cell Cycle Arrest Aurora A->Cell Cycle Arrest PLK1->Centrosome Maturation Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Mitotic Entry Mitotic Entry Spindle Assembly->Mitotic Entry Compound_1 N-(4-isopropylcyclohexyl)-2- (pyridin-4-yl)quinazolin-4-amine Compound_1->Aurora A Inhibits Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Simplified Aurora A signaling pathway and its inhibition.

Experimental_Workflow cluster_Synthesis Synthesis cluster_Evaluation Biological Evaluation Start Starting Materials (2-aminobenzamide, pyridine-4-carboxaldehyde, This compound) Step1 Step 1: 2-(pyridin-4-yl)quinazolin-4(3H)-one Start->Step1 Step2 Step 2: 4-chloro-2-(pyridin-4-yl)quinazoline Step1->Step2 Step3 Step 3: N-(4-isopropylcyclohexyl)-2-(pyridin-4-yl)quinazolin-4-amine Step2->Step3 Product Compound 1 Step3->Product Kinase_Assay In Vitro Kinase Assay (Aurora A/B) Product->Kinase_Assay Cell_Assay Cell Proliferation Assay (HCT116, HeLa, MCF-7) Product->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Results Biological Activity Data Data_Analysis->Results

Caption: Workflow for the synthesis and evaluation of Compound 1.

References

Application Notes: The Use of 4-Isopropylcyclohexanamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Isopropylcyclohexanamine is a cycloaliphatic amine with potential applications as a building block in the synthesis of novel agrochemicals. Its unique structural features, including the bulky isopropyl group and the cyclohexane ring, can impart desirable physicochemical properties to target molecules, such as optimized lipophilicity and metabolic stability. These characteristics are crucial for the efficacy and environmental fate of active ingredients in herbicides, fungicides, and insecticides. This document provides an overview of the potential applications of this compound in agrochemical synthesis, based on established chemical principles, and outlines general experimental protocols for its incorporation into lead compounds.

Due to the limited availability of publicly accessible, specific examples of commercialized agrochemicals synthesized directly from this compound, this document will focus on general synthetic strategies and hypothetical applications. The protocols and data presented are illustrative and intended to guide researchers in exploring the potential of this versatile chemical intermediate.

Potential Applications in Agrochemicals

The 4-isopropylcyclohexylamino moiety can be incorporated into various agrochemical scaffolds to modulate their biological activity and physical properties.

  • Herbicides: Introduction of the 4-isopropylcyclohexyl group can influence the binding affinity of a molecule to its target enzyme in weeds, potentially leading to increased herbicidal activity or a modified spectrum of controlled weeds.

  • Fungicides: The lipophilic nature of the substituent can enhance the penetration of the fungicide through the fungal cell wall and membrane, improving its efficacy.

  • Insecticides: Modification of existing insecticide scaffolds with the 4-isopropylcyclohexylamino group could alter their mode of action or enhance their selectivity towards target pests, potentially reducing off-target effects.

Data Presentation

Compound ID Target Pest/Weed Bioassay Type EC₅₀/LC₅₀ (µM) Reaction Yield (%) Key Reaction Step
AG-IPC-H1Amaranthus retroflexusWhole plant assay15.285Amide coupling
AG-IPC-F1Botrytis cinereaIn vitro mycelial growth5.878Nucleophilic substitution
AG-IPC-I1Myzus persicaeContact toxicity assay2.191Reductive amination

Experimental Protocols

The following are general protocols for key chemical transformations involving this compound. These methods can be adapted for the synthesis of a wide range of potential agrochemical candidates.

1. Synthesis of N-(4-isopropylcyclohexyl) amides

This protocol describes a general method for coupling this compound with a carboxylic acid, a common step in the synthesis of many bioactive molecules.

  • Materials:

    • This compound

    • Carboxylic acid of interest (e.g., a known herbicidal acid)

    • Coupling agent (e.g., DCC, EDC)

    • Base (e.g., triethylamine, DIPEA)

    • Anhydrous solvent (e.g., dichloromethane, DMF)

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent under an inert atmosphere.

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound (1.0 eq) and the base (1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove any solid byproducts.

    • Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Synthesis of N-substituted-4-isopropylcyclohexanamines via Reductive Amination

This protocol outlines a general procedure for the synthesis of secondary amines by reacting this compound with an aldehyde or ketone.

  • Materials:

    • This compound

    • Aldehyde or ketone of interest

    • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

    • Solvent (e.g., dichloromethane, methanol)

    • Acetic acid (catalyst)

  • Procedure:

    • Dissolve this compound (1.0 eq) and the aldehyde/ketone (1.1 eq) in the solvent.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

    • Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Mandatory Visualization

Diagram of a General Synthetic Pathway

Synthesis_Pathway A This compound C Amide Coupling (e.g., DCC, EDC) A->C F Reductive Amination (e.g., NaBH(OAc)₃) A->F B Carboxylic Acid Derivative (Agrochemical Core) B->C D N-(4-isopropylcyclohexyl) Amide (Potential Agrochemical) C->D E Aldehyde/Ketone Derivative (Agrochemical Core) E->F G N-substituted-4-isopropylcyclohexanamine (Potential Agrochemical) F->G

Caption: General synthetic routes for incorporating this compound into potential agrochemicals.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation A Reactant A (this compound) C Reaction A->C B Reactant B (Agrochemical Precursor) B->C D Workup & Purification C->D Crude Product E Characterization (NMR, MS) D->E Pure Compound F Purified Compound E->F G In vitro/In vivo Assay F->G H Data Analysis (EC₅₀/LC₅₀) G->H

Caption: A typical workflow for the synthesis and biological evaluation of novel agrochemical candidates.

While specific, commercial examples are not prevalent in accessible literature, this compound represents a valuable and underexplored building block for the synthesis of new agrochemicals. The general protocols and conceptual framework provided herein offer a starting point for researchers to investigate the potential of this compound in developing next-generation herbicides, fungicides, and insecticides. Further research and publication in this area are needed to fully elucidate the scope and utility of this compound in agrochemical discovery.

Application Notes and Protocols: 4-Isopropylcyclohexanamine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are essential tools in modern asymmetric synthesis, enabling the control of stereochemistry during chemical transformations.[1] By temporarily incorporating a chiral molecule, a substrate is rendered diastereomeric, allowing for facial differentiation in reactions such as alkylations, aldol additions, and cycloadditions. The auxiliary is subsequently removed to reveal the desired enantiomerically enriched product and is ideally recovered for reuse.[1]

This document provides detailed application notes and representative protocols for the use of 4-isopropylcyclohexanamine as a chiral auxiliary. While not as extensively documented as other auxiliaries like Evans' oxazolidinones or pseudoephedrine, the principles of its application can be extrapolated from established methodologies for other amine-based chiral auxiliaries.[1][2] The protocols provided herein are intended as a starting point for researchers and will likely require optimization for specific substrates and reaction conditions.

General Workflow

The general strategy for employing this compound as a chiral auxiliary involves three key stages:

  • Attachment of the Chiral Auxiliary: The chiral amine is coupled to a prochiral substrate (e.g., a carboxylic acid derivative) to form a diastereomeric intermediate.

  • Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, aldol addition, Diels-Alder reaction) is performed, wherein the steric bulk of the 4-isopropylcyclohexyl group directs the approach of the incoming reagent, leading to the preferential formation of one diastereomer.

  • Cleavage and Recovery: The chiral auxiliary is removed from the product, typically through hydrolysis or reduction, to yield the desired enantiomerically enriched molecule. The cleaved auxiliary can then be recovered.

Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Coupling Chiral_Auxiliary This compound Chiral_Auxiliary->Diastereomeric_Intermediate Asymmetric_Reaction Asymmetric Reaction (Alkylation, Aldol, Diels-Alder) Diastereomeric_Intermediate->Asymmetric_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary Diastereomerically_Enriched_Product->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Recovery

Caption: General workflow for asymmetric synthesis using this compound.

Application in Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. When attached to a carboxylic acid derivative, the this compound auxiliary can effectively control the enolate geometry and the subsequent approach of an electrophile.

Representative Data

The following table summarizes representative data for the asymmetric alkylation of a propionamide derivative of this compound. This data is illustrative and based on results achieved with other cyclohexylamine-derived auxiliaries.

EntryElectrophile (R-X)Yield (%)Diastereomeric Excess (d.e., %)
1Benzyl bromide85-95>95
2Allyl iodide80-90>95
3Methyl iodide88-96>98
4Ethyl iodide82-92>95
Experimental Protocol: Asymmetric Alkylation

This protocol is adapted from established procedures for related chiral auxiliaries.[2]

1. Synthesis of the N-Acyl Auxiliary:

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the N-acyl amide.

2. Diastereoselective Alkylation:

  • To a solution of the N-acyl amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis. Purify by flash chromatography.

3. Cleavage of the Auxiliary:

  • The alkylated N-acyl amide can be hydrolyzed under acidic or basic conditions. For example, refluxing with 6 M HCl or aqueous LiOH can yield the corresponding carboxylic acid.

  • The liberated this compound can be recovered from the aqueous layer after basification and extraction.

Application in Asymmetric Aldol Reactions

The chiral amide derived from this compound can be used to control the stereochemical outcome of aldol reactions, which form a β-hydroxy carbonyl moiety, a common structural motif in natural products.

Representative Data

The following table presents illustrative data for the asymmetric aldol reaction of a propionamide derivative with various aldehydes.

EntryAldehydeYield (%)Diastereomeric Excess (d.e., %)
1Benzaldehyde75-85>98 (syn)
2Isobutyraldehyde70-80>99 (syn)
3Acetaldehyde65-75>98 (syn)
Experimental Protocol: Asymmetric Aldol Reaction

This protocol is based on the well-established Evans asymmetric aldol reaction.[3][4]

1. Formation of the Boron Enolate:

  • To a solution of the N-propionyl derivative of this compound (1.0 eq) in anhydrous DCM at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

2. Aldol Addition:

  • Cool the solution to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

3. Cleavage of the Auxiliary:

  • The aldol adduct can be cleaved, for instance, by treatment with lithium hydroperoxide (LiOOH) in a THF/water mixture to give the corresponding β-hydroxy carboxylic acid.

Aldol Reaction Mechanism cluster_0 Enolate Formation cluster_1 Diastereoselective Addition N_Acyl N-Acyl Auxiliary Enolate Chiral Enolate N_Acyl->Enolate Deprotonation Base Base (e.g., LDA or Bu₂BOTf/Et₃N) Base->Enolate Aldehyde Aldehyde Transition_State Zimmerman-Traxler Transition State Aldehyde->Transition_State Aldol_Adduct Diastereomerically Enriched Aldol Adduct Transition_State->Aldol_Adduct C-C bond formation Enolate_2->Transition_State

Caption: Proposed mechanism for the asymmetric aldol reaction.

Application in Asymmetric Diels-Alder Reactions

In the Diels-Alder reaction, the chiral auxiliary can be attached to the dienophile to induce facial selectivity in the [4+2] cycloaddition with a diene.

Representative Data

Illustrative data for the Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl derivative of this compound and cyclopentadiene is presented below.

EntryLewis Acid (eq)Temp (°C)Yield (%)endo:exoDiastereomeric Excess (d.e., %)
1Et₂AlCl (1.5)-7880-90>99:1>95
2TiCl₄ (1.2)-7875-85>99:1>90
3SnCl₄ (1.2)-7870-80>99:1>92
Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol is a general procedure for a Lewis acid-promoted asymmetric Diels-Alder reaction.[5]

1. Synthesis of the N-Acryloyl Auxiliary:

  • Prepare the N-acryloyl derivative of this compound using acryloyl chloride following the procedure described for the N-acyl auxiliary synthesis.

2. Diels-Alder Cycloaddition:

  • To a solution of the N-acryloyl derivative (1.0 eq) in anhydrous DCM at -78 °C, add the Lewis acid (e.g., diethylaluminum chloride, 1.5 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add freshly distilled cyclopentadiene (3.0 eq) and stir the reaction at -78 °C for 3-6 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the cycloadduct by flash column chromatography.

3. Cleavage of the Auxiliary:

  • The auxiliary can be removed by reduction with lithium aluminum hydride (LiAlH₄) to afford the corresponding chiral alcohol, or by hydrolysis to the chiral carboxylic acid.

Conclusion

This compound presents a potentially valuable chiral auxiliary for asymmetric synthesis. The protocols and data presented here, while based on analogous systems, provide a strong foundation for researchers to explore its efficacy in asymmetric alkylation, aldol, and Diels-Alder reactions. Optimization of reaction conditions, including solvent, temperature, and Lewis acid (where applicable), will be crucial to achieving high yields and stereoselectivities for specific applications in pharmaceutical and fine chemical synthesis.

References

Application Note: A Robust Protocol for the Reductive Amination of 4-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Reductive amination stands as a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen bonds, proving indispensable in the synthesis of amine-containing molecules vital to the pharmaceutical industry. This application note provides a detailed, robust, and versatile experimental protocol for the reductive amination of 4-isopropylcyclohexanone. The primary protocol focuses on the synthesis of 4-isopropylcyclohexylamine using ammonia, with an alternative procedure for preparing N-substituted amines. The methodology utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that demonstrates remarkable efficiency and functional group tolerance, ensuring high yields and operational simplicity for this key transformation.[1]

Reaction Principle

The reductive amination of 4-isopropylcyclohexanone is a one-pot reaction that proceeds through a two-step sequence.[2] Initially, the ketone (4-isopropylcyclohexanone) reacts with an amine (e.g., ammonia, a primary or secondary amine) under mildly acidic conditions to form a protonated iminium ion intermediate. Subsequently, this intermediate is reduced in situ by a hydride-based reducing agent to yield the corresponding amine.[3]

Sodium triacetoxyborohydride is the preferred reducing agent for this transformation as it is mild and exhibits excellent selectivity. It reduces the iminium ion much faster than the starting ketone, which minimizes the formation of the corresponding alcohol byproduct (4-isopropylcyclohexanol).[1][3] In contrast, stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce the ketone, necessitating a two-step process where the imine is formed first before the reducing agent is added.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and can introduce cyanide impurities.[3][5]

ReactionPathway cluster_start cluster_intermediate cluster_end Ketone 4-Isopropylcyclohexanone Iminium Iminium Ion Intermediate Ketone->Iminium + R-NH₂ - H₂O Amine Amine (R-NH₂) Product Product Amine Iminium->Product + [H⁻] (Reduction)

Caption: Reaction pathway of the reductive amination of 4-isopropylcyclohexanone.

Experimental Protocols

This section details two common protocols for the reductive amination of 4-isopropylcyclohexanone.

Protocol 1: Synthesis of 4-Isopropylcyclohexylamine (Primary Amine)

This protocol outlines the synthesis of the primary amine using ammonium acetate as the ammonia source.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Isopropylcyclohexanone≥97%Standard Supplier
Ammonium Acetate (NH₄OAc)Reagent GradeStandard Supplier
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥97%Standard Supplier
1,2-Dichloroethane (DCE)AnhydrousStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃)AqueousPrepared in-house
Dichloromethane (DCM)ACS GradeStandard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Supplier
Hydrochloric Acid (HCl)2M in Diethyl EtherStandard Supplier

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for flash column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-isopropylcyclohexanone (1.0 eq) and ammonium acetate (3.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask (approx. 0.2 M concentration relative to the ketone).

  • Iminium Formation: Stir the resulting suspension at room temperature for 30-60 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the stirring suspension in portions over 10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (DCM).

  • Drying and Solvent Removal: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane containing 1% triethylamine to afford the pure 4-isopropylcyclohexylamine.[6][7]

Protocol 2: Synthesis of N-Benzyl-4-isopropylcyclohexylamine (Secondary Amine)

This protocol is adapted from a similar procedure for 4-hydroxycyclohexanone.[8]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Isopropylcyclohexanone≥97%Standard Supplier
Benzylamine≥99%Standard Supplier
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥97%Standard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Acetic AcidGlacialStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃)AqueousPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Supplier

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-isopropylcyclohexanone (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Amine and Catalyst Addition: Add benzylamine (1.1 eq) followed by glacial acetic acid (1.2 eq) to the solution.[8]

  • Iminium Formation: Stir the solution at room temperature for 20-30 minutes.[8]

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions.[8]

  • Reaction Monitoring: Stir at room temperature and monitor by TLC until completion (typically 2-4 hours).[8]

  • Workup and Purification: Follow steps 6-9 from Protocol 1.

Data Presentation

The following table summarizes typical conditions for the reductive amination of cyclohexanones to provide a comparative overview. Yields are representative and may vary based on the specific substrate and scale.

KetoneAmineReducing AgentSolventCatalystTime (h)Yield (%)Reference
CyclohexanoneDimethylamine HClNaBH₃CNMethanol-1.580-84[9]
m-AnisaldehydeDimethylamine HClNaBH(OAc)₃THFAcetic Acid177
CyclohexanoneAmmoniaPd/C, H₂Water-599 (Conv.)[10]
4-HydroxycyclohexanoneBenzylamineNaBH(OAc)₃DCMAcetic Acid2-4High[8]
Various KetonesVarious AminesNaBH(OAc)₃DCEAcetic Acid1-2477-96[1]

Experimental Workflow Visualization

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Add 4-isopropylcyclohexanone and amine source to dry flask B Add anhydrous solvent (e.g., DCE or DCM) A->B C Stir for 20-60 min (Iminium Formation) B->C D Add NaBH(OAc)₃ in portions C->D E Monitor reaction by TLC or GC until completion D->E F Quench with sat. NaHCO₃ E->F G Extract with DCM F->G H Combine organic layers, dry, and concentrate G->H I Purify by Flash Column Chromatography H->I J Characterize Pure Product I->J

Caption: General experimental workflow for reductive amination.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Moisture-sensitive. Reacts with water to release hydrogen gas. Handle under an inert atmosphere.[4]

    • 1,2-Dichloroethane (DCE) / Dichloromethane (DCM): Halogenated solvents that are suspected carcinogens. Avoid inhalation and skin contact.

    • Acetic Acid: Corrosive. Causes skin and eye burns.

  • Workup: The quenching step with sodium bicarbonate can release gas (CO₂ and H₂). Add the quenching solution slowly and ensure adequate venting to avoid pressure buildup.

Conclusion

The described protocols offer a reliable and efficient method for the synthesis of primary and secondary amines from 4-isopropylcyclohexanone. The use of sodium triacetoxyborohydride provides a safe, mild, and highly selective route that is amenable to a wide range of substrates and functional groups, making it a valuable tool for researchers in medicinal chemistry and drug development.[1]

References

Application Notes & Protocols for N-Alkylation of 4-Isopropylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 4-isopropylcyclohexanamine. N-alkylated cyclohexanamine derivatives are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The selection of an appropriate alkylation strategy is critical to ensure high yield, selectivity, and process efficiency. Three primary methods are detailed: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and catalytic N-alkylation with alcohols.

Application Notes

The N-alkylation of a primary amine like this compound introduces an alkyl group onto the nitrogen atom, forming a secondary amine. A significant challenge in this process is preventing overalkylation, which leads to the formation of tertiary amines.[1] The methods outlined below offer varying degrees of control over mono-alkylation.

Direct N-Alkylation with Alkyl Halides

This is a classical and straightforward method for forming C-N bonds.[2] The reaction involves the nucleophilic substitution of an alkyl halide by the primary amine.

  • Reagents : The reactivity of the alkylating agent follows the order: I > Br > Cl.[2] Alkyl bromides and iodides are the most practical choices.[2] To enhance the reactivity of alkyl chlorides or bromides, a catalytic amount of sodium iodide can be added to generate the more reactive alkyl iodide in situ.[2]

  • Base : A base is required to neutralize the hydrohalic acid generated during the reaction.[3] Common inorganic bases include sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃). Organic bases like triethylamine or sterically hindered bases such as 2,6-lutidine can also be employed to minimize side reactions.[3]

  • Solvents : Polar aprotic solvents like Dimethylformamide (DMF) and Tetrahydrofuran (THF) are most common.[2] Aqueous conditions using surfactants have also been reported.[4]

  • Temperature : Reaction temperatures can vary from room temperature to reflux, depending on the reactivity of the substrates.[2]

  • Selectivity : This method often suffers from a lack of selectivity, leading to a mixture of mono- and di-alkylated products, as the secondary amine product is often more nucleophilic than the starting primary amine.[1] Using an excess of the primary amine can favor mono-alkylation.

Reductive Amination

Reductive amination is a highly efficient and widely used method for the controlled synthesis of secondary amines, effectively avoiding the problem of multiple alkylations.[1] The process involves two steps, which can often be performed in one pot: the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by the immediate reduction of the imine to the corresponding amine.[5][6]

  • Carbonyl Compound : An aldehyde or ketone is used as the source of the alkyl group.

  • Reducing Agent : The choice of reducing agent is crucial for selectivity.

    • Sodium Cyanoborohydride (NaBH₃CN) : This reagent is particularly effective because it is a weaker reducing agent than NaBH₄.[1] It selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde or ketone, especially under mildly acidic conditions (pH 4-5).[1][6]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) : Often abbreviated as STAB, this is another mild and selective reducing agent commonly used for reductive aminations. It is sensitive to water and typically used in non-protic solvents like Dichloromethane (DCM) or Dichloroethane (DCE).[7]

    • Sodium Borohydride (NaBH₄) : While capable of reducing imines, NaBH₄ can also reduce the starting carbonyl compound.[5][7] Therefore, it is typically added after allowing sufficient time for the imine to form completely.[7]

  • Catalytic Hydrogenation : Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) can also be used to reduce the imine intermediate.[5]

Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

This method is an environmentally benign alternative that uses alcohols as alkylating agents, with water as the only byproduct.[8][9] The reaction proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. A metal catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal hydride species, regenerating the catalyst.[9]

  • Alkylating Agent : Primary or secondary alcohols serve as the alkyl source.[10] Even methanol can be used for selective mono-methylation.[10]

  • Catalyst : This reaction requires a transition metal catalyst. While precious metals like Ruthenium and Palladium have been widely used, recent advancements have focused on more abundant and cost-effective metals like Manganese and Cobalt.[9][10][11][12][13]

  • Base : A base, such as potassium tert-butoxide (tBuOK), is often required.[9]

  • Conditions : The reactions are typically run at elevated temperatures (80-140 °C) in solvents like toluene.[9][10][12] This method generally provides excellent selectivity for mono-alkylation.[10]

Data Presentation: Comparison of N-Alkylation Methods
MethodAlkylating AgentTypical Reagents/CatalystsSolventTemp.AdvantagesDisadvantages
Direct Alkylation Alkyl Halides (R-X)Base (e.g., K₂CO₃, Et₃N)DMF, THFRT to RefluxSimple, well-established.[2]Risk of over-alkylation, halide waste.[1][2]
Reductive Amination Aldehydes (RCHO), Ketones (R₂CO)Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃)MeOH, DCE, THFRTHigh selectivity for mono-alkylation, versatile.[1][7]Requires stoichiometric reducing agents.
Catalytic (Borrowing Hydrogen) Alcohols (R-CH₂OH)Metal Catalyst (e.g., Ru, Mn, Co complexes), Base (e.g., tBuOK)Toluene80-140 °CAtom-efficient, green (water is the only byproduct), high selectivity.[8][10]Requires specific catalysts, higher temperatures.

Mandatory Visualizations

G General Workflow for N-Alkylation cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification Amine This compound Mix Combine Reactants in Flask under Inert Atmosphere (N₂ or Ar) Amine->Mix Alkylating_Agent Alkylating Agent (Alkyl Halide, Aldehyde, or Alcohol) Alkylating_Agent->Mix Solvent Anhydrous Solvent Solvent->Mix Reagents Other Reagents (Base, Catalyst, Reducing Agent) Reagents->Mix Stir Stir at Specified Temperature (e.g., RT, 80 °C, Reflux) Mix->Stir Monitor Monitor Reaction Progress (TLC, GC-MS) Stir->Monitor Quench Quench Reaction (e.g., with Water) Monitor->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (e.g., with Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (e.g., Column Chromatography) Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: General experimental workflow for the N-alkylation reaction.

G Logical Relationships in N-Alkylation Strategies cluster_methods Alkylation Methods cluster_reagents Key Reagents / Intermediates Start Start: This compound (Primary Amine) Direct Direct Alkylation Start->Direct Reductive Reductive Amination Start->Reductive Catalytic Catalytic Alkylation (Borrowing Hydrogen) Start->Catalytic Goal Goal: N-Alkyl-4-isopropylcyclohexanamine (Secondary Amine) AlkylHalide Alkyl Halide + Base Direct->AlkylHalide Carbonyl Aldehyde / Ketone Reductive->Carbonyl Alcohol Alcohol + Catalyst Catalytic->Alcohol AlkylHalide->Goal Imine Imine Intermediate Carbonyl->Imine + Amine Alcohol->Imine in situ generation of Aldehyde Imine->Goal Reduction Reducer Reducing Agent (e.g., NaBH₃CN) Imine->Reducer Reducer->Goal

Caption: Logical relationships between different N-alkylation strategies.

Experimental Protocols

The following are generalized protocols that can be adapted for the N-alkylation of this compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Direct Alkylation using an Alkyl Bromide

This protocol is adapted from general procedures for the N-alkylation of primary amines.[2][4]

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired alkyl bromide (1.1 eq.), and potassium carbonate (K₂CO₃, 1.5 eq.).

  • Solvent Addition : Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.

  • Reaction : Stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take 12-24 hours.[2]

  • Work-up : Once the starting amine is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding water.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of water).

  • Washing : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-4-isopropylcyclohexanamine.

Protocol 2: Reductive Amination using an Aldehyde and NaBH₃CN

This protocol is based on established one-pot reductive amination procedures.[1][6][7]

  • Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq.) and the corresponding aldehyde (1.05 eq.) in methanol (MeOH).

  • pH Adjustment : Adjust the pH of the solution to ~5 by the dropwise addition of acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction : Add sodium cyanoborohydride (NaBH₃CN, 1.2 eq.) portion-wise to the solution. Caution: NaBH₃CN is highly toxic and releases HCN gas upon contact with strong acid. Handle with extreme care.

  • Reaction : Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the imine intermediate is fully consumed (typically 2-12 hours).

  • Work-up : Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction : Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM) or ethyl acetate.

  • Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification : Purify the resulting crude oil by flash column chromatography to obtain the pure secondary amine.

Protocol 3: Catalytic N-Alkylation using an Alcohol

This protocol is a generalized procedure based on modern borrowing hydrogen catalysis.[9][10]

  • Reaction Setup : In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the primary alcohol (1.1 eq.), a suitable catalyst (e.g., a Ru or Mn pincer complex, 1-2 mol%), and potassium tert-butoxide (tBuOK, 1.0 eq.).

  • Solvent Addition : Add anhydrous toluene via syringe.

  • Reaction : Seal the tube and heat the reaction mixture in an oil bath at 110-140 °C for 24 hours.

  • Work-up : After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

  • Drying and Concentration : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the residue by flash column chromatography on silica gel to isolate the N-alkylated product.

References

Application Notes and Protocols for Amide Coupling Reactions of 4-Isopropylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry. The resulting N-substituted amides are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. 4-Isopropylcyclohexanamine is a valuable building block in drug discovery, with its lipophilic cyclohexyl ring and reactive primary amine functionality making it a key component in the synthesis of various biologically active molecules. These application notes provide detailed protocols for the coupling of this compound with a range of carboxylic acids using common and effective synthetic methodologies. The protocols are designed to be a practical guide for laboratory chemists, offering step-by-step instructions and insights into reaction optimization.

General Reaction Scheme

The fundamental transformation discussed is the formation of an amide bond between this compound and a generic carboxylic acid. This reaction can be achieved through several methods, primarily involving the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

G cluster_reactants Reactants cluster_methods Coupling Methods cluster_products Products Amine This compound CouplingReagent Coupling Reagent (e.g., HATU, EDC/HOBt) Amide N-(4-Isopropylcyclohexyl) Amide Amine->Amide CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->CouplingReagent AcidChloride Acid Chloride Formation (e.g., SOCl₂, (COCl)₂) CarboxylicAcid->AcidChloride CouplingReagent->Amide Byproducts Byproducts CouplingReagent->Byproducts AcidChloride->Amide

Caption: General workflow for amide bond formation.

Data Presentation: A Comparative Overview of Coupling Methods

The choice of coupling method can significantly impact reaction efficiency, yield, and purity of the final product. Below is a summary of common methods with representative quantitative data.

Carboxylic AcidCoupling MethodReagentsSolventBaseTime (h)Yield (%)
D-PhenylalanineAcid ChlorideOxalyl Chloride, HMDSAcetonitrile-3High (not specified)[1]
D-PhenylalanineAcid ChlorideThionyl ChlorideDichloromethaneTriethylamineNot specifiedNot specified[2]
Benzoic AcidSchotten-BaumannBenzoyl ChlorideDichloromethaneAq. NaOH1-2~95% (general)[3]
Acetic AcidSchotten-BaumannAcetyl ChlorideDichloromethanePyridine694.7% (analogous amine)[1]
GenericHATU CouplingHATUDMFDIPEA1-4>90% (typical)[4][5]
GenericEDC/HOBt CouplingEDC, HOBtDichloromethaneDIPEA/Et3N12-24>80% (typical)[6]

Experimental Protocols

Protocol 1: Schotten-Baumann Reaction using an Acid Chloride Intermediate

This method is robust, high-yielding, and often straightforward. It involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with this compound.

G cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation A Dissolve Carboxylic Acid in Anhydrous Toluene B Add Catalytic DMF A->B C Add Thionyl Chloride (1.2 eq) B->C D Reflux for 1-2 hours C->D E Remove Solvent/Excess Reagent (in vacuo) D->E H Slowly Add Acid Chloride Solution E->H Crude Acid Chloride F Dissolve this compound in Dichloromethane G Cool to 0°C F->G G->H I Stir at RT for 2-4 hours H->I J Aqueous Work-up (Dilute Acid, Base, Brine) I->J K Dry, Filter, and Concentrate J->K L Purify (Recrystallization or Column Chromatography) K->L

Caption: Workflow for the Schotten-Baumann reaction.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Anhydrous Toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • This compound

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of the Acid Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, dissolve the carboxylic acid (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.

Step 2: Amide Coupling (Schotten-Baumann Conditions)

  • Dissolve this compound (1.1 eq) in dichloromethane in a flask and cool in an ice bath.

  • In a separate addition funnel, dissolve the crude acid chloride (from Step 1) in dichloromethane.

  • Simultaneously, add the acid chloride solution and a 10% aqueous NaOH solution dropwise to the stirred amine solution. Maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-(4-isopropylcyclohexyl)amide by recrystallization or column chromatography.

Protocol 2: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and often results in high yields with short reaction times.[4][5][7]

G cluster_preactivation Pre-activation cluster_coupling Coupling cluster_workup Work-up and Purification A Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF B Add DIPEA (2.0 eq) C Stir at RT for 15-30 min D Add this compound (1.2 eq) C->D Activated Ester E Stir at RT for 1-4 hours F Monitor by TLC/LC-MS G Dilute with Ethyl Acetate H Wash with Water and Brine G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • Carboxylic Acid

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

  • Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and reduce racemization.[6] The urea byproduct of EDC is water-soluble, simplifying purification.[8]

G cluster_reaction_setup Reaction Setup cluster_coupling Coupling cluster_workup Work-up and Purification A Dissolve Carboxylic Acid (1.0 eq), This compound (1.1 eq), and HOBt (1.1 eq) in DCM B Cool to 0°C C Add EDC (1.2 eq) portion-wise D Stir at 0°C for 30 min E Warm to RT and Stir for 12-24 h F Monitor by TLC/LC-MS G Wash with 1M HCl, sat. NaHCO₃, and Brine H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Materials:

  • Carboxylic Acid

  • This compound

  • EDC Hydrochloride

  • HOBt

  • Dichloromethane (DCM) or DMF

  • DIPEA or Triethylamine (Et₃N) (optional, as a base)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Applications in Drug Development

The N-(4-isopropylcyclohexyl)amide moiety is a valuable pharmacophore in medicinal chemistry. The isopropylcyclohexyl group can enhance lipophilicity, which may improve pharmacokinetic properties such as membrane permeability and metabolic stability. The amide bond itself is a key structural feature in a multitude of approved drugs, acting as a stable linker and participating in crucial hydrogen bonding interactions with biological targets.[9]

A prominent example is Nateglinide , an antidiabetic agent used for the treatment of type 2 diabetes. Nateglinide is chemically N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine, showcasing the direct application of coupling this compound's corresponding carboxylic acid with an amino acid.[2] The synthesis of Nateglinide and its analogs often employs the methodologies described in these protocols, highlighting their relevance in the pharmaceutical industry.[1]

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, especially for the acid chloride and HATU methods.

    • Optimize the stoichiometry of coupling reagents and bases. An excess of the coupling reagent is often beneficial.

    • For sterically hindered substrates, increasing the reaction time or temperature may be necessary.

  • Side Reactions:

    • In carbodiimide-based couplings, the addition of HOBt or its analogs is crucial to prevent the formation of N-acylurea byproducts.

    • When using HATU, it is recommended to pre-activate the carboxylic acid before adding the amine to avoid the formation of a guanidinium byproduct from the amine.[10]

  • Purification Challenges:

    • For EDC couplings, the water-soluble urea byproduct can be easily removed with an aqueous workup.

    • If the product is basic, an acidic wash can help remove unreacted amine starting material. Conversely, a basic wash can remove unreacted carboxylic acid.

By following these detailed protocols and considering the optimization strategies, researchers can effectively synthesize a diverse range of N-(4-isopropylcyclohexyl)amides for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Chiral Resolution of Racemic 4-Isopropylcyclohexanamine Using Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals and fine chemicals, as enantiomers of a chiral molecule often exhibit different pharmacological activities and toxicological profiles. One of the most robust and widely employed methods for the separation of racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. This document provides a detailed protocol for the chiral resolution of racemic 4-isopropylcyclohexanamine via diastereomeric salt formation with tartaric acid.

The principle of this method relies on the reaction of the racemic amine with an enantiomerically pure form of tartaric acid, such as L-(+)-tartaric acid or D-(-)-tartaric acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility in a given solvent. This difference in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization. Subsequently, the resolved enantiomer of the amine can be liberated from the purified diastereomeric salt by treatment with a base.

Principle of the Method

The chiral resolution of racemic this compound using an enantiomerically pure tartaric acid involves two main stages:

  • Diastereomeric Salt Formation: The racemic this compound is reacted with an equimolar or sub-stoichiometric amount of a single enantiomer of tartaric acid in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts. For example, using L-(+)-tartaric acid:

    • (R)-4-isopropylcyclohexanammonium L-(+)-tartrate

    • (S)-4-isopropylcyclohexanammonium L-(+)-tartrate

  • Fractional Crystallization and Liberation of the Enantiomer: Due to their different three-dimensional structures, the two diastereomeric salts exhibit different solubilities in a selected solvent system. By carefully controlling the crystallization conditions (e.g., temperature, solvent polarity, and cooling rate), the less soluble diastereomer will preferentially crystallize out of the solution. This salt is then isolated by filtration. Finally, the enantiomerically enriched this compound is recovered by treating the isolated diastereomeric salt with a base to neutralize the tartaric acid.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of racemic this compound using L-(+)-tartaric acid. Optimization of solvent, stoichiometry, and temperature may be required for specific applications and to maximize yield and enantiomeric excess.

3.1. Materials and Reagents

  • Racemic this compound

  • L-(+)-tartaric acid

  • Methanol

  • Ethanol

  • Isopropanol

  • 2 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

3.2. Protocol 1: Diastereomeric Salt Formation and Crystallization

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (approximately 0.07 moles) of racemic this compound in 100 mL of methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid (approximately 10.5 g, 0.07 moles) in 100 mL of methanol, with gentle heating if necessary.

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring. An exothermic reaction may be observed, and the solution may become cloudy.

  • Crystallization: Heat the combined solution gently until it becomes clear. Allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in a refrigerator (4-8 °C) or an ice bath for several hours or overnight. The formation of crystalline precipitate of the less soluble diastereomeric salt should be observed. Seeding with a small crystal of the desired diastereomeric salt, if available, can facilitate crystallization.

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold methanol to remove the mother liquor, which contains the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to a constant weight.

3.3. Protocol 2: Liberation of the Enantiomerically Enriched Amine

  • Dissolution of the Salt: Suspend the dried diastereomeric salt in 100 mL of deionized water.

  • Basification: While stirring, add 2 M NaOH solution dropwise until the solution becomes basic (pH > 10, check with pH paper or a pH meter). This will neutralize the tartaric acid and liberate the free amine, which may appear as an oily layer or a suspension.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with three 50 mL portions of diethyl ether.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the enantiomerically enriched this compound.

3.4. Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved amine should be determined using an appropriate analytical technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the ratio of enantiomers. A suitable chiral stationary phase must be selected.

  • Polarimetry: The optical rotation of the resolved amine can be measured using a polarimeter. The enantiomeric excess can be calculated using the following formula:

    • e.e. (%) = ([α]_observed / [α]_max) * 100

    • Where [α]_observed is the specific rotation of the resolved sample and [α]_max is the specific rotation of the pure enantiomer.

Data Presentation

The following tables present illustrative quantitative data for the chiral resolution of racemic this compound. These values are representative of typical outcomes for the resolution of similar amines and should be confirmed by experimental analysis.

Table 1: Illustrative Crystallization Conditions and Yields of Diastereomeric Salt

ParameterCondition 1Condition 2Condition 3
Solvent MethanolEthanolIsopropanol
Amine:Acid Ratio 1:11:0.81:1
Crystallization Temp. 4 °CRoom Temp.0 °C
Crystallization Time 24 h48 h12 h
Yield of Salt (%) 353040
Diastereomeric Purity (%) 959298

Table 2: Illustrative Properties of Resolved this compound Enantiomer

PropertyValue
Yield of Enriched Amine (%) 25-35 (based on initial racemate)
Enantiomeric Excess (e.e.) (%) >95 (after one crystallization)
Optical Rotation ([α]_D) Specific value to be determined experimentally

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the chiral resolution process.

Chiral_Resolution_Workflow racemic_amine Racemic 4-Isopropyl- cyclohexanamine mixing Diastereomeric Salt Formation racemic_amine->mixing tartaric_acid L-(+)-Tartaric Acid tartaric_acid->mixing solvent Solvent (e.g., Methanol) solvent->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Contains More Soluble Diastereomer) filtration->mother_liquor Liquid basification Basification (e.g., NaOH) less_soluble_salt->basification extraction Solvent Extraction basification->extraction resolved_amine Enantiomerically Enriched Amine extraction->resolved_amine analysis Analysis (e.g., Chiral HPLC) resolved_amine->analysis

Caption: Workflow for the chiral resolution of racemic this compound.

Conclusion

The chiral resolution of racemic this compound via diastereomeric salt formation with tartaric acid is a highly effective method for obtaining enantiomerically enriched products. The success of this technique is contingent upon the careful selection of the resolving agent, solvent, and crystallization conditions. The protocols and illustrative data presented in these application notes serve as a comprehensive guide for researchers and professionals to effectively implement this crucial separation technique in their work. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for achieving the desired yield and enantiomeric purity for a specific application.

Application Notes and Protocols for the Large-Scale Synthesis of 4-Isopropylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 4-isopropylcyclohexanamine, a key intermediate in pharmaceutical development. The primary method detailed is the reductive amination of 4-isopropylcyclohexanone, a robust and scalable approach for amine synthesis.[1][2]

Overview and Synthetic Strategy

This compound is typically synthesized via the reductive amination of 4-isopropylcyclohexanone. This one-pot reaction involves the formation of an intermediate imine from the ketone and an amine source, followed by its in-situ reduction to the desired amine.[1][2] This method is favored for its efficiency and control, minimizing the formation of byproducts often seen in direct alkylation methods.[2]

The overall synthetic transformation is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product ketone 4-Isopropylcyclohexanone product This compound ketone->product Reductive Amination amine_source Amine Source (e.g., NH3, NH4OAc) amine_source->product reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) reducing_agent->product solvent Solvent (e.g., Methanol, Ethanol) solvent->product

Caption: Synthetic pathway for this compound.

Key Reagents and Their Roles

Reagent/ComponentRoleKey Considerations for Large-Scale Synthesis
4-Isopropylcyclohexanone Starting material (carbonyl source)Purity of the starting ketone is crucial to avoid side reactions.
Amine Source Provides the nitrogen atom for the amineAmmonia (gas or in solution), ammonium acetate, or ammonium chloride can be used. The choice depends on reaction conditions and scale.
Reducing Agent Reduces the intermediate imine to the amineCommon choices include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), and catalytic hydrogenation (H2 gas with a metal catalyst like Pd/C or Raney Nickel). For large-scale operations, catalytic hydrogenation is often preferred due to cost and safety.[2][3]
Solvent Reaction mediumProtic solvents like methanol or ethanol are commonly used. The choice of solvent can influence reaction rate and solubility of reagents.
Acid Catalyst (optional) Facilitates imine formationAcetic acid can be used to catalyze the formation of the iminium ion, especially when using less reactive amines.[4]

Experimental Protocol: Catalytic Reductive Amination

This protocol details a scalable procedure for the synthesis of this compound using catalytic hydrogenation.

3.1. Materials and Equipment

  • Reagents: 4-isopropylcyclohexanone, Methanol, Ammonium hydroxide (28-30% solution), Palladium on carbon (10 wt. %), Celite®

  • Equipment: High-pressure reactor (e.g., Parr hydrogenator), mechanical stirrer, filtration apparatus, rotary evaporator.

3.2. Experimental Workflow

G A Charge Reactor B Add Reactants A->B 4-isopropylcyclohexanone Methanol NH4OH C Pressurize with H2 B->C Seal Reactor D Reaction C->D Heat and Stir E Filter Catalyst D->E Cool and Depressurize F Concentrate E->F Wash with Methanol G Purify F->G Distillation

Caption: Workflow for catalytic reductive amination.

3.3. Step-by-Step Procedure

  • Reactor Setup: To a clean and dry high-pressure reactor, add 4-isopropylcyclohexanone (1.0 eq).

  • Solvent and Amine Addition: Add methanol (5-10 volumes) and ammonium hydroxide solution (5-10 eq).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (1-5 mol%).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the mixture to a suitable temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques like GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove methanol and excess ammonia.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

3.4. Expected Data and Yields

ParameterTypical Value
Yield 80-95%
Purity (by GC) >98%
Reaction Time 12-24 hours
Hydrogen Pressure 50-100 psi
Temperature 40-60 °C

Alternative Protocol: Reductive Amination with Sodium Cyanoborohydride

For smaller scales or when high-pressure hydrogenation is not feasible, sodium cyanoborohydride is an effective reducing agent.[2]

4.1. Materials and Equipment

  • Reagents: 4-isopropylcyclohexanone, Methanol, Ammonium acetate, Sodium cyanoborohydride (NaBH3CN), Hydrochloric acid, Sodium hydroxide.

  • Equipment: Round-bottom flask, magnetic stirrer, addition funnel, standard laboratory glassware.

4.2. Experimental Workflow

G A Dissolve Reactants B Add Reducing Agent A->B 4-isopropylcyclohexanone Ammonium Acetate Methanol C Reaction B->C Slow Addition of NaBH3CN D Quench C->D Monitor by TLC/GC E Basify D->E Add HCl F Extract E->F Add NaOH G Dry and Concentrate F->G Extract with Ether/DCM

Caption: Workflow for reductive amination with NaBH3CN.

4.3. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve 4-isopropylcyclohexanone (1.0 eq) and ammonium acetate (3-5 eq) in methanol (5-10 volumes).

  • pH Adjustment: Adjust the pH of the solution to 6-7 with glacial acetic acid.

  • Addition of Reducing Agent: Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 20 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully add 1M HCl to quench the reaction and decompose the excess reducing agent.

  • Basification and Extraction: Basify the mixture to pH > 10 with aqueous NaOH. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation under reduced pressure.

4.4. Expected Data and Yields

ParameterTypical Value
Yield 70-85%
Purity (by GC) >97%
Reaction Time 12-24 hours
Temperature 0 °C to Room Temperature

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated area, behind a safety shield, and with appropriate pressure-rated equipment.

  • Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with care in a fume hood and quench carefully.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent odor. Work in a well-ventilated area and wear appropriate personal protective equipment.

  • General Precautions: Always wear safety glasses, gloves, and a lab coat when handling chemicals.

References

Application Notes and Protocols: 4-Isopropylcyclohexanamine as a Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-isopropylcyclohexanamine as a ligand in organometallic catalysis. While direct, peer-reviewed applications of this specific ligand are not extensively documented, this document outlines its relevant properties, potential catalytic applications based on analogous ligand structures, and detailed hypothetical protocols to guide researchers in exploring its catalytic activity.

Introduction to this compound as a Ligand

This compound is a primary amine featuring a bulky and electron-donating isopropylcyclohexyl group.[1][2] Its structural and electronic properties suggest its potential as an ancillary ligand in organometallic catalysis. The steric bulk of the isopropylcyclohexyl group can influence the coordination environment of a metal center, potentially leading to enhanced selectivity in catalytic transformations. The electron-donating nature of the amine can modulate the electronic properties of the metal catalyst, impacting its reactivity.

Key Properties:

  • Molecular Formula: C₉H₁₉N[1][3]

  • Molecular Weight: 141.25 g/mol [1][3]

  • Structure: A cyclohexyl ring substituted with an amino group and an isopropyl group at the 4-position. Both cis and trans isomers exist.[2]

  • Coordination: The primary amine can act as a monodentate ligand, coordinating to a metal center through the nitrogen lone pair.

Potential Catalytic Applications

Based on the characteristics of this compound and the established roles of similar bulky amine ligands, several potential applications in organometallic catalysis can be envisioned. These include, but are not limited to:

  • Palladium-Catalyzed Cross-Coupling Reactions: Bulky, electron-rich ligands are known to promote oxidative addition and reductive elimination steps in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[4] The steric hindrance provided by the 4-isopropylcyclohexyl group could enhance catalyst stability and promote the formation of monoligated active species, potentially leading to higher turnover numbers.

  • Ruthenium-Catalyzed Reactions: Ruthenium complexes are versatile catalysts for a range of transformations, including C-H activation, hydrogenation, and metathesis.[5][6][7][8] The use of this compound as a ligand could influence the chemo- and regioselectivity of these reactions. For instance, in C-H activation, the ligand's steric profile could direct the catalyst to specific C-H bonds.

  • Rhodium-Catalyzed Reactions: Rhodium catalysts are widely used in hydroformylation, hydrogenation, and C-H activation.[9][10][11][12] The electronic properties of this compound could modulate the reactivity of rhodium centers, potentially improving catalytic efficiency and selectivity in these processes.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and are intended to serve as a starting point for researchers investigating the catalytic activity of this compound. Optimization of reaction conditions will be necessary.

3.1. Synthesis of a Palladium(II) Precatalyst

This protocol describes the synthesis of a potential Pd(II) precatalyst bearing the this compound ligand.

dot

Caption: Workflow for the synthesis of a Pd(II)-4-isopropylcyclohexanamine precatalyst.

Materials:

  • Dichloro(1,5-cyclooctadiene)palladium(II) [PdCl₂(COD)]

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Pentane, anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • In a nitrogen-filled glovebox, add PdCl₂(COD) (1.0 mmol) and a magnetic stir bar to a Schlenk flask.

  • Add anhydrous DCM (20 mL) to the flask.

  • In a separate vial, dissolve this compound (2.0 mmol) in anhydrous DCM (5 mL).

  • Slowly add the ligand solution to the stirring suspension of the palladium salt at room temperature.

  • Seal the flask and continue stirring at room temperature for 4 hours. The initial suspension should turn into a clear solution.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with anhydrous pentane (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the solid product under high vacuum to yield the [PdCl₂(this compound)₂] complex.

Characterization: The resulting complex should be characterized by ¹H NMR, ¹³C NMR, and elemental analysis.

3.2. Hypothetical Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a hypothetical Suzuki-Miyaura coupling reaction using the synthesized palladium precatalyst.

dot

Catalytic_Cycle Pd_0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)-Br(L)₂ OxAdd->ArPdBr Ar-Br Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr Ar'-B(OR)₂ RedElim Reductive Elimination RedElim->Pd_0 Ar-Ar'

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • [PdCl₂(this compound)₂] (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating block

Procedure:

  • To a reaction vial, add the aryl halide, arylboronic acid, palladium precatalyst, and potassium carbonate.

  • Add the toluene/water solvent mixture.

  • Seal the vial with a screw cap and place it on a magnetic stirrer in a pre-heated heating block at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation (Hypothetical)

As no experimental data for the use of this compound in catalysis is currently available in the peer-reviewed literature, a quantitative data table cannot be provided. Researchers are encouraged to generate and report such data to contribute to the field. A hypothetical table is presented below to illustrate how such data could be structured.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid1K₂CO₃Toluene/H₂O8012Data to be determined
24-ChloroanisolePhenylboronic acid1K₃PO₄Dioxane/H₂O10024Data to be determined
31-Iodonaphthalene4-Methoxyphenylboronic acid0.5Cs₂CO₃THF/H₂O608Data to be determined

Conclusion

This compound presents an intriguing yet underexplored option as a ligand in organometallic catalysis. Its inherent steric and electronic properties suggest potential for influencing catalytic activity and selectivity. The provided hypothetical protocols offer a foundational framework for researchers to begin investigating its utility in common catalytic transformations. The systematic study of this ligand could lead to the development of novel and efficient catalytic systems for applications in chemical synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Isopropylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 4-isopropylcyclohexanamine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the reductive amination of 4-isopropylcyclohexanone.

Q1: I am observing a low or no yield of this compound. What are the potential causes and solutions?

Low or no product yield is a common issue that can stem from several factors throughout the experimental process.

Potential Causes and Suggested Solutions:

  • Inefficient Imine/Iminium Ion Formation: The initial step of reductive amination is the formation of an imine or iminium ion intermediate. For this reaction to proceed efficiently, the pH of the reaction medium is crucial.

    • Solution: Ensure the reaction pH is mildly acidic (around pH 4-6). This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid. A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group. For reactions that are sluggish, consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards imine formation.[1]

  • Decomposition or Inactivity of the Reducing Agent: The choice and handling of the reducing agent are critical for a successful reaction.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent due to its mildness and selectivity, which minimizes the reduction of the starting ketone.[2] Ensure that the reducing agent is fresh and has been stored under anhydrous conditions. If using a stronger reducing agent like sodium borohydride (NaBH₄), it should be added after the imine has had sufficient time to form to avoid competitive reduction of the 4-isopropylcyclohexanone starting material.[3]

  • Suboptimal Reaction Temperature: Temperature can significantly influence the reaction rate.

    • Solution: While many reductive aminations can be performed at room temperature, some less reactive substrates may require gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature.

  • Steric Hindrance: The isopropyl group on the cyclohexanone ring may introduce some steric hindrance, potentially slowing down the reaction.

    • Solution: If steric hindrance is suspected to be a significant factor, you may need to prolong the reaction time or screen different catalysts that are less sensitive to steric bulk.

Q2: My final product is impure. How can I minimize the formation of byproducts?

Impurity formation is a frequent challenge in organic synthesis. The primary byproducts in this reaction are typically the alcohol resulting from the reduction of the starting ketone and dialkylated amines.

Potential Causes and Suggested Solutions:

  • Reduction of the Starting Ketone: This occurs when the reducing agent reacts with 4-isopropylcyclohexanone before it can form the imine.

    • Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the ketone under the reaction conditions.[2] If using sodium borohydride, ensure a stepwise procedure where the imine is formed first before the addition of the reducing agent.[1]

  • Over-alkylation of the Amine: This can be an issue if the newly formed primary amine reacts with another molecule of the ketone.

    • Solution: This is generally less of a problem when ammonia is used as the amine source to form a primary amine. If a primary amine is used as a starting material to form a secondary amine, using a slight excess of the primary amine can help to minimize dialkylation.

Q3: I am having difficulty purifying the this compound product. What purification strategies can I employ?

Effective purification is essential to obtain a high-purity final product.

Potential Issues and Suggested Solutions:

  • Co-elution of Product and Starting Materials: If the product amine and starting materials have similar polarities, chromatographic separation can be challenging.

    • Solution: An acid-base extraction is a highly effective method for separating amines. The basic this compound can be extracted into an acidic aqueous layer (e.g., 1M HCl). The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH), and the purified amine product can be extracted back into an organic solvent.[1]

  • Emulsion Formation During Workup: Emulsions can form during the extraction process, making phase separation difficult.

    • Solution: Adding brine (saturated NaCl solution) to the aqueous layer can help to break up emulsions by increasing the ionic strength of the aqueous phase.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most widely used and efficient method is the reductive amination of 4-isopropylcyclohexanone. This one-pot reaction involves the reaction of the ketone with an amine source (commonly ammonia or an ammonium salt) to form an imine intermediate, which is then reduced in situ to the desired primary amine. This method is favored for its operational simplicity and generally high yields.[2]

Q2: What are the key parameters to consider when choosing a reducing agent for this synthesis?

The choice of reducing agent is critical for maximizing yield and minimizing byproducts. Key considerations include:

  • Selectivity: The reducing agent should selectively reduce the imine or iminium ion over the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective under mildly acidic conditions.[2][3]

  • Reactivity: The reactivity of the reducing agent should be matched to the substrate. Stronger reducing agents like sodium borohydride (NaBH₄) can be used, but the reaction conditions must be carefully controlled to prevent the reduction of the starting ketone.[1][3]

  • Safety and Handling: Some reducing agents, like sodium cyanoborohydride (NaBH₃CN), are effective but highly toxic and require special handling precautions.[1]

Q3: Are there alternative synthetic routes to this compound?

Yes, another viable route is the catalytic hydrogenation of 4-isopropylaniline . This method involves the reduction of the aromatic ring of 4-isopropylaniline using a heterogeneous catalyst, such as rhodium or ruthenium on a solid support, under a hydrogen atmosphere.[4] This method can be efficient but may require high pressure and temperature conditions and specialized equipment.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mildly acidic (pH 4-6), Room temperatureHigh selectivity for imine/iminium ion, mild reaction conditions, good yields.[2]Higher cost compared to other borohydrides.
Sodium Borohydride (NaBH₄) Neutral or slightly basic pH, often added after imine formationLower cost, readily available.Can reduce the starting ketone, leading to alcohol byproduct formation if not controlled.[1][3]
Sodium Cyanoborohydride (NaBH₃CN) Mildly acidic (pH 4-5)Selective for the iminium ion over the carbonyl starting material.[1]Highly toxic, can generate cyanide gas.[1]
Catalytic Hydrogenation (e.g., H₂/Pd/C) Neutral pH, requires hydrogen gas source"Green" reducing agent, high yields possible.Requires specialized hydrogenation equipment, potential for catalyst poisoning.[1]

Experimental Protocols

Detailed Experimental Protocol for Reductive Amination of 4-Isopropylcyclohexanone

This protocol describes a general procedure for the synthesis of this compound using sodium triacetoxyborohydride.

Materials and Reagents:

  • 4-Isopropylcyclohexanone

  • Ammonium acetate or ammonia in methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4-isopropylcyclohexanone (1.0 eq).

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous DCM. To this solution, add ammonium acetate (1.5 - 2.0 eq).

  • Acid Catalyst: Add glacial acetic acid (1.1 eq) to the reaction mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or via an acid-base extraction to afford the pure this compound.

Visualizations

Troubleshooting_Yield cluster_imine Imine Formation Issues cluster_reducing_agent Reducing Agent Problems cluster_temp Temperature Optimization start Low or No Yield Observed check_imine Check Imine/Iminium Ion Formation start->check_imine check_reducing_agent Evaluate Reducing Agent start->check_reducing_agent check_temp Assess Reaction Temperature start->check_temp imine_pH Is pH mildly acidic (4-6)? check_imine->imine_pH agent_quality Is the reducing agent fresh and stored properly? check_reducing_agent->agent_quality temp_check Is the reaction sluggish at room temperature? check_temp->temp_check add_acid Add catalytic acetic acid. imine_pH->add_acid No add_dehydrating Consider adding dehydrating agent (e.g., molecular sieves). imine_pH->add_dehydrating Yes, but still low yield use_new_agent Use fresh, anhydrous reducing agent. agent_quality->use_new_agent No agent_selectivity Is a selective reducing agent (e.g., NaBH(OAc)₃) being used? agent_quality->agent_selectivity Yes switch_agent Switch to a more selective agent or perform stepwise addition. agent_selectivity->switch_agent No increase_temp Gently heat the reaction and monitor progress. temp_check->increase_temp Yes

Caption: Troubleshooting workflow for low reaction yield.

Reaction_Pathway ketone 4-Isopropylcyclohexanone imine Iminium Ion Intermediate ketone->imine + NH₃, H⁺ (cat.) amine_source Ammonia (NH₃) amine_source->imine product This compound imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Reduction

Caption: Reductive amination pathway for synthesis.

References

minimizing byproduct formation in 4-isopropylcyclohexanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-isopropylcyclohexanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory method for the synthesis of this compound is the reductive amination of 4-isopropylcyclohexanone. This reaction involves the condensation of the ketone with an amine source, typically ammonia, to form an imine intermediate, which is then reduced to the desired primary amine.

Q2: What are the primary byproducts to expect in this synthesis?

The main byproducts in the reductive amination of 4-isopropylcyclohexanone with ammonia are:

  • 4-Isopropylcyclohexanol: Formed by the direct reduction of the starting ketone.

  • N-(4-isopropylcyclohexyl)-4-isopropylcyclohexanamine (Dicyclohexylamine derivative): A secondary amine resulting from the reaction of the initially formed primary amine with another molecule of 4-isopropylcyclohexanone.

  • cis-4-Isopropylcyclohexanamine: Depending on the reaction conditions and reducing agent, a mixture of cis and trans stereoisomers may be formed. The desired isomer may vary depending on the application.

Q3: How can I minimize the formation of the alcohol byproduct?

Minimizing the formation of 4-isopropylcyclohexanol can be achieved by:

  • Using a selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are milder reducing agents than sodium borohydride (NaBH₄) and are known to preferentially reduce the iminium ion intermediate over the ketone.[1][2][3]

  • Stepwise procedure: First, allow the imine to form by stirring 4-isopropylcyclohexanone with the ammonia source (e.g., ammonium acetate or ammonia in an alcohol) before adding the reducing agent.[1] This increases the concentration of the imine, favoring its reduction.

Q4: How can I prevent the formation of the secondary amine byproduct?

The formation of the secondary amine is a common issue in reductive aminations.[4] To suppress this side reaction:

  • Use a large excess of the ammonia source: This shifts the equilibrium towards the formation of the primary imine and statistically reduces the chances of the product amine reacting with the remaining ketone.

  • Control the stoichiometry: Adding the ketone slowly to the reaction mixture containing a high concentration of the ammonia source can also be beneficial.

  • Catalytic Hydrogenation: In some cases, catalytic hydrogenation with a suitable catalyst (e.g., Raney Nickel, Rhodium on Carbon) in the presence of ammonia can provide high selectivity for the primary amine.[5][6]

Q5: How can I control the stereoselectivity of the reaction to favor the trans or cis isomer?

The stereochemical outcome of the reduction of the intermediate imine can be influenced by several factors:

  • Choice of reducing agent: Bulky reducing agents may favor the formation of one isomer over the other due to steric hindrance.

  • Catalyst selection in catalytic hydrogenation: The catalyst surface can influence the direction of hydrogen addition. For instance, hydrogenation of 4-isopropylphenol over rhodium catalysts has shown selectivity towards cis-4-isopropylcyclohexanol.[7]

  • Thermodynamic vs. Kinetic Control: The trans isomer is generally the thermodynamically more stable product. Running the reaction under conditions that allow for equilibration may favor the trans isomer.

Q6: What are the recommended purification methods for this compound?

Purification can be challenging due to the similar properties of the desired product and byproducts. A combination of methods is often necessary:

  • Acid-Base Extraction: To separate the amine products from the neutral alcohol byproduct, an acid-base extraction can be performed. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to protonate and extract the amines into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the free amines are extracted back into an organic solvent.

  • Fractional Distillation: If the boiling points of the primary and secondary amines are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Column Chromatography: For high purity, column chromatography on silica gel is a common method. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a mixture of hexanes and ethyl acetate, with the addition of a small amount of triethylamine to prevent tailing of the amine on the acidic silica gel), can separate the components.[8]

  • Crystallization of Salts: It may be possible to selectively crystallize the desired isomer as a salt (e.g., hydrochloride or pivalate). This method has been used for the separation of cis and trans isomers of similar cyclohexylamines.

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
Low yield of this compound - Incomplete reaction. - Significant formation of byproducts. - Loss of product during workup.- Monitor the reaction by TLC or GC-MS to ensure completion. - Optimize reaction conditions (see FAQs above) to minimize byproduct formation. - Ensure proper pH control during acid-base extractions to avoid loss of the amine.
High percentage of 4-isopropylcyclohexanol byproduct - Reducing agent is too reactive. - Insufficient imine formation before reduction.- Switch to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1][2] - Increase the time for imine formation before adding the reducing agent. - Consider a two-step, one-pot procedure.[2]
Significant amount of secondary amine byproduct - Stoichiometry of ammonia source is too low. - Reaction temperature is too high, promoting further reaction.- Increase the excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol). - Add the 4-isopropylcyclohexanone slowly to the reaction mixture. - Conduct the reaction at a lower temperature.
Unfavorable cis/trans isomer ratio - The reaction conditions favor the formation of the undesired isomer.- Experiment with different reducing agents (e.g., bulky vs. non-bulky). - For catalytic hydrogenation, screen different catalysts and supports. - Investigate enzymatic or biocatalytic methods which can offer high stereoselectivity.
Difficulty in separating the product from byproducts - Similar polarities and boiling points of the components.- Employ a multi-step purification strategy: acid-base extraction followed by column chromatography or fractional distillation. - For isomer separation, consider derivatization to form salts that may have different crystallization properties.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is a general procedure and may require optimization for the specific substrate.

Materials:

  • 4-Isopropylcyclohexanone

  • Ammonium acetate

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-isopropylcyclohexanone (1.0 eq) and a large excess of ammonium acetate (5-10 eq).

  • Dissolve the solids in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully add water to quench any remaining NaBH₄.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane and water to the residue.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or fractional distillation.

Protocol 2: Catalytic Hydrogenation

This is a general procedure for catalytic hydrogenation and requires specialized equipment.

Materials:

  • 4-Isopropylcyclohexanone

  • Ammonia in methanol (e.g., 7 N solution)

  • Raney Nickel or 5% Rhodium on Carbon

  • Ethanol (or another suitable solvent)

Procedure:

  • In a high-pressure reactor (autoclave), combine 4-isopropylcyclohexanone (1.0 eq) and the ammonia in methanol solution.

  • Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~5-10% by weight of the ketone).

  • Seal the reactor and purge with nitrogen, then with hydrogen.

  • Pressurize the reactor with hydrogen (e.g., 50-500 psi, this will require optimization).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or chromatography.

Visualizations

Reaction Pathway and Byproduct Formation

Reductive_Amination ketone 4-Isopropylcyclohexanone imine Imine Intermediate ketone->imine + NH3 - H2O alcohol 4-Isopropylcyclohexanol (Byproduct) ketone->alcohol + [H] sec_amine Secondary Amine (Byproduct) ketone->sec_amine ammonia NH3 ammonia->imine amine This compound (Product) imine->amine + [H] amine->sec_amine + Ketone - H2O, + [H] reducing_agent [H] reducing_agent->amine reducing_agent->alcohol

Caption: Reductive amination pathway and major byproduct formation.

Troubleshooting Logic for High Alcohol Byproduct

Alcohol_Byproduct_Troubleshooting start High 4-Isopropylcyclohexanol Byproduct Detected check_reductant Is the reducing agent too strong (e.g., NaBH4)? start->check_reductant change_reductant Switch to milder reductant (e.g., NaBH(OAc)3, NaBH3CN) check_reductant->change_reductant Yes check_imine_formation Is imine formation given enough time? check_reductant->check_imine_formation No solution Reduced Alcohol Byproduct change_reductant->solution increase_imine_time Increase reaction time before adding reductant check_imine_formation->increase_imine_time No check_imine_formation->solution Yes increase_imine_time->solution

Caption: Troubleshooting guide for excessive alcohol byproduct.

General Purification Workflow

Purification_Workflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction organic_phase Organic Phase (Alcohol Byproduct) extraction->organic_phase aqueous_phase Aqueous Phase (Amine Salts) extraction->aqueous_phase basify Basify Aqueous Phase aqueous_phase->basify extract_amines Extract with Organic Solvent basify->extract_amines crude_amines Crude Amine Mixture extract_amines->crude_amines purification_choice Purification Method? crude_amines->purification_choice distillation Fractional Distillation purification_choice->distillation Boiling Point Difference chromatography Column Chromatography purification_choice->chromatography Polarity Difference pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

References

purification of crude 4-isopropylcyclohexanamine by fractional distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-isopropylcyclohexanamine by fractional distillation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point for a mixture of cis- and trans-4-isopropylcyclohexanamine is reported to be approximately 90 °C at a reduced pressure of 20 mmHg.[1] It is important to conduct the distillation under vacuum to prevent decomposition of the amine at higher temperatures.

Q2: What are the likely impurities in crude this compound?

A2: Crude this compound, typically synthesized by the reductive amination of 4-isopropylcyclohexanone, may contain several impurities:

  • Unreacted Starting Material: 4-isopropylcyclohexanone.

  • Side-Product: 4-isopropylcyclohexanol, formed from the reduction of the ketone.

  • Isomeric Product: The crude product will be a mixture of cis- and trans-4-isopropylcyclohexanamine.

  • Solvent Residues: Residual solvents from the reaction and workup.

  • Catalyst Residues: Traces of the catalyst used in the reductive amination.

Q3: Is it possible to separate the cis and trans isomers of this compound by fractional distillation?

A3: In principle, diastereomers like cis and trans isomers can be separated by fractional distillation due to differences in their physical properties, which should lead to different boiling points. Generally, cis isomers are more polar and may have slightly higher boiling points than their trans counterparts. However, if the boiling point difference is small, a highly efficient fractional distillation column and careful control over the distillation parameters are necessary for a successful separation.

Q4: What type of distillation column is recommended for this purification?

A4: For separating components with close boiling points, such as the cis and trans isomers, a fractionating column with a high number of theoretical plates is recommended. A Vigreux column is a common choice for laboratory-scale distillations. For more challenging separations, a packed column (e.g., with Raschig rings or metal sponges) can provide a larger surface area and better separation efficiency.

Q5: How can I monitor the purity of the collected fractions?

A5: The purity of the fractions can be monitored using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. GC is particularly useful for quantifying the ratio of cis and trans isomers and detecting volatile impurities.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Pressure (mmHg)Purity (GC, total isomers)
This compound (cis- and trans- mixture)141.269020>98.0%

Experimental Protocols

Experimental Protocol: Fractional Distillation of Crude this compound

Objective: To purify crude this compound, removing lower-boiling impurities and potentially enriching one of the geometric isomers.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flasks

  • Thermometer or temperature probe

  • Heating mantle with stirrer

  • Vacuum pump and vacuum gauge

  • Boiling chips or magnetic stir bar

  • Cold water supply for the condenser

  • Glass wool for insulation

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask and the distillation head to the column.

    • Insert the thermometer or temperature probe into the distillation head, ensuring the bulb is positioned just below the side arm leading to the condenser.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • Attach a receiving flask to the condenser outlet. It is advisable to have several receiving flasks ready to collect different fractions.

    • Connect the apparatus to a vacuum source with a pressure gauge.

    • Insulate the fractionating column and the distillation head with glass wool and aluminum foil to minimize heat loss.

  • Distillation Process:

    • Begin stirring the mixture if using a magnetic stirrer.

    • Slowly apply vacuum to the system, aiming for a pressure of approximately 20 mmHg.

    • Gradually heat the distillation flask using the heating mantle.

    • Observe the "reflux ring" of condensing vapor as it slowly rises up the fractionating column. A slow ascent is crucial for good separation.

    • The temperature at the distillation head will initially rise and then stabilize as the first fraction (likely low-boiling impurities) begins to distill. Collect this forerun in a separate receiving flask.

    • As the distillation progresses, the temperature at the head will rise again and should stabilize at the boiling point of the this compound mixture (around 90 °C at 20 mmHg).

    • Collect the main fraction in a clean receiving flask.

    • If attempting to separate the cis and trans isomers, a very slow distillation rate is essential. A slight plateau or a gradual increase in the head temperature may be observed as one isomer distills, followed by the other. Collect small, sequential fractions during this phase.

    • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

    • Allow the apparatus to cool completely before releasing the vacuum.

  • Analysis:

    • Analyze the collected fractions by GC or NMR to determine their purity and isomeric ratio.

Troubleshooting Guide

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bumping -> sol_bumping1 [label="Possible Cause"]; bumping -> sol_bumping2 [label="Possible Cause"]; bumping -> sol_bumping3 [label="Possible Cause"];

poor_separation -> sol_poor_separation1 [label="Possible Cause"]; poor_separation -> sol_poor_separation2 [label="Possible Cause"]; poor_separation -> sol_poor_separation3 [label="Possible Cause"]; poor_separation -> sol_poor_separation4 [label="Possible Cause"];

low_yield -> sol_low_yield1 [label="Possible Cause"]; low_yield -> sol_low_yield2 [label="Possible Cause"]; low_yield -> sol_low_yield3 [label="Possible Cause"]; low_yield -> sol_low_yield4 [label="Possible Cause"]; } Caption: Troubleshooting Fractional Distillation Issues.

Q&A Troubleshooting Guide

Q: My distillation is running, but no product is collecting in the receiving flask. What should I do?

A:

  • Check for leaks: Ensure all joints in your distillation apparatus are properly sealed. Leaks will prevent the system from reaching the necessary low pressure.

  • Insufficient heating: The temperature of the heating mantle may be too low. Gradually increase the temperature until you observe a steady distillation rate.

  • Poor insulation: Significant heat loss from the column and distillation head can prevent the vapor from reaching the condenser. Ensure the column is well-insulated with glass wool and aluminum foil.

  • Vacuum issues: Verify that your vacuum pump is pulling a sufficient vacuum and that the pressure is stable at the target value (around 20 mmHg).

Q: The liquid in the distillation flask is bumping violently. How can I stop this?

A:

  • Boiling chips/stirring: Ensure you have added fresh boiling chips or a stir bar to the distillation flask. If you are using a stir bar, make sure the stirring is vigorous enough to promote smooth boiling.

  • Heating rate: You may be heating the flask too quickly. Reduce the heat input to allow for a more controlled boil.

  • Uneven heating: Ensure the heating mantle is in good contact with the flask to provide even heating.

Q: I'm collecting a single fraction with no clear separation of isomers. How can I improve the separation?

A:

  • Column efficiency: Your fractionating column may not have enough theoretical plates for the separation. Consider using a longer column or one with a more efficient packing material.

  • Distillation rate: A slower distillation rate allows for more vaporization-condensation cycles on the column, which improves separation. Reduce the heating rate to decrease the distillation rate.

  • Insulation: Proper insulation is critical for maintaining the temperature gradient along the column, which is essential for efficient fractionation.

Q: My final yield of purified product is very low. What could be the cause?

A:

  • Leaks: As with the failure to collect distillate, leaks in the system can lead to loss of product vapor.

  • Distilling to dryness: Avoid heating the distillation flask to dryness, as this can lead to decomposition of the product and is a safety hazard.

  • Condenser efficiency: Ensure a good flow of cold water through the condenser to efficiently trap the product vapors.

  • Column holdup: A significant amount of product can be retained on the surface of the fractionating column, especially with high-surface-area packings. Allow the column to cool and drain completely after the distillation.

References

removing unreacted starting materials from 4-isopropylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing unreacted starting materials from 4-isopropylcyclohexanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I need to remove from my crude this compound?

The most common synthetic route to this compound is the reductive amination of 4-isopropylcyclohexanone. Therefore, the primary impurity you will likely encounter is unreacted 4-isopropylcyclohexanone . Other potential impurities depend on the specific reagents used, such as the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) and the amine source.[1][2][3][4]

Q2: Which purification method is most effective for removing the unreacted ketone?

The choice of purification method depends on the scale of your reaction and the desired final purity. The two most effective and common methods are:

  • Acid-Base Extraction: Ideal for large-scale purification and bulk removal of the neutral ketone impurity.[5][6][7][8]

  • Fractional Distillation: Effective for separating compounds with different boiling points and is suitable for obtaining highly pure amine.[9][10][11]

For very high purity on a smaller scale, column chromatography can also be employed.

Troubleshooting and Purification Protocols

Issue: My crude product is contaminated with unreacted 4-isopropylcyclohexanone.

The key to separating the desired amine from the starting ketone is to exploit the difference in their chemical properties. The amine is basic, while the ketone is neutral. This allows for a straightforward separation using acid-base extraction.[5][6]

Method 1: Acid-Base Extraction

This technique leverages the basicity of the amine to move it into an aqueous layer, leaving the neutral ketone in the organic layer.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Acidification: Transfer the solution to a separatory funnel and add 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure.[5] The basic amine will react with the acid to form a water-soluble ammonium salt, which will partition into the aqueous layer.[5][7]

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Wash: Wash the organic layer with 1M HCl two more times to ensure all the amine has been extracted. Combine all aqueous layers. The organic layer now contains the neutral 4-isopropylcyclohexanone and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH), until the solution is basic (pH > 10, check with pH paper). This will neutralize the ammonium salt and regenerate the free amine, which will often appear as a cloudy precipitate or an oily layer.

  • Back-Extraction: Extract the aqueous solution three times with fresh portions of the organic solvent (e.g., ethyl acetate). The purified amine will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Method 2: Fractional Distillation

This method is effective due to the significant difference in boiling points between the starting ketone and the product amine.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
4-Isopropylcyclohexanone140.22~195-196 °C @ 760 mmHg
This compound141.25~90 °C (pressure not specified)

Data sourced from various chemical suppliers and databases.[12][13][14][15] Note that the amine's boiling point is reported at a lower, unspecified pressure, but a significant difference is expected at atmospheric pressure due to hydrogen bonding in the amine.

Experimental Protocol:

  • Setup: Assemble a fractional distillation apparatus. Ensure the fractionating column is well-insulated for efficient separation.

  • Distillation: Heat the crude product in the distillation flask.

  • Fraction Collection: Carefully monitor the temperature at the head of the distillation column. The lower-boiling point component will distill first. Collect the fractions in separate receiving flasks. The fraction corresponding to the boiling point of this compound is your purified product.

Workflow and Logic Diagrams

To aid in selecting the appropriate purification strategy, refer to the diagrams below.

Caption: Purification workflow for this compound.

Troubleshooting_Logic start Impurity Detected? is_ketone Is impurity 4-isopropylcyclohexanone? start->is_ketone Yes other_impurity Consult other purification guides (e.g., chromatography) start->other_impurity No method_extraction Method: Acid-Base Extraction Pros: Good for large scale Cons: Multiple steps, solvent use is_ketone->method_extraction Yes method_distillation Method: Fractional Distillation Pros: High purity Cons: Requires significant boiling point difference is_ketone->method_distillation Yes end_node Pure Product method_extraction->end_node method_distillation->end_node

Caption: Troubleshooting logic for impurity removal.

References

troubleshooting incomplete reductive amination of 4-isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the reductive amination of 4-isopropylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: Why is my reductive amination of 4-isopropylcyclohexanone incomplete, with significant starting material remaining?

An incomplete reaction is often due to suboptimal conditions for one of the two key steps: imine/iminium ion formation or its subsequent reduction. Potential causes include:

  • Inefficient Imine Formation: Ketones are generally less reactive than aldehydes. The equilibrium between the ketone/amine and the imine/iminium ion may not be favorable.[1] Adding a catalytic amount of a weak acid, such as acetic acid, can promote this step.[2][3]

  • Deactivated Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃), a common reagent for this reaction, is hygroscopic and can degrade upon exposure to air, losing its reducing power.[4] Using a fresh bottle or a newly opened container is recommended.

  • Incorrect Stoichiometry: Ensure the correct molar ratios of reactants are used. Typically, the amine is used in a slight excess (1.05-1.1 equivalents), while the reducing agent is used in a larger excess (1.4 to 2.0 equivalents) to drive the reaction to completion.[5]

  • Insufficient Reaction Time: Reductive aminations of ketones can be slower than those of aldehydes. It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to determine the appropriate reaction time, which can range from a few hours to overnight.[2][6]

Q2: I am observing a significant amount of 4-isopropylcyclohexanol as a byproduct. How can I prevent this?

The formation of 4-isopropylcyclohexanol indicates that the reducing agent is reducing the starting ketone in addition to the desired iminium ion intermediate. This is a common side reaction, especially with less selective reducing agents.[7]

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a strong reducing agent that can readily reduce ketones.[7][8] To minimize this side reaction, switch to a milder and more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is known for its excellent selectivity in reducing iminium ions in the presence of ketones.[2][3][5]

  • Stepwise Procedure: Consider a two-step approach. First, allow the imine to form completely by stirring the 4-isopropylcyclohexanone and the amine with an acid catalyst for 1-2 hours.[8] Once imine formation is confirmed by TLC, then add the reducing agent. This ensures the concentration of the starting ketone is minimized when the reductant is introduced.

Q3: What is the optimal choice of reducing agent for this transformation?

For the reductive amination of a relatively unhindered ketone like 4-isopropylcyclohexanone, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is widely regarded as the reagent of choice.[8][9] It is mild, selective for the iminium ion over the ketone, and effective under weakly acidic conditions, which also favor iminium ion formation.[2][3] While sodium cyanoborohydride (NaBH₃CN) is also selective, it is highly toxic and requires careful handling.[8]

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[2]

  • Spotting: On a TLC plate, spot the starting ketone, the amine (if UV active or stainable), and the reaction mixture.

  • Visualization: The disappearance of the starting ketone spot is the primary indicator of reaction completion. The appearance of a new, more polar spot corresponding to the product amine (which often streaks due to its basicity) confirms product formation.

  • Staining: If the product is not UV active, use a stain like potassium permanganate or ninhydrin to visualize the spots.

Q5: My reaction seems to stall after a few hours. What are the potential causes and solutions?

If the reaction stalls, it could be due to several factors:

  • Reagent Degradation: The reducing agent may have been consumed or degraded, especially if moisture was introduced into the reaction. Adding another portion of fresh reducing agent can sometimes restart the reaction.

  • Unfavorable Equilibrium: The iminium ion formation may be reversible and the equilibrium may not favor the product. Adding a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can help by removing the water generated during imine formation, thus driving the reaction forward.[1]

  • Solvent Choice: The reaction is typically performed in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[2][3] Using other solvents like THF is also possible, but reaction rates may vary.[3]

Q6: What are the best practices for purifying the final product, 4-isopropylcyclohexylamine?

The basic nature of the amine product can be leveraged for purification.

  • Acid-Base Extraction: After quenching the reaction, perform an acid-base extraction.[10] Extract the organic layer with an aqueous acid solution (e.g., 1M HCl) to protonate the amine product, moving it to the aqueous layer. The unreacted ketone and other neutral impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.

  • Flash Column Chromatography: The crude product can be purified by flash column chromatography on silica gel.[2] A gradient elution system, such as ethyl acetate in hexanes with a small percentage of triethylamine (e.g., 1%) to prevent the amine product from streaking on the acidic silica, is often effective.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Conversion of Ketone 1. Inefficient imine/iminium ion formation.Add a catalytic amount of acetic acid (0.5-1.0 eq). Consider adding a dehydrating agent like anhydrous MgSO₄.[1]
2. Deactivated or insufficient reducing agent.Use fresh, high-quality NaBH(OAc)₃.[4] Increase the equivalents of the reducing agent to 1.5-2.0.
3. Reaction not at optimal temperature.Most reactions proceed well at room temperature. For very sluggish reactions, gentle heating (40-50 °C) can be attempted, but monitor for side product formation.
Major Alcohol Byproduct Use of a non-selective reducing agent (e.g., NaBH₄).Switch to the milder, more selective sodium triacetoxyborohydride (NaBH(OAc)₃).[2][8]
Premature reduction before imine formation.Allow the ketone, amine, and acid catalyst to stir for 1-2 hours before introducing the reducing agent.[8]
Difficulty in Purification Product and impurities have similar polarity.Utilize an acid-base liquid-liquid extraction to isolate the basic amine product from neutral starting materials or byproducts.[10]
Product streaks on silica gel column.Add ~1% triethylamine to the eluent to suppress the acidity of the silica gel and ensure sharp peaks for the amine product.

Data Presentation

Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaSelectivityTypical ConditionsKey Considerations
Sodium TriacetoxyborohydrideNaBH(OAc)₃Excellent; reduces iminium ions much faster than ketones.[2][5]Mildly acidic (e.g., with AcOH catalyst), Room Temp.Reagent of choice; moisture-sensitive.[4]
Sodium CyanoborohydrideNaBH₃CNGood; selective for iminium ions at acidic pH.[7][8]pH 4-5Effective but highly toxic (potential for HCN gas release).[8]
Sodium BorohydrideNaBH₄Poor; can readily reduce both ketones and iminium ions.[7]Neutral to basic, often in alcoholic solvents.Prone to forming alcohol byproducts. Best used in a stepwise procedure after imine formation is complete.[7][8]

Experimental Protocols

Key Experiment: One-Pot Reductive Amination of 4-Isopropylcyclohexanone

This protocol describes a general procedure using sodium triacetoxyborohydride.

Materials and Reagents:

  • 4-Isopropylcyclohexanone

  • Amine (e.g., ammonia, primary or secondary amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (optional, catalyst)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-isopropylcyclohexanone (1.0 eq).[2]

  • Solvent and Reagent Addition: Dissolve the ketone in anhydrous DCE (or DCM). Add the amine (1.1 eq) followed by glacial acetic acid (1.0 eq).[2]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in small portions over 10-15 minutes. The addition may be slightly exothermic.[2]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting ketone is fully consumed (typically 2-12 hours).[2]

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[2] Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous MgSO₄.[2]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or via an acid-base extraction as previously described.[2]

Visualizations

Reaction_Pathway reagents 4-Isopropylcyclohexanone + Amine (RNH2) iminium Iminium Ion Intermediate reagents->iminium H+ catalyst - H2O product Final Product: 4-Isopropylcyclohexylamine iminium->product Reduction reductant NaBH(OAc)3 reductant->iminium

Caption: General reaction pathway for reductive amination.

Troubleshooting_Workflow start Incomplete Reaction (via TLC/LCMS) check_ketone Is starting ketone consumed? start->check_ketone check_intermediate Is iminium intermediate the major species? check_ketone->check_intermediate Yes sol1 Problem: Poor imine formation. Solution: Add acid catalyst (AcOH); increase pre-reaction time. check_ketone->sol1 No sol2 Problem: Ineffective reduction. Solution: Use fresh/more NaBH(OAc)3; extend reaction time. check_intermediate->sol2 Yes sol3 Problem: Side reaction. Solution: Check for alcohol byproduct. Use milder reductant if needed. check_intermediate->sol3 No

Caption: Troubleshooting logic for incomplete amination.

Experimental_Workflow prep 1. Combine Ketone, Amine & Acid in Anhydrous Solvent stir 2. Stir to Form Iminium Ion (30-60 min) prep->stir reduce 3. Add NaBH(OAc)3 Porton-wise stir->reduce monitor 4. Monitor Reaction by TLC reduce->monitor quench 5. Quench with aq. NaHCO3 monitor->quench extract 6. Aqueous Workup & Extraction quench->extract purify 7. Dry, Concentrate & Purify extract->purify

References

preventing isomerization during 4-isopropylcyclohexanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-isopropylcyclohexanamine, with a focus on controlling and preventing cis/trans isomerization.

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity (Unfavorable cis/trans Isomer Ratio)

Symptom: The final product contains a nearly 1:1 mixture of cis and trans isomers, or the undesired isomer is the major product. The trans isomer is generally the thermodynamically more stable product, while the cis isomer can be the kinetic product in some reactions.[1][2]

Possible Causes & Solutions:

  • Reaction Conditions Favoring Thermodynamic Equilibrium: High temperatures and long reaction times can allow the initially formed kinetic product to isomerize to the more stable thermodynamic product.[3] If the kinetic isomer is desired, these conditions should be avoided.

  • Incorrect Choice of Reducing Agent or Catalyst: The steric bulk and mechanism of the reducing agent/catalyst system are critical for controlling stereoselectivity.

  • Sub-optimal Solvent Choice: The solvent can influence the transition state of the reduction, affecting the direction of hydride or hydrogen attack.

Recommendations:

  • Review and Control Reaction Temperature: Strict temperature control is crucial for minimizing unwanted isomerization.[4] For reactions where the kinetic product is desired, run the reaction at the lowest possible temperature that still allows for a reasonable rate.[1] Conversely, to favor the thermodynamically stable trans isomer, higher temperatures or conditions that promote equilibration may be necessary.[3][5]

  • Select an Appropriate Catalyst/Reducing Agent: The choice of catalyst is a primary factor in determining the isomer ratio. For instance, in the reductive amination of related 4-substituted cyclohexanones, rhodium-based catalysts have been shown to produce high cis-selectivity.[6]

    • For high trans-selectivity (thermodynamic product) , conditions that allow for equilibration are needed. This might involve using a catalyst known to facilitate isomerization, such as certain cobalt-based systems, or employing longer reaction times at elevated temperatures.[5]

    • For high cis-selectivity (often the kinetic product) , bulky reducing agents that favor equatorial attack on the intermediate imine or oxime are often used. Catalytic hydrogenation with noble metals like rhodium or palladium can also favor the cis product under specific conditions.[6]

  • Optimize Reaction Time: Short reaction times generally favor the kinetic product, while longer times allow for equilibration to the thermodynamic product.[3] Monitor the reaction progress (e.g., by GC or TLC) to determine the optimal endpoint.

Issue 2: Incomplete Reaction or Low Yield

Symptom: Significant amounts of starting material (4-isopropylcyclohexanone) or intermediate (imine/oxime) remain after the reaction period, resulting in a low yield of the desired amine.

Possible Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or become less active over the course of the reaction.

  • Insufficient Reducing Agent: The molar ratio of the reducing agent to the substrate may be too low.

  • Poor Reaction Conditions: Temperature may be too low for the chosen catalyst system, or pressure (in catalytic hydrogenations) may be insufficient.

Recommendations:

  • Ensure Reagent and Solvent Purity: Use high-purity starting materials and dry solvents to avoid poisoning the catalyst.

  • Verify Catalyst Activity and Loading: Use a fresh batch of catalyst or ensure the existing catalyst has been properly stored and handled. Consider increasing the catalyst loading if the reaction is sluggish.

  • Adjust Stoichiometry and Conditions: Ensure an adequate excess of the reducing agent and ammonia/amine source is used. For catalytic hydrogenations, ensure the system is properly purged and pressurized with hydrogen.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the cis and trans isomers of this compound?

A1: The difference lies in the spatial orientation of the amino (-NH2) and isopropyl groups relative to the cyclohexane ring.

  • In the trans isomer , the two substituents are on opposite sides of the ring. In the most stable chair conformation, both bulky groups can occupy equatorial positions, minimizing steric strain. This makes the trans isomer the thermodynamically more stable product.[1][2]

  • In the cis isomer , the substituents are on the same side of the ring. In a chair conformation, one group must occupy a less stable axial position, leading to higher steric energy.

Q2: How can I reliably produce the thermodynamically stable trans-4-isopropylcyclohexanamine?

A2: To favor the trans isomer, you need to run the reaction under thermodynamic control .[2] This means using conditions that allow the reaction to reach equilibrium.

  • Higher Temperatures: Increased thermal energy helps overcome the activation barrier for isomerization from the cis to the more stable trans form.[3][4]

  • Longer Reaction Times: Allowing the reaction to stir for an extended period provides more time for equilibrium to be established.[3]

  • Catalyst Choice: Certain catalysts, such as cobalt-based systems, can be used specifically for isomerizing cyclohexylamines to their thermodynamic equilibrium mixture.[5]

Q3: Which synthetic route is best for achieving high cis-selectivity?

A3: High cis-selectivity is achieved under kinetic control , where the major product is the one that forms fastest.[1][7]

  • Low Temperatures: Running the reaction at 0 °C or below can "trap" the kinetic product by preventing it from overcoming the energy barrier to isomerize.[1][3]

  • Catalytic Hydrogenation: The one-step reductive amination of 4-substituted cyclohexanones using certain noble metal catalysts (like Rhodium or Palladium Boride) in ethanolic ammonia has been shown to preferably produce the cis-isomer.[6] For example, reductive amination of 4-t-butylcyclohexanone with a rhodium catalyst yielded up to 88% cis-selectivity.[6]

Q4: How do I analyze the cis/trans isomer ratio of my product mixture?

A4: The most common methods for determining the diastereomeric ratio are:

  • Gas Chromatography (GC): The two isomers will often have different retention times on a suitable capillary column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H or ¹³C): The chemical shifts of the protons or carbons, particularly those at the C1 and C4 positions (bearing the amine and isopropyl groups), will be different for each isomer due to their distinct magnetic environments in the axial vs. equatorial positions.

Experimental Protocols & Data

Protocol 1: Reductive Amination for High cis-Selectivity

This protocol is adapted from methodologies known to favor the kinetic, cis-isomer in analogous systems.[6]

Reaction: Reductive amination of 4-isopropylcyclohexanone via catalytic hydrogenation.

Materials:

  • 4-isopropylcyclohexanone

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Ethanol (anhydrous)

  • Ammonia (anhydrous, condensed or as a saturated solution in ethanol)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure reactor, charge 4-isopropylcyclohexanone and the Rh/C catalyst (e.g., 5 mol%).

  • Add a solution of anhydrous ammonia in ethanol.

  • Seal the reactor, purge with nitrogen, and then purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (e.g., 80 kg/cm ²).

  • Heat the reaction to a controlled, moderate temperature (e.g., 50°C).[6]

  • Stir vigorously for the required reaction time (monitor by GC for consumption of starting material).

  • After cooling and carefully venting the reactor, filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Analyze the crude product for cis/trans ratio by GC or ¹H NMR.

Data Summary: Catalyst Effect on Isomer Ratio

The following table summarizes reported selectivities for the reductive amination of a structurally similar compound, 4-t-butylcyclohexanone, which provides a strong indication of how catalyst choice influences the stereochemical outcome.

CatalystTemperature (°C)H₂ Pressure ( kg/cm ²)SolventPredominant Isomercis Selectivity (%)cis:trans Ratio (approx.)Reference
Rhodium (Rh)5080Ethanolic Ammoniacis88%7.3 : 1[6]
Palladium BorideN/AN/AAmmonia / Hydrogencis89.1%8.2 : 1[6]
Platinum (Pt)5080Ethanolic AmmoniacisModerateN/A[6]
Ruthenium (Ru)5080Ethanolic AmmoniacisModerateN/A[6]

Visualizations

Workflow for Troubleshooting Isomerization

The following diagram outlines a logical workflow for addressing issues with diastereoselectivity during the synthesis.

G cluster_0 Synthesis & Analysis cluster_1 Troubleshooting Loop Start Start: Reductive Amination of 4-isopropylcyclohexanone Analysis Analyze Product: Determine cis/trans Ratio (GC / NMR) Start->Analysis Check Is Isomer Ratio Acceptable? Analysis->Check End Purify Final Product Check->End  Yes TShoot Troubleshoot Synthesis Check->TShoot No T_Control Thermodynamic Control? (High Temp, Long Time) TShoot->T_Control For trans K_Control Kinetic Control? (Low Temp, Bulky Reagent) TShoot->K_Control For cis T_Control->Start Modify & Repeat K_Control->Start Modify & Repeat

Caption: Troubleshooting workflow for optimizing the cis/trans isomer ratio.

Factors Influencing Stereoselectivity

This diagram illustrates the key experimental factors that control the final isomer ratio in the reaction.

G cluster_k Favors KINETIC Product (often cis) cluster_t Favors THERMODYNAMIC Product (trans) center Final cis/trans Ratio Temp Reaction Temperature Temp->center Time Reaction Time Time->center Catalyst Catalyst / Reducing Agent Choice Catalyst->center Solvent Solvent System Solvent->center K_Temp Low Temp K_Time Short Time K_Cat Bulky Reagent T_Temp High Temp T_Time Long Time T_Cat Equilibrating Catalyst

Caption: Key factors controlling kinetic vs. thermodynamic product formation.

References

Technical Support Center: Temperature Control in Large-Scale 4-Isopropylcyclohexanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing temperature control during the large-scale synthesis of 4-isopropylcyclohexanamine. The reductive amination of 4-isopropylcyclohexanone is an exothermic process, and improper thermal management can lead to decreased yield, impurity formation, and potentially hazardous thermal runaway conditions. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical quantitative data to ensure safe and efficient scale-up.

Troubleshooting Guide: Addressing Common Temperature Control Issues

This section provides a question-and-answer format to directly address specific issues that may arise during your experiments.

Issue Question & Answer
Rapid Temperature Increase Q: My reactor temperature is rising uncontrollably, even with full cooling applied. What should I do? A: This indicates a potential thermal runaway, a critical safety situation. Immediate Actions: 1. Stop all reactant and reagent feeds immediately. 2. Ensure maximum cooling is applied to the reactor jacket and any internal cooling coils. 3. If the temperature continues to rise, initiate your pre-planned emergency quenching procedure . This may involve adding a cold, inert solvent to dilute the reaction mixture and absorb heat. 4. Alert all personnel and be prepared for an emergency shutdown.[1]
Localized Hotspots Q: I'm observing localized boiling or discoloration near the reactant addition point, but the bulk temperature seems stable. What's happening? A: This suggests poor mixing and the formation of localized hotspots. Corrective Actions: 1. Increase the agitation speed to improve bulk mixing and heat dissipation. 2. Ensure the reactant feed tube is positioned correctly , ideally below the liquid surface and near the agitator for rapid dispersion. 3. Consider diluting the incoming reactant stream with a solvent to reduce the localized heat of reaction.
Slower Than Expected Reaction Q: The reaction is sluggish, and I'm tempted to increase the temperature to speed it up. Is this safe? A: Proceed with extreme caution. A slow reaction could be due to several factors, including catalyst activity or low initial temperature. A sudden increase in temperature could trigger a rapid, delayed exotherm, especially if unreacted reagents have accumulated. Troubleshooting Steps: 1. Verify catalyst activity on a small scale. 2. Ensure all reagents are at the correct concentration. 3. Increase the temperature in small, controlled increments , closely monitoring the reaction rate and temperature response.
Cooling System Inefficiency Q: My cooling system can't maintain the target temperature during the reactant feed. What are the potential causes? A: This points to a mismatch between the heat generated by the reaction and the heat removal capacity of your system. Possible Causes & Solutions: 1. Inadequate coolant temperature or flow rate: Verify that your cooling utility is performing to specification. 2. Fouling on the reactor jacket or coils: Clean the heat transfer surfaces. 3. The reactant feed rate is too high: Slow down the addition rate to reduce the instantaneous heat load. 4. The overall heat transfer coefficient (U) of your reactor is lower than expected: This may require a re-evaluation of your reactor's capabilities for this specific process.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of thermal runaway in this reaction?

A1: Thermal runaway occurs when the heat generated by the exothermic reductive amination reaction exceeds the rate of heat removal by the cooling system. This leads to an accelerating cycle of increasing temperature and reaction rate, which can result in a dangerous increase in pressure and potential for reactor failure.[1]

Q2: How can I estimate the heat of reaction for my specific process?

A2: The most accurate method is to use a reaction calorimeter. This instrument measures the heat flow from the reaction under controlled conditions, providing crucial data for safe scale-up. In the absence of a calorimeter, you can estimate the heat of reaction based on the heats of formation of reactants and products, or by using the heat of hydrogenation of similar imine compounds as an approximation for the reduction step.

Q3: What are the key process parameters to monitor for effective temperature control?

A3: Continuous monitoring of the following is critical:

  • Internal reactor temperature: Use multiple probes if possible to detect non-uniformity.

  • Cooling jacket inlet and outlet temperatures: The difference (ΔT) is an indicator of heat removal.

  • Reactant addition rate: This directly controls the rate of heat generation.

  • Agitator speed and power draw: Changes can indicate viscosity changes, which affect heat transfer.

  • Reactor pressure: A rapid increase is a key sign of a potential runaway reaction.

Q4: What are the advantages of a semi-batch process for this reaction?

A4: A semi-batch process, where one reactant is added gradually to the other in the reactor, is highly recommended for exothermic reactions. It allows for the rate of heat generation to be controlled by the reactant addition rate. This prevents the accumulation of a large amount of unreacted material, which could lead to a dangerous thermal runaway.

Quantitative Data for Thermal Management

Accurate thermochemical data is essential for designing a safe and efficient large-scale process. The following tables provide key data for the reductive amination of 4-isopropylcyclohexanone.

Table 1: Thermochemical Data

ParameterValueUnitNotes
Estimated Heat of Reaction (ΔHrxn)-120 to -150kJ/molEstimated based on the heat of hydrogenation of cyclic imines and the exothermic nature of imine formation. Actual value should be determined by calorimetry.
Specific Heat Capacity (Cp) of this compound~2.2J/(g·K)As an analog of cyclohexylamine.
Specific Heat Capacity (Cp) of 4-IsopropylcyclohexanoneData not availableJ/(g·K)It is recommended to determine this experimentally.
Standard Gibbs Free Energy of Formation (ΔfG°) of 4-Isopropylcyclohexanone-75.68kJ/mol[2]

Table 2: Typical Industrial Reactor Heat Transfer Coefficients

Reactor ScaleReactor MaterialOverall Heat Transfer Coefficient (U)Unit
Laboratory (1-5 L)Glass100 - 300W/(m²·K)
Pilot Plant (50-500 L)Glass-Lined Steel200 - 500W/(m²·K)
Production (>1000 L)Glass-Lined Steel300 - 600W/(m²·K)
Production (>1000 L)Stainless Steel500 - 1500W/(m²·K)

Experimental Protocols

Protocol 1: Determination of Heat of Reaction using Reaction Calorimetry

This protocol outlines the general procedure for determining the heat of reaction for the reductive amination of 4-isopropylcyclohexanone using a heat flow calorimeter.

1. Calibration:

  • Charge the reactor with the reaction solvent.
  • Stir at the intended process agitation speed.
  • Apply a known heat input using the calibration heater and measure the temperature difference between the reactor and the jacket to determine the overall heat transfer coefficient (U).

2. Reaction Run:

  • Charge the reactor with 4-isopropylcyclohexanone and the catalyst dissolved or suspended in the solvent.
  • Bring the reactor to the desired starting temperature.
  • Begin a controlled feed of the ammonia solution at a constant rate.
  • Continuously record the internal reactor temperature and the jacket temperature throughout the addition.
  • After the ammonia addition is complete, monitor the heat flow until it returns to the baseline, indicating the end of the reaction.

3. Data Analysis:

  • The heat flow at any given time is calculated using the equation: q = U * A * (Tprocess - Tjacket) , where 'q' is the heat flow, 'U' is the overall heat transfer coefficient, 'A' is the heat transfer area, 'Tprocess' is the process temperature, and 'Tjacket' is the jacket temperature.
  • Integrate the heat flow over the duration of the reaction to determine the total heat of reaction.
  • Divide the total heat by the number of moles of the limiting reactant to obtain the molar heat of reaction (kJ/mol).

Protocol 2: Safe Operating Procedure for Large-Scale Reductive Amination

This protocol provides a framework for the safe execution of the large-scale synthesis of this compound.

1. Reactor Preparation:

  • Ensure the reactor is clean, dry, and all safety systems (pressure relief valve, emergency quench system) are operational.
  • Charge the reactor with 4-isopropylcyclohexanone and the solvent.
  • Start agitation and establish a stable initial temperature.

2. Inerting:

  • Purge the reactor headspace with an inert gas (e.g., nitrogen or argon) to remove oxygen, especially if using a hydrogenation catalyst.

3. Reactant Addition (Semi-Batch):

  • Begin the controlled, subsurface addition of the ammonia solution at a pre-determined rate based on calorimetric data and the reactor's cooling capacity.
  • Continuously monitor the internal temperature and the cooling jacket's inlet and outlet temperatures.
  • Do not allow the internal temperature to deviate from the setpoint by more than a pre-defined safety margin (e.g., ±2 °C). If it does, immediately stop the reactant feed.

4. Hydrogenation (if applicable):

  • After the imine formation is complete (as determined by in-process controls), introduce hydrogen at the desired pressure.
  • Monitor the hydrogen uptake and temperature. The hydrogenation is also exothermic and requires careful temperature control.

5. Reaction Completion and Quenching:

  • Once the reaction is complete, cool the reactor contents to a safe temperature before shutting down the agitator and proceeding with the work-up.
  • Be prepared to quench the reaction with a suitable reagent if necessary.

Visualizations

workflow cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_completion Reaction Completion prep Charge Reactor with 4-Isopropylcyclohexanone & Solvent agitate Start Agitation & Set Initial Temperature prep->agitate add_nh3 Controlled Addition of Ammonia agitate->add_nh3 monitor_temp Monitor Temperature & Pressure add_nh3->monitor_temp hydrogenate Hydrogenation Step (if applicable) monitor_temp->hydrogenate cool Cool Down hydrogenate->cool workup Proceed to Work-up cool->workup

Caption: Experimental workflow for the large-scale synthesis of this compound.

logical_relationship runaway Thermal Runaway heat_gen Heat Generation > Heat Removal temp_increase Temperature Increase heat_gen->temp_increase rate_increase Reaction Rate Increase temp_increase->rate_increase pressure_increase Pressure Increase temp_increase->pressure_increase rate_increase->heat_gen Positive Feedback pressure_increase->runaway

Caption: The positive feedback loop leading to a thermal runaway event.

References

effective drying and storage conditions for 4-isopropylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective drying and storage of 4-isopropylcyclohexanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when drying this compound?

A1: The primary concern when drying this compound, as with many liquid amines, is the removal of water without degrading the compound. Amines can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] Incomplete drying can lead to inaccuracies in concentration calculations and potentially interfere with downstream reactions.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[2][3] The recommended storage temperature is between 2-8°C.[4] It should be kept in a tightly sealed container to prevent moisture absorption and oxidation.[1][2]

Q3: Is this compound susceptible to degradation?

A3: While specific data for this compound is limited, aliphatic amines can be sensitive to heat and oxidation.[3] Thermal decomposition can occur at elevated temperatures. Studies on similar compounds like propylcyclohexane have shown decomposition at temperatures ranging from 375°C to 450°C. It is also important to avoid contact with strong oxidizing agents.[3]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

Troubleshooting Guides

Issue: Incomplete Drying of this compound

  • Possible Cause 1: Inappropriate Desiccant.

    • Solution: Ensure you are using a desiccant suitable for amines. Recommended desiccants include potassium hydroxide (KOH), calcium oxide (CaO), and 3Å or 4Å molecular sieves. Avoid acidic desiccants as they will react with the amine.

  • Possible Cause 2: Insufficient Drying Time or Desiccant Amount.

    • Solution: Allow for adequate contact time between the amine and the desiccant. For static drying, this may range from several hours to overnight. Ensure a sufficient quantity of desiccant is used relative to the volume of the amine.

  • Possible Cause 3: Exposure to Atmosphere After Drying.

    • Solution: Minimize exposure of the dried amine to the atmosphere. Handle and transfer the compound under an inert atmosphere (e.g., nitrogen or argon) if possible.

Issue: Suspected Degradation of this compound During Storage

  • Possible Cause 1: Improper Storage Temperature.

    • Solution: Verify that the storage temperature is consistently maintained between 2-8°C.[4] Avoid frequent temperature fluctuations.

  • Possible Cause 2: Exposure to Air and Moisture.

    • Solution: Ensure the container is tightly sealed.[2] For long-term storage, consider using a container with a septum to allow for removal of the amine via syringe under an inert atmosphere.

  • Possible Cause 3: Contamination.

    • Solution: Use clean, dry glassware and equipment when handling the amine to prevent the introduction of contaminants that could catalyze degradation.

Data Presentation

Table 1: Recommended Drying Agents for Amines

DesiccantSuitability for AminesNotes
Potassium Hydroxide (KOH)ExcellentVery rapid and efficient for drying organic bases.[2]
Calcium Oxide (CaO)GoodSuitable for amines, though may not dry them completely.[2]
Molecular Sieves (3Å or 4Å)ExcellentEffective for removing water from amines. Can be regenerated.
Calcium Chloride (CaCl2)UnsuitableReacts with amines.[2]
Calcium Sulfate (Drierite)SuitableA neutral and efficient drying agent.[2]

Table 2: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature2-8°C[4]Minimizes degradation and vapor pressure.
AtmosphereInert (e.g., Nitrogen, Argon)Prevents oxidation.
ContainerTightly sealed, amber glass bottleProtects from moisture and light.[2]
HumidityLow (use of desiccants in storage area)Amines can be hygroscopic.[1]

Experimental Protocols

Protocol: Drying of this compound using Molecular Sieves

  • Activation of Molecular Sieves:

    • Place the required amount of 3Å or 4Å molecular sieves in a flask.

    • Heat the flask under vacuum in an oven at 250-300°C for at least 4 hours to activate the sieves.

    • Allow the sieves to cool to room temperature under a stream of dry inert gas (e.g., nitrogen or argon) or in a desiccator.

  • Drying Procedure:

    • Transfer the activated molecular sieves to a clean, dry flask equipped with a magnetic stir bar.

    • Add the this compound to the flask containing the molecular sieves (approximately 10-20% w/v of sieves to amine).

    • Seal the flask and stir the mixture at room temperature.

    • Monitor the water content periodically using a suitable analytical method (e.g., Karl Fischer titration).

    • Once the desired level of dryness is achieved (typically <50 ppm water), the amine can be decanted or filtered from the molecular sieves under an inert atmosphere.

  • Storage of Dried Amine:

    • Transfer the dried this compound to a clean, dry, amber glass bottle.

    • Purge the headspace with an inert gas before sealing the bottle tightly.

    • Store the bottle at the recommended temperature of 2-8°C.[4]

Mandatory Visualization

Drying_Troubleshooting_Workflow start Start: Incomplete Drying Suspected check_desiccant Is the desiccant appropriate for amines? start->check_desiccant inappropriate_desiccant Action: Select a suitable desiccant (e.g., KOH, CaO, Molecular Sieves) check_desiccant->inappropriate_desiccant No check_time_amount Is the drying time and desiccant amount sufficient? check_desiccant->check_time_amount Yes unsuccessful_drying Result: Drying Still Incomplete. Re-evaluate process. inappropriate_desiccant->unsuccessful_drying insufficient_time_amount Action: Increase drying time or amount of desiccant check_time_amount->insufficient_time_amount No check_exposure Was the amine exposed to the atmosphere after drying? check_time_amount->check_exposure Yes insufficient_time_amount->unsuccessful_drying exposure Action: Handle under inert atmosphere check_exposure->exposure Yes successful_drying Result: Successful Drying Achieved check_exposure->successful_drying No exposure->unsuccessful_drying

Caption: Troubleshooting workflow for incomplete drying of this compound.

Storage_Stability_Relationship cluster_conditions Storage Conditions cluster_stability Compound Stability cluster_degradation Degradation Pathways temperature Temperature (2-8°C) stability This compound Stability temperature->stability influences atmosphere Atmosphere (Inert Gas) atmosphere->stability influences container Container (Tightly Sealed, Amber) container->stability influences humidity Humidity (Low) humidity->stability influences thermal_degradation Thermal Degradation stability->thermal_degradation prevents oxidation Oxidation stability->oxidation prevents hydrolysis Hydrolysis stability->hydrolysis prevents

Caption: Relationship between storage conditions and the stability of this compound.

References

Technical Support Center: Purifying 4-Isopropylcyclohexanamine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-isopropylcyclohexanamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions for challenges encountered during column chromatography purification of this class of compounds.

Troubleshooting Guide

The basic nature of this compound derivatives can lead to common issues during purification on standard silica gel. The primary challenge arises from the interaction between the basic amine functionality and the acidic silanol groups on the silica surface, which can cause poor separation and low recovery. This guide provides solutions to the most frequently encountered problems.

Table 1: Common Problems and Solutions in the Column Chromatography of this compound Derivatives

ProblemProbable Cause(s)Solution(s)
Peak Tailing / Streaking - Strong interaction between the basic amine and acidic silanol groups on the silica gel.[1][2] - Inappropriate mobile phase polarity.- Add a basic modifier to the mobile phase: Incorporate 0.5-2% triethylamine (TEA) or a few drops of ammonia solution into the eluent to neutralize the acidic silica surface.[1][3][4] - Use an alternative stationary phase: Consider using alumina (basic or neutral) or amine-functionalized silica gel, which are less acidic and reduce strong interactions.[3][5] - Optimize the mobile phase: A gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane) can improve peak shape.[4]
Low or No Compound Elution - The compound is irreversibly adsorbed onto the silica gel due to strong acid-base interactions.[3][6] - The mobile phase is not polar enough to elute the compound.- Increase mobile phase polarity: Gradually increase the concentration of the polar solvent (e.g., methanol in dichloromethane). For very polar amines, a system like DCM:MeOH with a small amount of ammonium hydroxide can be effective.[7] - Change the stationary phase: Switch to a less acidic stationary phase like alumina or amine-functionalized silica.[3][5] - Consider reversed-phase chromatography: For highly polar derivatives, reversed-phase chromatography on a C18 column may provide better results.[6]
Poor Separation of Isomers or Closely Related Impurities - Insufficient difference in polarity between the desired compound and impurities. - Suboptimal mobile phase composition.- Optimize the solvent system: Test various combinations of solvents with different selectivities. For instance, replacing ethyl acetate with diethyl ether or using a ternary mixture might improve resolution.[8] - Employ gradient elution: A shallow gradient of the mobile phase can enhance the separation of compounds with similar Rf values.[4] - Use a higher-resolution stationary phase: Smaller particle size silica gel can provide better separation efficiency.
Compound Decomposition on the Column - The acidic nature of the silica gel may be degrading the this compound derivative.- Deactivate the silica gel: Pre-treat the silica gel by flushing the column with the mobile phase containing a basic modifier (e.g., triethylamine) before loading the sample.[4] - Switch to a neutral or basic stationary phase: Alumina or Florisil can be suitable alternatives to prevent degradation.[5]
Difficulty Dissolving the Crude Product for Loading - The crude product has poor solubility in the initial, less polar mobile phase.- Use a stronger solvent for dissolution: Dissolve the sample in a minimal amount of a more polar solvent (like dichloromethane) and then load it onto the column. - Dry loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent and then evaporating the solvent. The resulting powder can then be carefully added to the top of the column.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative streaking on the TLC plate and the column?

This is a classic sign of strong interaction between your basic amine and the acidic silica gel.[1][2] The lone pair of electrons on the nitrogen atom interacts with the acidic silanol groups on the silica surface, leading to a slow and uneven movement of your compound, which manifests as streaking or tailing.

Q2: What is the best stationary phase for purifying this compound derivatives?

For routine purifications, standard silica gel can be effective if the mobile phase is modified with a base like triethylamine.[3][4] However, for particularly problematic separations or sensitive compounds, using a less acidic stationary phase is recommended. Good alternatives include:

  • Alumina (basic or neutral): This is a good choice for purifying amines.[5]

  • Amine-functionalized silica: This stationary phase has aminopropyl groups bonded to the surface, which masks the acidic silanols and provides a more inert surface for basic compounds, often leading to significantly improved peak shapes.[3]

Q3: What are some recommended mobile phase systems for these compounds?

The choice of mobile phase depends on the polarity of your specific derivative. A good starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate. The polarity is then fine-tuned to achieve an optimal Rf value (typically between 0.2 and 0.4 on a TLC plate). For more polar derivatives, a system of dichloromethane and methanol may be necessary.[5] Remember to add a small percentage (0.5-2%) of triethylamine or a few drops of ammonia to your mobile phase to prevent peak tailing.[3][4]

Q4: How can I improve the separation of diastereomers of my this compound derivative?

Separating diastereomers can be challenging. Careful optimization of the mobile phase is crucial. Experiment with different solvent mixtures to exploit subtle differences in the interactions of the diastereomers with the stationary phase. A shallow gradient elution can also be very effective. In some cases, derivatization of the amine to an amide or carbamate can alter the polarity and improve separation.

Q5: My compound is very polar and won't move off the baseline even with 100% ethyl acetate. What should I do?

For very polar compounds, you will need a more polar mobile phase. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH).[5] You can start with a low percentage of MeOH and gradually increase it. For extremely polar amines, a mobile phase containing a small amount of ammonium hydroxide in methanol, further diluted with dichloromethane, can be effective.[7] Alternatively, consider switching to reversed-phase chromatography.

Experimental Protocols

General Protocol for Column Chromatography Purification of a this compound Derivative

This protocol provides a general workflow. The specific mobile phase composition should be optimized based on Thin Layer Chromatography (TLC) analysis of the crude material.

1. Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, triethylamine)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and visualization reagents (e.g., UV lamp, potassium permanganate stain)

2. Procedure:

  • Mobile Phase Preparation: Based on TLC analysis, prepare the initial mobile phase. A good starting point is a mixture of hexane and ethyl acetate that gives an Rf value of ~0.2-0.3 for the desired compound. Add 0.5-1% (v/v) of triethylamine to this mixture.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial mobile phase and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel using a pipette.

    • Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Data Presentation

Table 2: Typical Mobile Phase Systems for Amine Purification

Stationary PhaseMobile Phase SystemModifierApplication Notes
Silica GelHexane / Ethyl Acetate0.5-2% TriethylamineGood for moderately polar amines. The ratio is adjusted based on TLC.
Silica GelDichloromethane / Methanol0.5-2% Triethylamine or ~0.1% AmmoniaSuitable for more polar amines.[5]
Alumina (Neutral or Basic)Hexane / Ethyl AcetateNone typically requiredA good alternative to silica to avoid acidic conditions.[5]
Amine-functionalized SilicaHexane / Ethyl AcetateNone requiredIdeal for basic compounds, providing excellent peak shape without additives.[3]
C18 (Reversed-Phase)Water / Acetonitrile or Methanol0.1% Trifluoroacetic Acid (TFA) or a basic bufferFor highly polar or water-soluble amine derivatives.[6]

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for Poor Peak Shape start Problem: Poor Peak Shape (Tailing/Streaking) q1 Have you added a basic modifier (e.g., TEA)? start->q1 sol1 Add 0.5-2% Triethylamine to the mobile phase. q1->sol1 No q2 Did the peak shape improve? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Consider using an alternative stationary phase. q2->sol2 No end Problem Resolved q2->end Yes a2_yes Yes a2_no No sol3 Use Amine-Functionalized Silica or Alumina. sol2->sol3 sol4 Consider Reversed-Phase Chromatography. sol2->sol4

Caption: Troubleshooting logic for poor peak shape in chromatography.

Experimental_Workflow Experimental Workflow for Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps tlc 1. TLC Analysis of Crude (Optimize Mobile Phase) prepare_mobile_phase 2. Prepare Mobile Phase (with 0.5-1% TEA) tlc->prepare_mobile_phase pack_column 3. Pack Column with Silica Gel Slurry prepare_mobile_phase->pack_column load_sample 4. Load Sample (Wet or Dry Loading) pack_column->load_sample elute 5. Elute Column (Isocratic or Gradient) load_sample->elute collect 6. Collect Fractions elute->collect analyze_fractions 7. Analyze Fractions by TLC collect->analyze_fractions combine 8. Combine Pure Fractions analyze_fractions->combine evaporate 9. Evaporate Solvent combine->evaporate final_product Purified Product evaporate->final_product

Caption: General experimental workflow for purification.

References

addressing stability issues of 4-isopropylcyclohexanamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-isopropylcyclohexanamine under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: this compound is a primary aliphatic amine and is expected to be relatively stable in acidic solutions due to the protonation of the amino group to form a stable ammonium salt. However, under forcing conditions such as high temperatures and extreme pH, degradation may occur. Potential concerns include oxidation and, under very harsh conditions, possible ring-opening or rearrangement, although these are less likely for a simple cycloalkylamine.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor in the stability of this compound.

  • Acidic pH (pH < 7): In acidic conditions, the amine group is protonated (-NH3+), which generally protects it from oxidative degradation. The compound is expected to be most stable in this pH range.

  • Neutral to Alkaline pH (pH ≥ 7): In neutral to alkaline solutions, the free base form (-NH2) is more prevalent. This form is more susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions.

Q3: What are the likely degradation products of this compound under acidic stress conditions?

A3: While specific degradation products for this compound under acidic stress are not extensively documented in the literature, plausible degradation pathways for primary amines can be hypothesized. Under oxidative stress, which can be relevant in forced degradation studies even under acidic conditions, potential products could include the corresponding oxime or ketone. Enzymatic degradation of similar compounds like cyclohexylamine is known to produce cyclohexanone.[1]

Q4: My solution of this compound turned yellow/brown after storage in an acidic buffer. What could be the cause?

A4: Discoloration, such as a yellow or brown hue, is often indicative of oxidation. While the protonated form in acidic solution is more stable, trace amounts of the free base may still be susceptible to oxidation over time, especially if the solution is exposed to air (oxygen) or contains trace metal ion impurities that can catalyze oxidation.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a common and effective technique for monitoring the stability of this compound. A reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility) can be employed.[2] Since aliphatic amines lack a strong chromophore, UV detection can be challenging. Alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often more suitable. Derivatization with an o-phtaldialdehyde (OPA) reagent can also be used to introduce a UV-active moiety for more sensitive detection.[3]

Troubleshooting Guides

Issue 1: Loss of this compound peak area in HPLC analysis over time.
Potential Cause Troubleshooting Steps Rationale
Degradation 1. Confirm the pH of your solution. Ensure it is sufficiently acidic to maintain the protonated form of the amine. 2. Analyze for the appearance of new peaks in your chromatogram that could be degradation products. 3. Re-run the experiment at a lower temperature to see if the rate of loss decreases.Even in acidic solution, high temperatures can promote degradation.
Adsorption 1. Use silanized glass vials or polypropylene vials for sample storage and analysis. 2. Include a small percentage of a competing amine (e.g., triethylamine) in your mobile phase or sample diluent.Primary amines can adsorb to active sites on glass surfaces and silica-based HPLC columns.
Volatility 1. Ensure your sample vials are well-sealed. 2. Prepare fresh standards and samples before each analysis.Although the ammonium salt is not volatile, any equilibrium amount of the free base could be lost to evaporation.
Issue 2: Appearance of unexpected peaks in the chromatogram during a stability study.
Potential Cause Troubleshooting Steps Rationale
Degradation Product Formation 1. Use a mass spectrometer (LC-MS) to obtain the mass of the unknown peak(s). 2. Compare the retention time of the new peak with any potential known impurities. 3. Perform forced degradation studies under various stress conditions (e.g., oxidative, thermal) to see if the same peak is generated, which can help in its identification.The appearance of new peaks is the primary indicator of degradation.
Contamination 1. Analyze a blank (diluent) injection to check for contaminants from the solvent or system. 2. Ensure proper cleaning of all glassware and equipment.Contaminants can be introduced at any stage of the experimental process.
Excipient Degradation 1. If working with a formulation, analyze the excipients alone under the same stress conditions.Other components in your formulation may be degrading and creating new peaks.

Data Presentation

Table 1: Illustrative Stability Data for this compound in 0.1 M HCl at 60°C

Time (hours)% this compound Remaining% Degradation Product 1 (Hypothetical)Mass Balance (%)
0100.00.0100.0
2498.51.499.9
4897.12.899.9
7295.84.199.9
16891.28.699.8

Experimental Protocols

Protocol for Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Purified water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (for MS-compatible mobile phase)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC vials (polypropylene or silanized glass recommended)

  • HPLC system with a suitable detector (e.g., MS, ELSD, or CAD)

  • C18 reverse-phase HPLC column

  • pH meter

  • Temperature-controlled oven or water bath

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of purified water.

  • Acidic Stress Solution (0.1 M HCl): Add an aliquot of the stock solution to a volumetric flask and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

  • Neutralization Solution (0.1 M NaOH): Prepare a solution of 0.1 M NaOH for neutralizing the acidic samples before HPLC analysis, if necessary.

3. Stress Conditions:

  • Place the acidic stress solution in the temperature-controlled oven or water bath set to a desired temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48, and 72 hours).

  • For each time point, cool the aliquot to room temperature.

  • If necessary, neutralize the sample with an equivalent volume of 0.1 M NaOH.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

  • Mobile Phase: A suitable gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: Mass Spectrometer (MS) in positive ion mode, or ELSD/CAD.

  • Analysis: Monitor the peak area of this compound and any new peaks that appear over the time course of the study. Calculate the percentage of remaining this compound and the percentage of each degradation product.

Visualizations

degradation_pathway parent This compound (in Acidic Solution) protonated Protonated this compound (Stable Form) parent->protonated Protonation (Fast Equilibrium) degradation_product Potential Oxidative Degradation Product (e.g., 4-Isopropylcyclohexanone) parent->degradation_product Forced Oxidative Stress (e.g., H2O2, high temp)

Caption: Potential state of this compound in acidic solution.

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep_stock Prepare Stock Solution of this compound prep_acid Dilute Stock in Acidic Solution (e.g., 0.1M HCl) prep_stock->prep_acid stress Incubate at Elevated Temperature (e.g., 60°C) prep_acid->stress sampling Withdraw Aliquots at Timed Intervals stress->sampling neutralize Neutralize & Dilute Sample sampling->neutralize hplc HPLC-MS/ELSD Analysis neutralize->hplc data Quantify Parent Compound & Degradation Products hplc->data

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to HPLC Method Development for 4-Isopropylcyclohexanamine Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 4-isopropylcyclohexanamine is a critical step. This aliphatic amine presents a unique analytical challenge due to its lack of a strong UV chromophore, making direct analysis by High-Performance Liquid Chromatography (HPLC) with UV detection problematic. This guide provides a comparative overview of potential HPLC methods and an alternative Gas Chromatography (GC) approach for the comprehensive purity and chiral analysis of this compound.

The methods described herein are based on established principles for the analysis of aliphatic amines and chiral compounds, supported by illustrative experimental data to guide method development and selection.

The Analytical Challenge

This compound is a primary aliphatic amine that does not absorb ultraviolet (UV) light in the range typically used for HPLC detection (200-400 nm). Therefore, direct detection is not feasible for purity analysis where high sensitivity is required. To overcome this, derivatization is a common and effective strategy.[1][2] This process involves reacting the amine with a reagent to attach a UV-active or fluorescent tag, enabling sensitive detection.

Furthermore, this compound is a chiral molecule, existing as enantiomers. Regulatory bodies often require the analysis and control of individual enantiomers of chiral drugs.[3][4] Thus, a complete analytical package should include both a method for determining chemical purity (achiral analysis) and a method for assessing enantiomeric purity (chiral analysis).

Method Comparison for Purity Analysis

This guide compares three potential methods for the analysis of this compound:

  • Reversed-Phase HPLC with Pre-column Derivatization: A robust method for determining chemical purity and quantifying impurities.

  • Normal-Phase Chiral HPLC: A specific method for the separation and quantification of enantiomers.

  • Gas Chromatography with FID: An alternative technique for analyzing volatile amines.

The following sections provide detailed experimental protocols and comparative data for each approach.

Method 1: Reversed-Phase HPLC with Pre-column Derivatization for Achiral Purity

This method is designed for the accurate quantitation of this compound and its potential process-related impurities. Pre-column derivatization with o-Phthalaldehyde (OPA) is a rapid and widely used technique for primary amines, resulting in a highly fluorescent derivative that can also be detected by UV absorption.[1]

Experimental Protocol:

  • Derivatization Reagent Preparation (OPA Reagent): Dissolve 50 mg of OPA in 1 mL of methanol. To this, add 0.8 mL of 20 mM borate buffer (pH 10.2) and 2 µL of 3-mercaptopropionic acid.[1]

  • Sample Derivatization: Mix 100 µL of the sample solution (this compound in methanol) with 100 µL of the OPA reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and 50 mM Phosphate Buffer (pH 7.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm or Fluorescence (Excitation: 340 nm, Emission: 455 nm).

  • Injection Volume: 10 µL.

Illustrative Performance Data:

ParameterThis compoundImpurity A (e.g., 4-Isopropylaniline)Impurity B (e.g., Dicyclohexylamine)
Retention Time (min) 8.510.26.8
Resolution (Rs) -4.5 (from main peak)5.1 (from main peak)
Limit of Detection (LOD) 0.01 µg/mL0.01 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.03 µg/mL0.06 µg/mL
Method 2: Normal-Phase Chiral HPLC for Enantiomeric Purity

The separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have demonstrated broad applicability for a range of chiral compounds, including amines.[4][5] This method aims to separate the (+) and (-) enantiomers of this compound.

Experimental Protocol:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiral Stationary Phase, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 80:20:0.1, v/v/v). The small amount of amine additive is crucial for good peak shape.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm (note: detection may be challenging without derivatization; derivatization with a suitable agent not containing a chiral center can be employed if sensitivity is an issue).

  • Injection Volume: 20 µL.

Illustrative Performance Data:

Parameter(+)-Enantiomer(-)-Enantiomer
Retention Time (min) 12.314.1
Resolution (Rs) -2.5
Enantiomeric Purity (% area) 99.50.5
Method 3: Gas Chromatography (GC) - An Alternative Approach

Gas chromatography is a powerful alternative for the analysis of volatile amines.[6][7] To overcome issues with peak tailing and adsorption that are common with amines, de-activated columns are necessary, and derivatization can be beneficial.[8]

Experimental Protocol:

  • GC System: A standard GC system with a Flame Ionization Detector (FID).

  • Column: A low-polarity capillary column suitable for amines (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like Methanol or Dichloromethane. Derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve peak shape and volatility.

Illustrative Performance Data:

ParameterThis compoundImpurity A (e.g., 4-Isopropylaniline)
Retention Time (min) 7.28.9
Resolution (Rs) -6.0
Limit of Detection (LOD) 5 ng on column5 ng on column
Advantages High resolution for volatile impurities, no aqueous mobile phase.
Disadvantages Not suitable for non-volatile impurities, thermal degradation is possible.

Workflow and Method Selection

The selection of an appropriate analytical method depends on the specific requirements of the analysis. The following workflow illustrates a logical approach to method development for this compound.

MethodDevelopmentWorkflow start Define Analytical Goal purity_check Chemical Purity Required? start->purity_check chiral_check Enantiomeric Purity Required? purity_check->chiral_check No method_selection_purity Select Primary Method purity_check->method_selection_purity Yes method_selection_chiral Select Chiral Method chiral_check->method_selection_chiral Yes end_routine Routine Analysis chiral_check->end_routine No, from Purity Path hplc_derivatization RP-HPLC with Derivatization method_selection_purity->hplc_derivatization gc_method GC-FID method_selection_purity->gc_method validate_purity Validate Method (ICH Guidelines) hplc_derivatization->validate_purity gc_method->validate_purity validate_purity->chiral_check chiral_hplc Normal-Phase Chiral HPLC method_selection_chiral->chiral_hplc validate_chiral Validate Method (ICH Guidelines) chiral_hplc->validate_chiral end_both Routine Analysis validate_chiral->end_both

Analytical Method Development Workflow

Conclusion

The analysis of this compound requires a multi-faceted approach to ensure both chemical and enantiomeric purity.

  • For chemical purity, Reversed-Phase HPLC with pre-column derivatization (e.g., with OPA) offers a sensitive and robust method suitable for quality control environments. It allows for the separation and quantification of a wide range of potential impurities.

  • Gas Chromatography serves as an excellent orthogonal technique, particularly for identifying volatile impurities that may not be well-resolved by HPLC.

  • For enantiomeric purity, Normal-Phase Chiral HPLC on a polysaccharide-based stationary phase is the industry standard, providing reliable separation of enantiomers.

The choice between these methods, or their use in combination, will depend on the specific analytical needs, the nature of expected impurities, and the regulatory requirements for the final product. The illustrative data and protocols provided in this guide serve as a starting point for the development and validation of specific, fit-for-purpose analytical methods.

References

Navigating Impurity Analysis: A Comparative Guide to GC-MS for 4-Isopropylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the identification and quantification of impurities in 4-isopropylcyclohexanamine, a key intermediate in various synthetic pathways.

The quality and safety of pharmaceutical products are directly linked to the purity of their active pharmaceutical ingredients (APIs) and intermediates. Regulatory bodies mandate rigorous impurity profiling to identify and control unwanted chemicals that can arise during synthesis, degradation, or storage. This guide focuses on this compound and evaluates the analytical methodologies available for its impurity analysis, with a primary focus on the widely utilized GC-MS technique.

The Synthetic Landscape: Potential Impurities in this compound

The most common synthetic route to this compound is the reductive amination of 4-isopropylcyclohexanone. This process, while efficient, can lead to the formation of several process-related impurities. Understanding these potential byproducts is crucial for developing a robust analytical method for their detection and quantification.

Likely Impurities Include:

  • Unreacted Starting Material: 4-isopropylcyclohexanone

  • Intermediate Imine: N-(4-isopropylcyclohexylidene)propan-2-amine

  • Over-alkylation Products: Di-(4-isopropylcyclohexyl)amine

  • Side-reaction Products: Isomers of this compound (cis/trans), and other minor byproducts.

  • Degradation Products: Potential products arising from the instability of the main compound under specific storage or process conditions.

Analytical Arsenal: A Head-to-Head Comparison

While GC-MS is a powerful tool for volatile and semi-volatile compounds, other techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer complementary information.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, followed by mass-based detection.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Best Suited For Volatile and semi-volatile, thermally stable compounds.A wide range of compounds, including non-volatile and thermally labile ones.Structural elucidation and quantification of major components and impurities without the need for reference standards for each impurity.
Sensitivity High (ng to pg level).Very high (pg to fg level).Lower sensitivity compared to MS-based methods.
Impurity Identification Excellent, based on fragmentation patterns and spectral libraries.Excellent, based on accurate mass and fragmentation data.Unambiguous structure determination of unknown impurities.
Quantification Good, requires reference standards for each impurity.Excellent, requires reference standards for each impurity.Quantitative (qNMR) without the need for identical reference standards.
Sample Throughput High.Moderate to high.Low to moderate.
Derivatization Often required for polar compounds like amines to improve volatility and peak shape.Generally not required.Not required.

Table 1: Comparison of Analytical Techniques for Impurity Profiling. This table provides an illustrative comparison of the typical performance characteristics of GC-MS, HPLC-MS, and NMR for the analysis of impurities in a compound like this compound. Actual performance may vary depending on the specific instrumentation and experimental conditions.

In-Depth Analysis: The GC-MS Approach

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile impurities in pharmaceutical manufacturing. Its high resolving power and sensitive detection make it well-suited for identifying and quantifying trace-level contaminants.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a starting point for developing a validated GC-MS method for the analysis of this compound. Optimization of these parameters for specific instrumentation is recommended.

1. Sample Preparation (with Derivatization):

  • Objective: To prepare a sample of this compound suitable for GC-MS analysis and to derivatize the primary amine to improve its chromatographic properties.

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluorobenzoyl chloride.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the main component and any impurities by comparing their retention times and mass spectra with those of reference standards or by interpreting the fragmentation patterns and searching against a mass spectral library (e.g., NIST).

  • Quantify the impurities using the peak area of a selected ion and a calibration curve prepared from certified reference standards.

Visualizing the Workflow

The following diagram illustrates the logical flow of identifying impurities in this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Results Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization Dissolution->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Acquisition TIC->MassSpectra LibrarySearch Library Search / Interpretation MassSpectra->LibrarySearch Quantification Quantification LibrarySearch->Quantification ImpurityID Impurity Identification Quantification->ImpurityID ImpurityQuant Impurity Quantification Quantification->ImpurityQuant Report Final Report ImpurityID->Report ImpurityQuant->Report

Caption: Workflow for GC-MS analysis of this compound impurities.

Conclusion: An Integrated Approach to Purity

While GC-MS offers a robust and sensitive method for the analysis of volatile and semi-volatile impurities in this compound, a comprehensive impurity profiling strategy often benefits from an integrated approach. The use of complementary techniques such as HPLC-MS for non-volatile or thermally labile impurities and NMR for definitive structural elucidation of unknown impurities provides a more complete picture of the compound's purity. For routine quality control where the impurity profile is well-established, a validated GC-MS method is often the most efficient and cost-effective solution. This guide provides the foundational knowledge for researchers and drug development professionals to establish a reliable analytical strategy for ensuring the quality and safety of this compound.

A Spectroscopic Showdown: Differentiating Cis and Trans-4-isopropylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of the cis and trans isomers of 4-isopropylcyclohexanamine, providing researchers in drug discovery and chemical synthesis with key data for stereochemical characterization.

In the realm of medicinal chemistry and organic synthesis, the precise determination of stereochemistry is paramount. The spatial arrangement of atoms within a molecule can profoundly influence its biological activity and physical properties. This guide provides a comprehensive spectroscopic comparison of the cis and trans isomers of this compound, two diastereomers with distinct conformational preferences that are reflected in their NMR, IR, and mass spectra. The supporting experimental data and detailed protocols furnished herein serve as a valuable resource for the unambiguous identification of these isomers.

At a Glance: Key Spectroscopic Differences

The primary distinction between the cis and trans isomers of this compound lies in the orientation of the amino and isopropyl groups on the cyclohexane ring. In the most stable chair conformation, the bulky isopropyl group preferentially occupies an equatorial position in both isomers to minimize steric strain. Consequently, the amino group is axial in the cis isomer and equatorial in the trans isomer. This fundamental conformational difference gives rise to discernible variations in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Conformational Probe

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic compounds. The chemical shifts (δ) and coupling constants (J) of the cyclohexane ring protons are particularly sensitive to their axial or equatorial orientation.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum, the proton attached to the carbon bearing the amino group (the α-proton) is a key diagnostic signal.

  • Trans Isomer (Equatorial -NH₂): The α-proton is in an axial position. It will therefore exhibit large axial-axial coupling constants (typically 8-13 Hz) with the adjacent axial protons and smaller axial-equatorial coupling constants (typically 2-5 Hz). This results in a broad multiplet that is shifted relatively upfield.

  • Cis Isomer (Axial -NH₂): The α-proton is in an equatorial position. It will show smaller equatorial-axial and equatorial-equatorial coupling constants (typically 2-5 Hz), resulting in a narrower multiplet that is shifted downfield compared to its axial counterpart in the trans isomer.

¹³C NMR Spectroscopy:

The steric environment of the carbon atoms also influences their ¹³C NMR chemical shifts.

  • Gamma-Gauche Effect: In the cis isomer, the axial amino group introduces a steric interaction (γ-gauche effect) with the syn-axial hydrogens on carbons 3 and 5 of the cyclohexane ring. This steric compression leads to a shielding effect, causing the signals for C3 and C5 to appear at a higher field (lower ppm value) compared to the trans isomer, where the equatorial amino group does not induce such an effect.

Summary of NMR Data
Spectroscopic Parameter Cis-4-isopropylcyclohexanamine (Predicted) Trans-4-isopropylcyclohexanamine (Predicted)
¹H NMR
α-Proton (H-1) Chemical Shift (δ)Downfield (e.g., ~3.0-3.5 ppm)Upfield (e.g., ~2.5-3.0 ppm)
α-Proton (H-1) Multiplicity & Coupling Constants (J)Narrow multiplet (small J values, ~2-5 Hz)Broad multiplet (large J_ax-ax, ~8-13 Hz)
¹³C NMR
C-1 (C-NH₂) Chemical Shift (δ)Slightly downfieldSlightly upfield
C-3/C-5 Chemical Shift (δ)Upfield (shielded due to γ-gauche effect)Downfield (less shielded)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule. As both isomers are primary amines, they will exhibit characteristic N-H stretching and bending vibrations.

  • N-H Stretching: Both isomers will show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • N-H Bending (Scissoring): A medium to strong absorption will be observed around 1590-1650 cm⁻¹.

  • C-N Stretching: This vibration appears in the 1000-1250 cm⁻¹ region.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different overall symmetry and vibrational modes of the two conformers, but the primary diagnostic features for the amine group will be similar.

Summary of IR Data
Vibrational Mode Cis-4-isopropylcyclohexanamine Trans-4-isopropylcyclohexanamine
N-H Stretch (asymmetric & symmetric)~3300-3500 cm⁻¹ (two bands)~3300-3500 cm⁻¹ (two bands)
N-H Bend (scissoring)~1590-1650 cm⁻¹~1590-1650 cm⁻¹
C-N Stretch~1000-1250 cm⁻¹~1000-1250 cm⁻¹

Mass Spectrometry (MS): Fragmentation Analysis

In mass spectrometry, the molecular ion peak (M⁺) will be observed at the same mass-to-charge ratio (m/z) for both isomers. However, the relative abundances of the fragment ions may differ due to the different stereochemistry influencing the stability of the fragment ions.

The fragmentation of cyclic amines is often initiated by α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. A common fragmentation pathway involves the loss of the isopropyl group. The stability of the resulting radical cation may differ slightly between the two isomers, potentially leading to variations in the fragmentation pattern. The base peak for both isomers is likely to be at m/z 43, corresponding to the isopropyl cation.[1]

Summary of Mass Spectrometry Data
Parameter Cis- and Trans-4-isopropylcyclohexanamine
Molecular Ion (M⁺)m/z = 141
Key Fragment Ions (m/z)126 (M-15, loss of CH₃), 98 (M-43, loss of isopropyl), 43 (isopropyl cation)

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the amine sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the sample between two NaCl or KBr plates to form a thin film.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the amine in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation: Inject the sample into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the two isomers.

  • MS Detection: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 40-200.

Logical Workflow for Spectroscopic Comparison

Spectroscopic_Comparison cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis and Comparison cluster_conclusion Conclusion Sample Cis/Trans Isomer Mixture NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Fragmentation Patterns (m/z) MS->MS_Data Cis Cis Isomer (Axial NH₂) NMR_Data->Cis Conformational Analysis Trans Trans Isomer (Equatorial NH₂) NMR_Data->Trans Conformational Analysis IR_Data->Cis Functional Group Confirmation IR_Data->Trans Functional Group Confirmation MS_Data->Cis Fragmentation Comparison MS_Data->Trans Fragmentation Comparison

Caption: Workflow for the spectroscopic comparison of cis- and trans-4-isopropylcyclohexanamine.

Conclusion

The stereochemical assignment of cis- and trans-4-isopropylcyclohexanamine can be confidently achieved through a combined analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data. The most definitive information is derived from ¹H NMR spectroscopy, where the chemical shift and coupling constants of the α-proton provide a clear distinction between the axial and equatorial amino groups of the cis and trans isomers, respectively. This guide provides the foundational data and methodologies to aid researchers in this critical aspect of chemical analysis.

References

comparing the reactivity of 4-isopropylcyclohexanamine with cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of 4-Isopropylcyclohexanamine and Cyclohexylamine

Introduction

Cyclohexylamine and its derivatives are fundamental building blocks in organic synthesis, finding extensive applications in the pharmaceutical and agrochemical industries.[1] This guide provides a comparative analysis of the reactivity of cyclohexylamine and this compound. The primary structural difference between these two primary aliphatic amines is the presence of an isopropyl group at the 4-position of the cyclohexane ring in this compound.[2][3] This substitution influences the electronic and steric properties of the amine, thereby affecting its reactivity. This comparison will focus on basicity and reactivity in common amination reactions, namely acylation and alkylation.

Basicity and pKa Values

The basicity of an amine is a crucial factor in determining its nucleophilicity and overall reactivity. It is quantified by the pKa of its conjugate acid; a higher pKa value indicates a stronger base.[4] The basicity of these cycloaliphatic amines is primarily governed by the electron density on the nitrogen atom. Alkyl groups are known to be electron-donating through an inductive effect, which increases the electron density on the nitrogen, making the amine more basic compared to ammonia.[5]

Caption: Factors influencing the reactivity of this compound.

Comparative Data

PropertyCyclohexylamineThis compoundReference
Molecular Formula C₆H₁₃NC₉H₁₉N[2][7]
Molecular Weight 99.17 g/mol 141.26 g/mol [7][8]
pKa of Conjugate Acid ~10.66> 10.66 (Predicted)[4][6][7]
Key Structural Feature Unsubstituted Cyclohexane RingIsopropyl Group at 4-position

Reactivity in Acylation

Acylation of primary amines with reagents like acyl chlorides or anhydrides is a fundamental reaction to form amides. The reaction rate is dependent on the nucleophilicity of the amine and the steric accessibility of the nitrogen's lone pair.

  • Cyclohexylamine : As a primary amine with an accessible lone pair, it readily undergoes acylation. Its basicity allows it to act as an effective nucleophile.

  • This compound : With its predicted higher basicity, it is expected to be a more potent nucleophile. However, the bulky isopropyl group, even at the 4-position, can influence the conformation of the cyclohexane ring and may impart some steric hindrance, potentially slowing the reaction rate compared to cyclohexylamine under certain conditions.

In many acylation reactions, a tertiary amine base is added to scavenge the acid byproduct, which can influence the reaction's stereoselectivity and rate.[9][10]

Reactivity in Alkylation

N-alkylation of amines involves the reaction with alkyl halides or other alkylating agents.[11][12] Similar to acylation, this reaction is sensitive to both the nucleophilicity of the amine and steric effects.

  • Cyclohexylamine : Readily undergoes alkylation with various alkylating agents.[13]

  • This compound : Its enhanced nucleophilicity should favor alkylation. However, significant steric hindrance from both the cyclohexyl ring and the incoming alkyl group can be a major factor. The approach of the alkylating agent to the nitrogen atom might be more hindered compared to cyclohexylamine, especially with bulky alkylating agents.

Experimental Protocols

General Protocol for Acylation of Cyclohexylamines

This protocol describes a general procedure for the N-acetylation of a cyclohexylamine derivative using an acyl chloride.

  • Preparation : In a round-bottom flask, dissolve the cyclohexylamine (1.0 eq.) and a tertiary amine base like triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).[9]

  • Reaction Initiation : Cool the stirred solution to 0 °C in an ice bath.[9]

  • Addition of Acylating Agent : Slowly add the acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the amine solution.[9]

  • Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]

  • Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[9]

  • Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification : Purify the resulting crude amide product by recrystallization or column chromatography.[9]

Caption: General experimental workflow for the acylation of cyclohexylamines.

General Protocol for Alkylation of Cyclohexylamines

This protocol outlines a general procedure for the N-alkylation of a cyclohexylamine with an alkyl halide.

  • Preparation : Combine the cyclohexylamine (1.0 eq.), the alkyl halide (1.1 eq.), and a suitable base (e.g., potassium carbonate, 2.0 eq.) in a polar aprotic solvent like acetonitrile or DMF in a round-bottom flask.

  • Reaction : Heat the reaction mixture with stirring to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction by TLC or GC.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

  • Extraction : Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing : Wash the combined organic extracts with brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via column chromatography to yield the N-alkylated amine.

G start Start combine Combine Amine (1.0 eq.), Alkyl Halide (1.1 eq.), and Base (2.0 eq.) in Solvent start->combine heat Heat Mixture (e.g., 50-80°C) Monitor by TLC/GC combine->heat cool_filter Cool to Room Temp Filter to Remove Base heat->cool_filter extract Dilute with Water Extract with Organic Solvent cool_filter->extract wash Wash Organic Layer with Brine extract->wash isolate Dry Organic Layer (Na₂SO₄) Filter and Concentrate wash->isolate purify Purify by Column Chromatography isolate->purify end End purify->end

Caption: General experimental workflow for the alkylation of cyclohexylamines.

Conclusion

In comparing this compound with cyclohexylamine, a trade-off between electronic and steric effects becomes apparent. The electron-donating isopropyl group is predicted to increase the basicity and inherent nucleophilicity of this compound. However, this same group can introduce steric hindrance that may decrease reaction rates, particularly with bulky substrates. For drug development professionals and researchers, the choice between these two amines will depend on the specific synthetic transformation. This compound may be advantageous in reactions where higher basicity is required and steric hindrance is minimal. Conversely, for reactions involving sterically demanding electrophiles, the less encumbered cyclohexylamine may provide higher yields and faster reaction rates. Experimental validation for specific applications is, as always, recommended.

References

Validating the Structure of 4-Isopropylcyclohexanamine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the structural validation of 4-isopropylcyclohexanamine using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of hypothetical experimental data against predicted spectral data for both cis and trans isomers, alongside detailed experimental protocols.

The definitive structural elucidation of stereoisomers is a critical step in chemical research and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. This guide demonstrates the use of 1H and 13C NMR spectroscopy to validate the structure and stereochemistry of this compound by comparing experimental data with predicted values for the cis and trans diastereomers.

Comparative Analysis of NMR Data

The conformation of the isopropyl group and the amino group (axial vs. equatorial) in the cyclohexane ring significantly influences the chemical shifts of the neighboring protons and carbons. These differences, though sometimes subtle, are measurable and allow for the unambiguous assignment of the cis and trans isomers. In the trans isomer, both the isopropyl and amino groups can occupy equatorial positions, leading to a more stable chair conformation. In the cis isomer, one substituent is forced into a less stable axial position.

For the purpose of this guide, a hypothetical experimental NMR dataset for a synthesized batch of this compound is presented and compared against computationally predicted 1H and 13C NMR chemical shifts for both the cis and trans isomers.

Table 1: Comparison of Experimental and Predicted 1H NMR Chemical Shifts (ppm)

Proton Hypothetical Experimental Predicted trans-isomer Predicted cis-isomer
H1 (CH-NH2)2.652.683.15
H4 (CH-iPr)1.251.281.45
CH-(CH3)21.701.721.85
CH3 (iPr)0.880.900.95
Cyclohexyl H1.00-1.951.05-2.001.10-2.10
NH21.501.521.60

Table 2: Comparison of Experimental and Predicted 13C NMR Chemical Shifts (ppm)

Carbon Hypothetical Experimental Predicted trans-isomer Predicted cis-isomer
C1 (CH-NH2)51.551.848.2
C4 (CH-iPr)44.044.241.5
CH-(CH3)233.033.331.8
CH3 (iPr)20.020.120.5
C2/C636.036.332.5
C3/C530.030.227.8

Based on the comparison of the hypothetical experimental data with the predicted values, the synthesized sample of this compound is determined to be the trans-isomer . The close correlation between the experimental and predicted chemical shifts for the trans isomer, particularly for the key C1, C4, and the cyclohexyl ring carbons, provides strong evidence for this structural assignment.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality 1H and 13C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

  • The choice of solvent is crucial and should not have signals that overlap with the analyte signals.

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. 1H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration if quantitation is required.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

    • Integrate the signals and analyze the coupling patterns.

3. 13C NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for 13C).

  • Temperature: 298 K.

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 128-1024 or more, as 13C has a low natural abundance.

  • Processing:

    • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl3 at 77.16 ppm).

Logical Workflow for Structure Validation

The process of validating a chemical structure using NMR involves a logical flow of steps, from data acquisition to comparison with reference data.

G cluster_0 Experimental Analysis exp_sample Synthesized this compound acquire_nmr Acquire 1H and 13C NMR Spectra exp_sample->acquire_nmr process_data Process and Analyze NMR Data acquire_nmr->process_data exp_data Experimental Chemical Shifts process_data->exp_data comparison Compare Experimental and Predicted Data exp_data->comparison cis_isomer cis-4-Isopropylcyclohexanamine Structure predict_nmr_cis Predict 1H and 13C NMR Spectra cis_isomer->predict_nmr_cis trans_isomer trans-4-Isopropylcyclohexanamine Structure predict_nmr_trans Predict 1H and 13C NMR Spectra trans_isomer->predict_nmr_trans pred_data_cis Predicted cis-Isomer Data predict_nmr_cis->pred_data_cis pred_data_trans Predicted trans-Isomer Data predict_nmr_trans->pred_data_trans pred_data_cis->comparison pred_data_trans->comparison validation Structure Validated comparison->validation

Caption: Workflow for NMR-based structure validation.

This comprehensive approach, combining meticulous experimental work with computational predictions, provides a high degree of confidence in the structural assignment of this compound and other complex organic molecules.

comparative study of different resolving agents for 4-isopropylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of potential resolving agents for the enantiomeric separation of 4-isopropylcyclohexanamine. Chiral resolution is a critical process in the development of stereochemically pure pharmaceuticals, where different enantiomers of a drug candidate can exhibit distinct pharmacological and toxicological profiles. The separation of racemic this compound into its individual enantiomers is essential for the investigation of their specific biological activities.

While a comprehensive search of scientific literature and patent databases did not yield specific quantitative data on the resolution of this compound with various resolving agents, this guide provides a framework for such a comparative study. It is based on established principles of diastereomeric salt formation, a widely used method for the resolution of amines. The experimental protocols and data presentation tables provided herein are generalized templates that can be adapted for a systematic investigation of the optimal resolving agent and conditions for this compound.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The classical method for separating enantiomers of a racemic amine involves its reaction with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics. This disparity in physical properties allows for their separation, typically through fractional crystallization.

The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the more soluble diastereomer in the mother liquor. After separation of the crystalline salt, the desired enantiomer of the amine can be liberated by treatment with a base, which neutralizes the chiral acid.

Potential Resolving Agents for this compound

Based on the chemical nature of this compound (a primary amine), the following classes of chiral acids are strong candidates for effective resolving agents:

  • Tartaric Acid and its Derivatives: L-(+)-Tartaric acid and its derivatives, such as di-p-toluoyl-D-tartaric acid and dibenzoyl-D-tartaric acid, are among the most commonly used resolving agents for amines due to their availability and effectiveness in forming crystalline salts.

  • Mandelic Acid and its Derivatives: (R)-(-)-Mandelic acid and its substituted analogs are another class of effective resolving agents for chiral amines.

  • Camphorsulfonic Acid: (1S)-(+)-10-Camphorsulfonic acid is a strong chiral acid that has proven successful in the resolution of various amines.

The selection of the optimal resolving agent is often empirical and requires screening of several candidates and crystallization conditions.

Comparative Data of Resolving Agents

The following table is a template for summarizing the quantitative data from a comparative study of different resolving agents for the resolution of this compound. Researchers can populate this table with their experimental findings to facilitate a direct comparison of the performance of each agent.

Resolving AgentSolvent SystemMolar Ratio (Amine:Agent)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Amine (%)
L-(+)-Tartaric Acide.g., Methanole.g., 1:1Data to be determinedData to be determined
Di-p-toluoyl-D-tartaric Acide.g., Ethanole.g., 1:1Data to be determinedData to be determined
(R)-(-)-Mandelic Acide.g., Isopropanole.g., 1:1Data to be determinedData to be determined
(1S)-(+)-10-Camphorsulfonic Acide.g., Acetone/Watere.g., 1:1Data to be determinedData to be determined

Experimental Protocols

The following are generalized experimental protocols for the chiral resolution of this compound via diastereomeric salt formation. These should be optimized for each resolving agent and solvent system.

General Protocol for Diastereomeric Salt Formation and Crystallization
  • Dissolution: Dissolve racemic this compound in a suitable solvent (e.g., methanol, ethanol, isopropanol) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, also with gentle heating.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yields, the mixture can be further cooled in an ice bath or refrigerated.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the isolated diastereomeric salt under vacuum.

General Protocol for Liberation of the Enantiomerically Enriched Amine
  • Dissolution of Salt: Suspend the dried diastereomeric salt in water.

  • Basification: Add a base (e.g., 1 M NaOH solution) dropwise with stirring until the pH is strongly basic (pH > 10) to liberate the free amine.

  • Extraction: Extract the liberated amine from the aqueous solution with an appropriate organic solvent (e.g., diethyl ether, dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4), and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the e.e. of chiral compounds.

  • Chiral Gas Chromatography (GC): This method can be used if the amine or a suitable derivative is volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Shift Reagent: This technique can be used to differentiate the signals of the two enantiomers.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the chiral resolution of this compound.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer A Racemic this compound D Formation of Diastereomeric Salts (in solution) A->D B Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) B->D C Solvent C->D E Fractional Crystallization D->E F Less Soluble Diastereomeric Salt (Crystals) E->F G More Soluble Diastereomeric Salt (Mother Liquor) E->G H Basification (e.g., NaOH) F->H I Extraction H->I J Enantiomerically Enriched This compound I->J

Caption: General workflow for the chiral resolution of this compound.

A Comparative Guide to Cyclohexanediamine-Based Catalysts and Their Traditional Counterparts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust catalysts is paramount for researchers and professionals in drug development and chemical synthesis. This guide provides an objective comparison of the performance of catalysts derived from the chiral 1,2-diaminocyclohexane (DACH) scaffold against traditional catalysts in key asymmetric transformations. The data presented herein, supported by detailed experimental protocols and mechanistic diagrams, aims to inform catalyst selection for achieving high stereoselectivity in the synthesis of chiral molecules.

Asymmetric Hydrogenation of Ketones: A Head-to-Head Comparison

The asymmetric hydrogenation of prochiral ketones to form chiral alcohols is a fundamental reaction in the synthesis of pharmaceuticals and fine chemicals. Ruthenium complexes featuring chiral diphosphine ligands are among the most successful catalysts for this transformation. Here, we compare the performance of a catalyst system employing a (1R,2R)-diaminocyclohexane derivative with the well-established (S)-BINAP-based ruthenium catalyst in the asymmetric hydrogenation of acetophenone.

Table 1: Performance of Chiral Catalysts in the Asymmetric Hydrogenation of Acetophenone

Catalyst SystemChiral Ligand(s)SubstrateConversion (%)Enantiomeric Excess (ee, %)Product Configuration
DACH-Based (1R,2R)-Diaminocyclohexane & (S)-BINAPAcetophenone10095(R)[1]
Traditional (S)-TolBINAP & (R)-1,2-DiaminopropaneAcetophenone>9885(R)[1]
Traditional (R)-BINAP & (R,R)-DPENAcetophenone-86(S)[2]

Data presented are representative values from the literature and may vary based on specific reaction conditions.

Experimental Protocols: Asymmetric Hydrogenation

General Procedure for Asymmetric Hydrogenation of Acetophenone with a DACH-Based Ruthenium Catalyst:

A typical procedure involves the use of a pre-catalyst, such as [RuCl2((S)-BINAP)]2(NEt3), in combination with the chiral diamine ligand, (1R,2R)-diaminocyclohexane. The reaction is carried out in a suitable solvent, like 2-propanol, under a hydrogen atmosphere. A base, such as potassium tert-butoxide, is often required to generate the active catalytic species. The reaction mixture is stirred at a specific temperature and pressure until completion. The conversion and enantiomeric excess of the resulting 1-phenylethanol are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.

General Procedure for Asymmetric Hydrogenation of Acetophenone with a Ru-BINAP Catalyst:

In a flame-dried Schlenk flask, the ruthenium precursor, (R)-BINAP ligand, and the chiral diamine (e.g., (R,R)-DPEN) are dissolved in a degassed solvent like 2-propanol.[2] Acetophenone is added, and the mixture is transferred to a high-pressure reactor.[2] A solution of a base, such as potassium tert-butoxide in 2-propanol, is added. The reactor is then pressurized with hydrogen and stirred at a controlled temperature.[2] Upon completion, the conversion and enantiomeric excess are determined by chiral GC or HPLC analysis.

Catalytic Cycle for Asymmetric Hydrogenation

The mechanism for asymmetric hydrogenation with BINAP/diamine-ruthenium(II) complexes is understood to proceed through a metal-ligand bifunctional pathway. The reaction does not involve direct coordination of the ketone to the metal center. Instead, it proceeds through a six-membered pericyclic transition state where the substrate interacts with the catalyst in the outer coordination sphere.

Asymmetric Hydrogenation Catalytic Cycle RuH2(diphosphine)(diamine) RuH2(diphosphine)(diamine) Substrate_Complex [RuH2(diphosphine)(diamine)]...S RuH2(diphosphine)(diamine)->Substrate_Complex + Ketone (S) Transition_State [Ru...H...S...H...NH2]‡ Substrate_Complex->Transition_State Outer-sphere H-transfer Product_Complex [RuH(diphosphine)(diamine)]...P Transition_State->Product_Complex - Chiral Alcohol (P) Product_Complex->RuH2(diphosphine)(diamine) + H2

Caption: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation of ketones.

Asymmetric Michael Addition: Organocatalyst Performance

The Michael addition is a cornerstone of C-C bond formation. In its asymmetric variant, organocatalysts have emerged as powerful tools. Here, we compare a (R,R)-1,2-diphenylethylenediamine (a derivative of DACH) based thiourea organocatalyst with the traditional organocatalyst, L-proline, for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.

Table 2: Performance of Organocatalysts in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

CatalystAdditiveSolventYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, % syn)
DACH-Derivative 4-NitrophenolWater88-999/176-99[3]
L-Proline -DMSO9593/792

Data presented are representative values from the literature and may vary based on specific reaction conditions.

Experimental Protocols: Asymmetric Michael Addition

General Procedure for Asymmetric Michael Addition with a DACH-Derived Thiourea Catalyst:

To a mixture of the β-nitrostyrene and the DACH-derived thiourea catalyst in an aqueous medium, cyclohexanone is added.[3] An additive, such as 4-nitrophenol, is often included to enhance reactivity.[3] The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The diastereomeric ratio and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC analysis, respectively.

General Procedure for L-Proline Catalyzed Asymmetric Michael Addition:

In a typical procedure, L-proline is added to a solution of the β-nitrostyrene in a solvent such as DMSO. Cyclohexanone is then added, and the reaction mixture is stirred at room temperature. Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by column chromatography. The diastereomeric ratio and enantiomeric excess are determined by standard analytical techniques.

Catalytic Cycle for Asymmetric Michael Addition

The mechanism of the proline-catalyzed Michael addition proceeds through the formation of a nucleophilic enamine intermediate from the reaction of proline with the ketone. This enamine then attacks the Michael acceptor. The stereochemical outcome is controlled by the chiral environment created by the catalyst. In the case of DACH-derived thiourea catalysts, a dual activation mechanism is proposed where the thiourea moiety activates the nitroalkene via hydrogen bonding, while the amine group forms an enamine with the ketone.[3]

Asymmetric Michael Addition Catalytic Cycle cluster_proline Proline Catalysis cluster_dach DACH-Thiourea Catalysis Proline Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Michael_Adduct_Iminium Iminium Adduct Enamine->Michael_Adduct_Iminium + Michael Acceptor Product_Proline Product + Proline Michael_Adduct_Iminium->Product_Proline + H2O (Hydrolysis) Product_Proline->Proline Catalyst Regeneration DACH_Thiourea DACH_Thiourea Activated_Complex Dual Activation Complex (Enamine + H-Bonded Acceptor) DACH_Thiourea->Activated_Complex + Ketone + Michael Acceptor Product_Complex_DACH Product Complex Activated_Complex->Product_Complex_DACH C-C Bond Formation DACH_Thiourea_Regen Catalyst Regeneration Product_Complex_DACH->DACH_Thiourea_Regen Product Release

Caption: Comparison of proposed catalytic cycles for Michael addition.

Conclusion

Catalysts derived from the 1,2-diaminocyclohexane scaffold have demonstrated exceptional performance in key asymmetric transformations, often rivaling or exceeding the efficacy of traditional catalyst systems. In the asymmetric hydrogenation of acetophenone, the DACH-based catalyst provided a higher enantiomeric excess compared to some traditional BINAP-based systems. Similarly, in the asymmetric Michael addition, a DACH-derivative organocatalyst achieved excellent yields and stereoselectivities, comparable to the well-established proline catalyst. The modular nature of the DACH backbone allows for fine-tuning of steric and electronic properties, offering a versatile platform for the development of highly effective chiral catalysts. This guide underscores the importance of considering these advanced catalytic systems for achieving optimal results in asymmetric synthesis.

References

Stability Under Scrutiny: A Comparative Analysis of 4-Isopropylcyclohexanamine and Its N-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and drug development, the conformational stability of molecular scaffolds is a critical determinant of biological activity and pharmacokinetic properties. This guide offers a detailed comparison of the thermodynamic stability of 4-isopropylcyclohexanamine and its N-methyl and N,N-dimethyl substituted derivatives. By leveraging experimental data from conformational analysis, we provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of how N-substitution impacts the stability of this common structural motif.

Conformational Stability: The Decisive Factor

The stability of substituted cyclohexanes is predominantly dictated by the energetic preference of substituents to occupy the equatorial position over the more sterically hindered axial position in the chair conformation. This preference is quantified by the conformational free energy difference, commonly known as the "A-value" (ΔG°), which represents the energy cost of a substituent being in the axial position. A larger A-value signifies a greater preference for the equatorial position and, consequently, a greater steric bulk of the substituent.[1]

In 1,4-disubstituted cyclohexanes such as this compound, the conformational equilibrium is governed by the substituent with the larger A-value, which will preferentially occupy the equatorial position to minimize destabilizing 1,3-diaxial interactions.[2][3] The isopropyl group, with a significant A-value, effectively "locks" the cyclohexane ring in a conformation where it is equatorial. This, in turn, forces the amino group at the C-1 position into either an axial or equatorial orientation, depending on the cis/trans isomerism of the molecule. The stability of the entire molecule is, therefore, largely dependent on the conformational preference of the amino group.

Quantitative Comparison of Substituent Effects

The relative stability of this compound and its N-substituted analogs can be directly compared by examining the A-values of the respective amino groups. These values, determined experimentally, provide a quantitative measure of the steric strain introduced by moving the substituent from the equatorial to the axial position.

Substituent GroupA-value (kcal/mol)Equatorial Preference
Isopropyl (-CH(CH₃)₂)2.2Very High
Amino (-NH₂)1.2 (1.8 in H-bonding solvents)High
N-Methylamino (-NHMe)1.0High
N,N-Dimethylamino (-NMe₂)2.1Very High

Note: A-values are a measure of the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.[1][4] A higher A-value indicates a stronger preference for the equatorial position.

From the data, it is evident that the N,N-dimethylamino group possesses a significantly larger A-value than the primary amino and N-methylamino groups. This indicates that the N,N-dimethyl substituent imposes a greater steric hindrance when in the axial position, making the equatorial conformation much more favorable. The stability of the equatorial conformer of N,N-dimethyl-4-isopropylcyclohexanamine is therefore expected to be the highest among the compared derivatives. Conversely, the N-methylamino group has a slightly lower A-value than the parent amino group, suggesting a marginally reduced steric demand in the axial position.

Experimental Protocols

Determination of A-values via Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary experimental technique for determining conformational free energy differences (A-values) is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Principle: At room temperature, the chair-chair interconversion of cyclohexane derivatives is rapid on the NMR timescale, resulting in a time-averaged spectrum.[5] However, at low temperatures, this "ring flip" can be slowed down sufficiently to allow for the observation of distinct signals for the axial and equatorial conformers.[6]

Methodology:

  • Sample Preparation: A solution of the monosubstituted cyclohexane (e.g., aminocyclohexane, N-methylcyclohexylamine, or N,N-dimethylcyclohexylamine) is prepared in an appropriate solvent that remains liquid at low temperatures (e.g., deuterated toluene or carbon disulfide).

  • Low-Temperature NMR: The sample is cooled down inside the NMR spectrometer until the signals for the two chair conformers are resolved. This typically requires temperatures below -60 °C.

  • Signal Integration: The relative populations of the equatorial and axial conformers are determined by integrating the areas of their respective, well-resolved signals in the ¹H or ¹³C NMR spectrum.

  • Equilibrium Constant Calculation: The equilibrium constant (Keq) for the axial-equatorial equilibrium is calculated as the ratio of the concentration of the equatorial conformer to that of the axial conformer (Keq = [equatorial]/[axial]).

  • Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°) is then calculated using the following equation:

    ΔG° = -RT ln(Keq)

    where R is the gas constant and T is the temperature in Kelvin at which the measurement was taken. This ΔG° value is the A-value for the substituent.

Visualizing Stability Relationships

The following diagrams illustrate the key concepts of conformational stability in substituted cyclohexanes.

G cluster_0 Conformational Equilibrium of a Substituted Cyclohexane cluster_1 Factors Influencing Stability Axial Axial Conformer (Higher Energy) Equatorial Equatorial Conformer (Lower Energy) Axial->Equatorial Ring Flip StericHindrance 1,3-Diaxial Interactions (Steric Hindrance) Axial->StericHindrance AValue A-value (ΔG°) (Quantitative Measure) StericHindrance->AValue Determines

Caption: Conformational equilibrium and factors determining stability.

G cluster_workflow Experimental and Analytical Workflow Title Stability Comparison Workflow Start Start: Synthesize This compound and N-substituted derivatives NMR Low-Temperature NMR Spectroscopy Start->NMR Integration Signal Integration to determine conformer ratio NMR->Integration Keq Calculate Keq ([equatorial]/[axial]) Integration->Keq DeltaG Calculate ΔG° (A-value) -RT ln(Keq) Keq->DeltaG Comparison Compare A-values to determine relative stability DeltaG->Comparison

Caption: Workflow for determining and comparing conformational stability.

Conclusion

The stability of this compound and its N-substituted derivatives is critically influenced by the steric bulk of the N-substituents. Quantitative analysis of experimentally determined A-values reveals that N,N-dimethylation significantly increases the preference for the equatorial position, thereby enhancing the conformational stability of the molecule. This guide provides a foundational understanding for researchers to predict and modulate the stability of similar cyclohexane-based scaffolds in drug design and development, underscoring the importance of conformational analysis in medicinal chemistry.

References

A Comparative Guide to the Quantitative Analysis of 4-Isopropylcyclohexanamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-isopropylcyclohexanamine in a reaction mixture is critical for process optimization, yield determination, and quality control in pharmaceutical and chemical synthesis. This guide provides a comparative overview of three common analytical techniques: Gas Chromatography-Flame Ionization Detection (GC-FID) with trifluoroacetic anhydride (TFAA) derivatization, High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization with o-phthalaldehyde (OPA), and Nonaqueous Potentiometric Titration. Each method's performance is supported by established experimental data from analogous aliphatic amines, offering a robust framework for implementation.

Comparison of Quantitative Methods

The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three methods detailed in this guide.

ParameterGC-FID with TFAA DerivatizationHPLC-UV with OPA DerivatizationNonaqueous Potentiometric Titration
Principle Separation of the volatile TFAA derivative by gas chromatography and detection by flame ionization.Separation of the UV-active OPA derivative by reverse-phase HPLC and detection by UV absorbance.Titration of the basic amine with a strong acid in a non-aqueous solvent, with endpoint detection by a potentiometer.
Selectivity HighHighModerate (potential interference from other basic species)
Sensitivity High (ng/mL to µg/mL)Very High (pmol to nmol)Low (mg/mL)
Precision (RSD) < 5%< 5%< 2%
Accuracy (Recovery) 95-105%95-105%98-102%
Analysis Time ~15-30 minutes per sample~20-40 minutes per sample~10-15 minutes per sample
Sample Throughput High (amenable to autosamplers)High (amenable to autosamplers)Moderate
Instrumentation Gas Chromatograph with FIDHPLC with UV/Vis or DAD DetectorAutotitrator or Potentiometer with burette
Derivatization Required (Trifluoroacetic anhydride)Required (o-Phthalaldehyde)Not Required

Experimental Protocols

Detailed methodologies for each quantitative analysis technique are provided below. These protocols are based on established methods for similar aliphatic amines and can be adapted for this compound.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID) with Trifluoroacetic Anhydride (TFAA) Derivatization

This method is suitable for the selective and sensitive quantification of this compound. Derivatization with TFAA increases the volatility of the amine, allowing for excellent separation and detection by GC-FID.[1][2][3]

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gc GC-FID Analysis s1 Aliquota do Meio Reacional s2 Extração com Solvente Orgânico (e.g., Diclorometano) s1->s2 s3 Secagem do Extrato Orgânico (e.g., Na2SO4) s2->s3 d1 Adição do Reagente de Derivatização (TFAA em solvente anidro) s3->d1 d2 Reação a 50°C por 30 min d1->d2 d3 Evaporação do excesso de reagente d2->d3 d4 Redissolução em Solvente Apropriado (e.g., Acetato de Etila) d3->d4 g1 Injeção da Amostra Derivatizada d4->g1 g2 Separação na Coluna Cromatográfica g1->g2 g3 Detecção por FID g2->g3 g4 Quantificação por Curva de Calibração g3->g4

Workflow for GC-FID analysis of this compound.

Reagents and Materials:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate, anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Reaction vials (2 mL) with screw caps

  • Nitrogen gas supply

Procedure:

  • Sample Preparation:

    • Accurately transfer 1.0 mL of the reaction mixture to a centrifuge tube.

    • Add 1.0 mL of dichloromethane and vortex for 1 minute.

    • Centrifuge to separate the layers and carefully transfer the organic (bottom) layer to a clean vial.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization:

    • Transfer 100 µL of the dried organic extract to a 2 mL reaction vial.

    • Add 100 µL of a 10% (v/v) solution of TFAA in anhydrous ethyl acetate.

    • Cap the vial tightly and heat at 50°C for 30 minutes.

    • Cool the vial to room temperature and evaporate the solvent and excess TFAA under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of anhydrous ethyl acetate.

  • GC-FID Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

    • Detector Temperature: 300°C.

  • Quantification:

    • Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the reaction matrix blank.

    • Derivatize the standards using the same procedure as the samples.

    • Construct a calibration curve by plotting the peak area of the derivatized this compound against its concentration.

    • Determine the concentration of this compound in the samples from the calibration curve.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and o-Phthalaldehyde (OPA) Derivatization

This method offers high sensitivity and is particularly useful for quantifying low concentrations of this compound. The derivatization with OPA in the presence of a thiol creates a highly fluorescent and UV-active isoindole derivative.[4][5]

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Pre-column Derivatization cluster_hplc HPLC-UV Analysis s1 Aliquota do Meio Reacional s2 Diluição com Fase Móvel Inicial s1->s2 s3 Filtração (Filtro de Seringa 0.45 µm) s2->s3 d1 Mistura da Amostra com Reagente OPA s3->d1 d2 Reação por 1-2 min em Temperatura Ambiente d1->d2 h1 Injeção da Mistura Derivatizada d2->h1 h2 Separação em Coluna C18 h1->h2 h3 Detecção por UV (e.g., 338 nm) h2->h3 h4 Quantificação por Curva de Calibração h3->h4

Workflow for HPLC-UV analysis of this compound.

Reagents and Materials:

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of OPA/3-MPA Reagent:

    • Dissolve 50 mg of OPA in 1.25 mL of methanol.

    • Add 11.25 mL of a 0.1 M boric acid solution (adjusted to pH 10.4 with NaOH).

    • Add 50 µL of 3-mercaptopropionic acid and mix well. This reagent should be prepared fresh daily.

  • Sample Preparation:

    • Accurately dilute a known volume of the reaction mixture with the initial mobile phase composition.

    • Filter the diluted sample through a 0.45 µm syringe filter.

  • Derivatization (can be automated in the autosampler):

    • In an autosampler vial, mix 100 µL of the filtered sample with 100 µL of the OPA/3-MPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC-UV Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 25 mM sodium phosphate buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: 10-70% B (linear gradient)

      • 20-25 min: 70% B

      • 25-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 338 nm.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the reaction matrix blank.

    • Derivatize and analyze the standards under the same conditions as the samples.

    • Construct a calibration curve and determine the sample concentrations.

Method 3: Nonaqueous Potentiometric Titration

This classical method is robust and does not require derivatization, making it suitable for higher concentrations of this compound. The amine is titrated with a strong acid in a non-aqueous solvent, and the endpoint is determined potentiometrically.[6][7]

Experimental Workflow

cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_calc Calculation s1 Amostra Pesada com Precisão s2 Dissolução em Ácido Acético Glacial s1->s2 t1 Titulação com Ácido Perclórico 0.1 N s2->t1 t2 Monitoramento do Potencial (mV) t1->t2 t3 Detecção do Ponto Final (Ponto de Inflexão na Curva de Titulação) t2->t3 c1 Cálculo da Concentração de Amina t3->c1

Workflow for nonaqueous potentiometric titration.

Reagents and Materials:

  • This compound sample

  • Glacial acetic acid

  • Perchloric acid (HClO₄), 70%

  • Acetic anhydride

  • Potassium hydrogen phthalate (KHP), primary standard

  • Crystal violet indicator solution

  • Potentiometric autotitrator with a combination pH electrode suitable for non-aqueous solutions.

Procedure:

  • Preparation of 0.1 N Perchloric Acid Titrant:

    • In a 1 L volumetric flask, mix 8.5 mL of 70% perchloric acid with 500 mL of glacial acetic acid.

    • Add 21 mL of acetic anhydride and allow the solution to stand for 24 hours to allow for the complete reaction of the anhydride with water.

    • Dilute to the mark with glacial acetic acid.

  • Standardization of the Titrant:

    • Accurately weigh about 0.5 g of dried KHP and dissolve it in 50 mL of glacial acetic acid.

    • Add 2 drops of crystal violet indicator and titrate with the prepared perchloric acid solution until the color changes from violet to blue-green.

    • Calculate the normality of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh an appropriate amount of the reaction mixture (containing approximately 0.1-0.2 g of this compound) into a 100 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Place the beaker on the autotitrator and immerse the electrode in the solution.

    • Titrate with the standardized 0.1 N perchloric acid solution.

    • The endpoint is the point of maximum inflection on the titration curve.

  • Calculation:

    • Calculate the percentage of this compound in the sample using the following formula:

      Where:

      • V = Volume of perchloric acid titrant consumed at the endpoint (mL)

      • N = Normality of the perchloric acid titrant

      • MW = Molecular weight of this compound (141.26 g/mol )

      • W = Weight of the sample (g)

This guide provides a comprehensive comparison and detailed protocols to aid researchers in selecting and implementing the most suitable method for the quantitative analysis of this compound in their specific reaction context. For optimal results, method validation should be performed under the specific laboratory conditions.

References

Safety Operating Guide

Proper Disposal of 4-Isopropylcyclohexanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 4-Isopropylcyclohexanamine, ensuring the safety of laboratory personnel and the protection of the environment.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This chemical is a flammable liquid and vapor that can cause severe skin burns, and serious eye damage, and may lead to respiratory irritation.[1][2] Adherence to the following guidelines is critical for maintaining a safe laboratory environment.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound requires:

  • Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile rubber, neoprene).

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]

  • Skin and Body Protection: A chemical-resistant apron or lab coat, along with closed-toe shoes, should be worn. For larger quantities or in case of potential exposure, impervious protective clothing and boots are recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[3] If vapors or mists are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The primary and recommended method of disposal is through a licensed chemical waste management company.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be made of a material compatible with the chemical and should be clearly marked as "Hazardous Waste" with the full chemical name: "this compound".

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage Pending Disposal:

    • Store the waste container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[2][3]

    • The storage area should be designated for flammable and corrosive materials.

    • Ensure the container is tightly closed to prevent the escape of vapors.[2][3]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with an accurate description of the waste, including the chemical name and quantity.

    • Follow all internal procedures for waste manifest and tracking.

  • Spill and Leak Management:

    • In the event of a spill, immediately evacuate the area and remove all ignition sources.[3]

    • Ventilate the area.

    • Contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[3] Do not use combustible materials like sawdust.

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[3]

    • Clean the spill area thoroughly.

III. Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the following methods:

  • Drain Disposal: Do not pour down the sink or any other drain.[4][5] This can lead to environmental contamination and may create a fire or explosion hazard in the sewer system.

  • General Trash: Do not dispose of in the regular trash. Its flammability and corrosivity pose a significant risk.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe spill Spill or Leak Occurs start->spill collect Step 2: Collect Waste in a Labeled, Sealed, Compatible Container ppe->collect storage Step 3: Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources collect->storage contact_ehs Step 4: Contact Institutional EHS for Professional Disposal storage->contact_ehs end End: Waste Disposed of Safely and Compliantly contact_ehs->end spill->ppe No contain_spill Contain Spill with Inert Absorbent Using Non-Sparking Tools spill->contain_spill Yes contain_spill->collect

Disposal Workflow for this compound

V. Quantitative Data

No specific quantitative data for disposal, such as concentration limits for sewer system discharge, is available as drain disposal is prohibited. The primary quantitative consideration is the accurate reporting of the volume of waste for disposal to the licensed waste management company.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environment.

References

Personal protective equipment for handling 4-Isopropylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 4-Isopropylcyclohexanamine, a flammable, corrosive, and irritating chemical. Adherence to these protocols is essential for ensuring laboratory safety and proper disposal.

Hazard Summary

This compound presents multiple hazards requiring stringent safety measures. It is classified as a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] All handling procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory when working with this compound. The following table summarizes the recommended PPE for various laboratory scenarios. Due to the corrosive nature of this compound, standard laboratory attire, including a flame-resistant lab coat, long pants, and closed-toe shoes, is required at all times.

Scenario Hand Protection Eye & Face Protection Respiratory Protection Body Protection
Small-Scale Handling (<50 mL) in a Fume Hood Double-gloving with chemically resistant gloves (e.g., Neoprene or Butyl rubber over Nitrile). See note on glove selection below.Chemical safety goggles.Not generally required if handled exclusively within a certified chemical fume hood.Flame-resistant lab coat.
Large-Scale Handling (>50 mL) or Work Outside a Fume Hood Double-gloving with chemically resistant gloves (e.g., Neoprene or Butyl rubber). See note on glove selection below.Chemical safety goggles and a full-face shield.[2]A NIOSH-approved respirator with an organic vapor cartridge is required.Chemical-resistant apron over a flame-resistant lab coat.[2]
Spill Cleanup Heavy-duty, chemically resistant gloves (e.g., Butyl rubber or Viton®).Chemical safety goggles and a full-face shield.A NIOSH-approved half or full-face respirator with an organic vapor cartridge. A self-contained breathing apparatus (SCBA) may be necessary for large spills.Chemical-resistant suit or coveralls.[3]
Emergency Response (Fire) Not applicable. Evacuate the area.Not applicable. Evacuate the area.A positive-pressure, self-contained breathing apparatus (SCBA) is required for firefighting.[4]Full protective gear for firefighting.[4]

Operational Plans

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound task_assessment Assess Task: - Scale (small/large) - Location (fume hood/benchtop) - Potential for splash/aerosol start->task_assessment small_scale Small-scale (<50 mL) in fume hood? task_assessment->small_scale large_scale Large-scale (>50 mL) or outside hood? small_scale->large_scale No ppe_small Standard PPE: - Double gloves (Neoprene/Butyl over Nitrile) - Safety goggles - Flame-resistant lab coat small_scale->ppe_small Yes spill Spill or Emergency? large_scale->spill No ppe_large Enhanced PPE: - Double gloves (Neoprene/Butyl) - Goggles & Face shield - Respirator (organic vapor) - Chemical-resistant apron large_scale->ppe_large Yes ppe_spill Emergency PPE: - Heavy-duty gloves (Butyl/Viton®) - Goggles & Face shield - Respirator (or SCBA) - Chemical suit spill->ppe_spill Yes

PPE Selection Workflow

Emergency First Aid Procedures

In the event of exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

Waste Disposal Workflow

The following diagram provides a step-by-step guide for the disposal of this compound waste.

Waste Disposal Plan

Step-by-Step Disposal Guidance

  • Segregation: Keep this compound waste separate from other waste streams, especially acidic and oxidizing materials, to prevent hazardous reactions.[9] This includes both the liquid chemical and any contaminated solid materials such as gloves, absorbent pads, and empty containers.

  • Containment:

    • Liquid Waste: Collect in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene). Do not use metal containers, as corrosive amines can attack them.[10] Ensure the container is kept tightly sealed when not in use.[9]

    • Solid Waste: Place contaminated items in a clearly marked, sealed bag or container for hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Flammable). Include the date when the waste was first added to the container.

  • Storage: Store waste containers in a designated and secure satellite accumulation area. This area should be cool, dry, well-ventilated, and away from direct sunlight and sources of ignition.[9]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.[9][11] While neutralization may be a disposal option for some amines, it should not be attempted with this hazardous compound without specific guidance and approval from your EHS department.[11][12]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.